molecular formula C15H14N2O3S B1460578 O-Desisobutyl-O-n-propyl Febuxostat

O-Desisobutyl-O-n-propyl Febuxostat

Numéro de catalogue: B1460578
Poids moléculaire: 302.4 g/mol
Clé InChI: BWNYQPAKTQSUDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Desisobutyl-O-n-propyl Febuxostat is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(3-cyano-4-propoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-6-20-12-5-4-10(7-11(12)8-16)14-17-9(2)13(21-14)15(18)19/h4-5,7H,3,6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNYQPAKTQSUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a known impurity and derivative of the potent xanthine (B1682287) oxidase inhibitor, Febuxostat. The document details its chemical identity, plausible synthetic routes, and the established experimental protocol for evaluating its inhibitory activity against xanthine oxidase. While specific quantitative biological data for this derivative is not publicly available, this guide leverages extensive data on the parent compound, Febuxostat, to provide a framework for its characterization and evaluation. The information is presented to support research and drug development activities related to Febuxostat and its analogues.

Introduction

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme crucial in the purine (B94841) metabolism pathway that leads to the production of uric acid.[1] By inhibiting this enzyme, Febuxostat effectively reduces serum uric acid levels, making it a key therapeutic agent in the management of hyperuricemia and gout.[2] The synthesis and manufacturing of active pharmaceutical ingredients (APIs) like Febuxostat can lead to the formation of related substances or impurities. O-Desisobutyl-O-n-propyl Febuxostat has been identified as one such process-related impurity.[3][4] Understanding the chemical properties and biological activity of such impurities is critical for drug safety, efficacy, and regulatory compliance. This guide focuses on this compound, providing a detailed technical resource for researchers in the field.

Chemical and Physical Properties

This compound is structurally similar to Febuxostat, with the isobutyl ether group replaced by an n-propyl ether group. Its formal chemical name is 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid.[3]

PropertyValueSource
Chemical Name 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid[3]
Synonyms This compound, Febuxostat USP Related Compound E[5]
CAS Number 1530308-87-2[5]
Molecular Formula C₁₅H₁₄N₂O₃S[3]
Molecular Weight 302.35 g/mol [6]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A likely synthetic approach would start from a key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate could then be alkylated with an n-propyl halide (e.g., 1-bromopropane) in the presence of a suitable base, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.

Synthetic_Pathway A Ethyl 2-(3-cyano-4-hydroxyphenyl)-4- methylthiazole-5-carboxylate B Alkylation with 1-Bromopropane (B46711), K2CO3 A->B C Ethyl 2-(3-cyano-4-propoxyphenyl)-4- methylthiazole-5-carboxylate B->C D Hydrolysis (e.g., NaOH, H2O/EtOH) C->D E This compound D->E

A plausible synthetic workflow for this compound.
General Experimental Protocol for Synthesis

Step 1: Alkylation

  • To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable organic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Add 1-bromopropane to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate by recrystallization or column chromatography.

Step 2: Hydrolysis

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol (B145695) and water.

  • Add a solution of sodium hydroxide (B78521) and stir the mixture at an elevated temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Biological Activity and In Vitro Assays

This compound is classified as a xanthine oxidase inhibitor.[7] However, specific quantitative data on its inhibitory potency, such as IC₅₀ or Kᵢ values, are not publicly available. For context, Febuxostat is a highly potent inhibitor of xanthine oxidase.

Comparative Inhibitory Activity of Febuxostat
CompoundIC₅₀ (Free XO)KᵢInhibition TypeSource
Febuxostat 1.8 nM0.6 nMMixed-type[8][9]
Allopurinol 2.9 µM-Competitive[8]

This data highlights the significant potency of Febuxostat and provides a benchmark against which this compound could be compared.

Xanthine Oxidase Inhibition Assay Protocol

The following is a standard in vitro protocol to determine the inhibitory activity of a test compound against xanthine oxidase.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (this compound)

  • Febuxostat (positive control)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and Febuxostat in DMSO and create serial dilutions.

  • Assay:

    • In a 96-well plate, add buffer, the test compound solution (or DMSO for control), and the xanthine oxidase solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the xanthine solution.

    • Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

XO_Assay_Workflow A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Test Compound - Buffer B Dispense into 96-well plate: Buffer + Test Compound + Enzyme A->B C Pre-incubate B->C D Initiate reaction with Xanthine C->D E Measure Absorbance at 295 nm (Uric Acid Formation) D->E F Calculate % Inhibition and IC50 E->F

Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Mechanism of Action Context: Purine Metabolism

This compound, like its parent compound, is expected to inhibit xanthine oxidase. This enzyme catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. Inhibition at this point directly reduces the production of uric acid.

Purine_Metabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor O-Desisobutyl-O-n-propyl Febuxostat Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

The role of xanthine oxidase in the purine degradation pathway and the point of inhibition.

Conclusion

This compound is a significant related substance of Febuxostat, warranting thorough characterization. This technical guide has provided its known chemical properties, a plausible synthetic route, and a detailed protocol for assessing its primary biological activity. While quantitative data on its xanthine oxidase inhibitory potency remains to be published, the framework provided herein, using Febuxostat as a benchmark, offers a robust starting point for researchers and drug development professionals. Further studies are necessary to fully elucidate the biological and pharmacokinetic profile of this compound to understand its potential impact.

References

An In-depth Technical Guide to O-Desisobutyl-O-n-propyl Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desisobutyl-O-n-propyl Febuxostat, chemically known as 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a notable analog and process-related impurity of Febuxostat, a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase. Febuxostat is a cornerstone in the management of hyperuricemia and gout. Understanding the chemical and biological properties of its related compounds, such as this compound, is crucial for drug development, quality control, and the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound.

Chemical Structure and Identification

The chemical structure of this compound is presented below. It differs from Febuxostat by the substitution of the isobutyl ether group with an n-propyl ether group at the 4-position of the phenyl ring.

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid
Synonyms This compound, Febuxostat Impurity 22, Febuxostat Related Compound E
CAS Number 1530308-87-2
Molecular Formula C₁₅H₁₄N₂O₃S
Molecular Weight 302.35 g/mol
InChI Key BWNYQPAKTQSUDL-UHFFFAOYSA-N
SMILES CCCOC1=C(C#N)C=C(C=C1)C1=NC(=C(S1)C(=O)O)C

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue
Physical Form Solid[1]
Purity ≥95% (as commercially available)[1][2]
Storage Temperature Sealed in dry, 2-8°C[1][2]

Note: Melting point, pKa, and specific solubility data are not currently available in published literature.

Synthesis

This compound is primarily known as a process-related impurity in the synthesis of Febuxostat. Its formation can occur if n-propyl halides are present as impurities in the isobutyl halide starting material during the etherification step of the Febuxostat synthesis.

A general synthetic route would involve the following conceptual steps:

Synthesis_Workflow A Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate B Alkylation with n-propyl bromide A->B K2CO3, DMF C Ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate B->C D Hydrolysis C->D NaOH, EtOH/H2O E This compound D->E

Conceptual synthesis workflow for this compound.

Experimental Protocol: Conceptual Synthesis

A detailed, validated experimental protocol for the specific synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthesis can be adapted from general procedures for the synthesis of Febuxostat and its analogs.

Step 1: Alkylation

  • To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

  • Add n-propyl bromide to the reaction mixture.

  • Heat the mixture and stir for several hours until the reaction is complete, monitoring by a suitable technique like thin-layer chromatography (TLC).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 2: Hydrolysis

  • Dissolve the crude ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol (B145695) and water.

  • Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to yield this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activity

Mechanism of Action: Xanthine Oxidase Inhibition

As an analog of Febuxostat, this compound is classified as a xanthine oxidase inhibitor.[2] Xanthine oxidase is a key enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. By inhibiting this enzyme, the production of uric acid is reduced. This is the primary mechanism for the therapeutic effect of Febuxostat in treating hyperuricemia and gout.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric_Acid Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Inhibitor O-Desisobutyl-O-n-propyl Febuxostat Inhibitor->Xanthine_Oxidase Inhibition

Inhibition of the purine catabolism pathway by this compound.

Potency

Quantitative data on the inhibitory potency (e.g., IC50 or Ki values) of this compound against xanthine oxidase are not currently available in the scientific literature. Such data would be essential to compare its activity with that of Febuxostat and other known xanthine oxidase inhibitors.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a general protocol for determining the xanthine oxidase inhibitory activity of a test compound, which can be adapted for this compound.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (B61711) (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer. The solubility may be enhanced by the addition of a small amount of NaOH.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer.

    • Prepare a stock solution of the test compound and allopurinol in DMSO. Make serial dilutions in the phosphate buffer to achieve a range of desired concentrations.

  • Assay:

    • In a 96-well plate, add a defined volume of the phosphate buffer to each well.

    • Add a small volume of the test compound or control solution to the respective wells.

    • Add the xanthine oxidase solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm over time. This corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Assay_Workflow A Prepare Reagents (Buffer, Xanthine, Enzyme, Inhibitor) B Add Buffer, Inhibitor, and Xanthine Oxidase to 96-well plate A->B C Pre-incubate at controlled temperature B->C D Initiate reaction by adding Xanthine C->D E Measure absorbance at 295 nm over time D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 value F->G

Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Pharmacokinetics

There is no published pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound. In silico predictions could provide initial estimates, but experimental in vitro (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies are necessary to determine its pharmacokinetic profile.

Conclusion

This compound is a significant analog and impurity of Febuxostat. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, biological activity, and pharmacokinetic profile requires further experimental investigation. The protocols and information provided in this guide offer a foundational framework for researchers and drug development professionals to undertake such studies. The characterization of this and other related compounds is essential for ensuring the quality and safety of Febuxostat drug products and may lead to the discovery of new chemical entities with therapeutic potential.

References

Synthesis Pathway for O-Desisobutyl-O-n-propyl Febuxostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthesis pathway for O-Desisobutyl-O-n-propyl Febuxostat, a derivative of the xanthine (B1682287) oxidase inhibitor Febuxostat. The synthesis is centered around the strategic O-alkylation of a key thiazole (B1198619) intermediate. This document outlines the probable synthetic route, provides representative experimental protocols based on analogous reactions, and presents the data in a structured format for clarity and comparison.

Overview of the Synthetic Strategy

The synthesis of this compound is predicated on a convergent synthetic approach, culminating in the formation of the core 2-phenyl-4-methylthiazole-5-carboxylic acid structure. The key steps involve the construction of the thiazole ring, followed by the introduction of the cyano and ether functionalities, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

The pivotal intermediate in this pathway is ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This molecule serves as the branching point for the synthesis of various Febuxostat analogs through differential alkylation of the phenolic hydroxyl group. For the synthesis of this compound, this intermediate undergoes O-alkylation with an n-propyl halide.

Proposed Synthesis Pathway

The logical flow of the synthesis is depicted below.

Synthesis_Pathway A Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate B Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate A->B Formylation C Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate B->C Cyanation D Ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate C->D O-propylation E This compound D->E Hydrolysis

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis. These are based on established procedures for the synthesis of Febuxostat and its analogs.

Step 1: Formylation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This step introduces a formyl group at the 3-position of the phenyl ring.

Reaction:

Formylation reactant Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate product Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate reactant->product Heat reagents Hexamethylenetetramine (HMTA) Polyphosphoric acid (PPA)

Caption: Formylation Reaction.

Methodology:

  • To a reaction vessel, add polyphosphoric acid (PPA) and heat to 40-50°C with stirring.

  • Sequentially add ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and hexamethylenetetramine (HMTA).

  • Raise the temperature of the reaction mixture to approximately 93°C and maintain for 3 hours.

  • After completion, cool the reaction mixture and quench with ice-water.

  • The precipitated product is collected by filtration, washed with water until neutral, and dried to yield ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Step 2: Cyanation of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This step converts the formyl group to a cyano group.

Reaction:

Cyanation reactant Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate product Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate reactant->product reagents Hydroxylamine (B1172632) hydrochloride Formic acid, Sodium formate (B1220265)

Caption: Cyanation Reaction.

Methodology:

  • Dissolve ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in formic acid.

  • Add hydroxylamine hydrochloride and sodium formate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Step 3: O-propylation of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This is the crucial step where the n-propyl group is introduced. The following is a representative procedure based on the analogous synthesis of Febuxostat ethyl ester.

Reaction:

OPropylation reactant Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate product Ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate reactant->product Heat reagents n-Propyl bromide Potassium carbonate DMF

Caption: O-propylation Reaction.

Methodology:

  • Dissolve ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in dimethylformamide (DMF).

  • Add potassium carbonate and n-propyl bromide to the solution.

  • Heat the reaction mixture to approximately 75-80°C and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate.

Step 4: Hydrolysis of Ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Reaction:

Hydrolysis reactant Ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate product This compound reactant->product Heat, then Acidification reagents Sodium hydroxide (B78521) Ethanol (B145695)/Water

Caption: Hydrolysis Reaction.

Methodology:

  • Suspend ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of Febuxostat analogs, which can be considered as a reference for the synthesis of this compound. Actual yields for the target compound may vary.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1FormylationHMTA, PPAPPA90-9580-90
2CyanationNH₂OH·HCl, HCOOH, HCOONaHCOOHReflux70-80
3O-alkylationAlkyl halide, K₂CO₃DMF75-8085-95
4HydrolysisNaOHEthanol/WaterReflux90-98

Conclusion

The synthesis of this compound can be reliably achieved through a well-established synthetic route involving the O-alkylation of a key phenolic intermediate. The provided protocols, based on analogous and well-documented procedures for Febuxostat synthesis, offer a solid foundation for researchers and drug development professionals to produce this and other related analogs for further investigation. The modularity of the final O-alkylation step allows for the generation of a diverse library of Febuxostat derivatives for structure-activity relationship studies.

O-Desisobutyl-O-n-propyl Febuxostat physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a notable analogue and impurity of the potent xanthine (B1682287) oxidase inhibitor Febuxostat, is of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a derivative of Febuxostat, it shares the core thiazole (B1198619) carboxylic acid structure and is recognized for its potential to inhibit xanthine oxidase, the key enzyme in uric acid production. This technical guide provides a comprehensive overview of the known physical and chemical properties of O-Desisobutyl-O-n-propyl Febuxostat, alongside generalized experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the study of Febuxostat, its impurities, and related compounds.

Physicochemical Properties

Identification
PropertyValueSource
IUPAC Name 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid[1][2]
Synonyms This compound, Febuxostat Impurity 22[3]
CAS Number 1530308-87-2[2][3]
Molecular Formula C₁₅H₁₄N₂O₃S[2][3]
Molecular Weight 302.35 g/mol [1][3]
InChI Key BWNYQPAKTQSUDL-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueSource
Physical Form Solid. Some sources specify Off-White to Pale Yellow Solid.[1]
Solubility Soluble in Chloroform, Dichloromethane, and DMSO.
Storage Recommended storage at 2-8°C.[1]

Note: Specific quantitative data for melting point, boiling point, and pKa for this compound are not currently available in published literature. For context, the melting point of the parent compound, Febuxostat, is reported to be in the range of 238-239 °C.[4]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively published. However, based on the general procedures for the synthesis of Febuxostat and its analogues, as well as analytical methods for impurity profiling, the following generalized protocols can be inferred.

Synthesis of Febuxostat Analogues (General Procedure)

The synthesis of Febuxostat and its impurities often involves a multi-step process. A common route includes the formation of a substituted benzonitrile, followed by conversion to a thiobenzamide (B147508), and subsequent cyclization to form the thiazole ring system. The final step is typically the hydrolysis of an ester to the carboxylic acid.

Step 1: Alkylation of a Hydroxylated Benzonitrile A suitably substituted 4-hydroxybenzonitrile (B152051) is alkylated using an appropriate alkyl halide (in this case, n-propyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

Step 2: Thionation of the Benzonitrile The resulting alkoxybenzonitrile is then converted to the corresponding thiobenzamide. This can be achieved using a thionating agent such as Lawesson's reagent or by reaction with sodium hydrosulfide.

Step 3: Hantzsch Thiazole Synthesis The thiobenzamide is then reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol (B145695). This cyclization reaction forms the thiazole ring.

Step 4: Hydrolysis of the Ester The ethyl ester of the thiazole derivative is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent (e.g., ethanol or THF). Acidification of the reaction mixture then precipitates the final product.

Analytical Characterization: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the analysis of Febuxostat and the identification and quantification of its impurities.[5][6][7]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used to achieve good separation of the main component and its impurities. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is often adjusted to optimize the peak shape and retention of the acidic analytes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly performed at a wavelength where Febuxostat and its impurities exhibit strong absorbance, often around 315 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, which is often a mixture of the mobile phase components, to ensure compatibility with the chromatographic system.

Visualizations

Generalized Synthetic Workflow for Febuxostat Analogues

G Generalized Synthetic Workflow for Febuxostat Analogues A Substituted 4-Hydroxybenzonitrile B Alkylation (e.g., n-propyl bromide, K2CO3) A->B Step 1 C 4-Alkoxy-3-cyanobenzonitrile B->C D Thionation (e.g., Lawesson's reagent) C->D Step 2 E 4-Alkoxy-3-cyanothiobenzamide D->E F Hantzsch Thiazole Synthesis (e.g., ethyl 2-chloroacetoacetate) E->F Step 3 G Ethyl 2-(4-alkoxy-3-cyanophenyl) -4-methylthiazole-5-carboxylate F->G H Hydrolysis (e.g., NaOH, H+) G->H Step 4 I This compound (Final Product) H->I

Caption: A generalized workflow for the synthesis of Febuxostat analogues.

Typical Analytical Workflow for Febuxostat Impurity Profiling

G Analytical Workflow for Febuxostat Impurity Profiling A Sample Preparation (Dissolution in a suitable solvent) B RP-HPLC Analysis A->B C Data Acquisition (UV Detection at ~315 nm) B->C D Chromatogram Generation C->D E Peak Identification and Quantification (Comparison with reference standards) D->E F Impurity Profiling Report E->F

Caption: A typical workflow for the analysis of Febuxostat impurities using RP-HPLC.

Mechanism of Action: Xanthine Oxidase Inhibition

G Mechanism of Action: Xanthine Oxidase Inhibition cluster_0 Purine Metabolism cluster_1 Therapeutic Intervention A Hypoxanthine XO1 Xanthine Oxidase A->XO1 B Xanthine XO2 Xanthine Oxidase B->XO2 C Uric Acid XO1->B XO2->C D O-Desisobutyl-O-n-propyl Febuxostat E Inhibition D->E E->XO1 E->XO2

Caption: The inhibitory effect of this compound on uric acid production.

Conclusion

This compound is a key impurity and analogue of Febuxostat. While a complete physicochemical profile is not yet publicly available, this guide consolidates the existing knowledge on its identity and properties. The provided generalized experimental protocols for synthesis and analysis, based on established methods for related compounds, offer a practical starting point for researchers. The visualization of the synthetic workflow, analytical process, and mechanism of action further aids in understanding the context of this compound within pharmaceutical research and development. Further studies are warranted to fully characterize the physical, chemical, and pharmacological properties of this compound.

References

O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desisobutyl-O-n-propyl Febuxostat is recognized as a derivative and potential impurity of Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase.[1] This technical guide provides a comprehensive examination of the presumed mechanism of action of this compound, drawing upon the well-established pharmacology of Febuxostat. The core of its action is the inhibition of xanthine oxidase, a critical enzyme in the purine (B94841) metabolism pathway responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[] By blocking this enzyme, this compound is expected to reduce the production of uric acid, the primary causative agent in gout and hyperuricemia. This document details the biochemical pathways, provides established experimental protocols for assessing xanthine oxidase inhibition, and presents comparative data for related compounds to offer a thorough understanding for research and drug development applications.

Introduction

Febuxostat is a non-purine selective inhibitor of xanthine oxidase (XO) utilized in the management of hyperuricemia in patients with gout.[3] this compound is identified as an impurity of Febuxostat, sharing a core structural similarity.[1] Understanding the mechanism of action of such derivatives is crucial for drug safety, efficacy, and development. This guide synthesizes the available information on Febuxostat to infer the mechanism of action of this compound.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The primary mechanism of action for this compound is the inhibition of xanthine oxidase.[4] This enzyme is a key player in the catabolism of purines.

The Purine Catabolism Pathway and Role of Xanthine Oxidase

Purine nucleotides, which are essential components of nucleic acids, are ultimately broken down into uric acid. This metabolic cascade involves the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid. Both of these steps are catalyzed by xanthine oxidase.

Purine_Catabolism Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Inhibition Inhibition Febuxostat_Derivative O-Desisobutyl-O-n-propyl Febuxostat Febuxostat_Derivative->XO1 Inhibits Febuxostat_Derivative->XO2 Inhibits

Caption: The purine catabolism pathway and the inhibitory action of this compound on xanthine oxidase.

By inhibiting xanthine oxidase, this compound blocks the terminal steps of this pathway, leading to a decrease in the synthesis of uric acid.

Quantitative Analysis of Xanthine Oxidase Inhibition

While specific quantitative data for the inhibitory activity of this compound on xanthine oxidase is not publicly available, the potency of the parent compound, Febuxostat, and other inhibitors provides a valuable benchmark. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

CompoundTargetIC50 ValueNotes
FebuxostatXanthine Oxidase (free in solution)1.8 nM[5]A potent non-purine selective inhibitor.
AllopurinolXanthine Oxidase (free in solution)2.9 µM[5]A purine analog inhibitor.
This compoundXanthine OxidaseData not availablePotency is inferred to be similar to Febuxostat due to structural similarity.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound against xanthine oxidase. This methodology is based on established and published assays.[6][7][8]

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of xanthine oxidase by monitoring the production of uric acid from the substrate xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

  • Test compound (this compound)

  • Positive control (e.g., Allopurinol or Febuxostat)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Hydrochloric acid (HCl) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Dilute the stock solutions to various concentrations with phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare the xanthine oxidase solution in phosphate buffer to a final concentration (e.g., 0.05 U/mL).

    • Prepare the xanthine substrate solution in phosphate buffer (e.g., 300 µM).

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the test compound solution at different concentrations.

    • Add 30 µL of phosphate buffer.

    • Add 40 µL of the xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 10-15 minutes.

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution.

    • Incubate the reaction mixture at 25°C for 15 minutes.

    • Stop the reaction by adding 20 µL of 1.0 M HCl.

  • Measurement and Analysis:

    • Measure the absorbance of the solution at 295 nm, which is the characteristic wavelength for uric acid.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

XO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Control Dilutions Add_Compound Add Compound/Control to 96-well Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Xanthine Oxidase Solution Add_Enzyme Add Xanthine Oxidase Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Xanthine Solution Add_Substrate Add Xanthine (Start Reaction) Substrate_Prep->Add_Substrate Add_Buffer Add Phosphate Buffer Add_Compound->Add_Buffer Add_Buffer->Add_Enzyme Pre_Incubate Pre-incubate at 25°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 25°C Add_Substrate->Incubate Stop_Reaction Add HCl (Stop Reaction) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 295 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. However, the pharmacokinetic profile of Febuxostat provides a useful reference.

ParameterFebuxostatReference
Oral Bioavailability ~85%[9]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.5 hours[9]
Metabolism Extensively metabolized via oxidation (CYP enzymes) and glucuronidation (UGT enzymes).[][9][][9]
Elimination Half-life ~2 hours (initial), 9.4 ± 4.9 hours (terminal)[9]
Excretion Primarily through urine as acyl glucuronide metabolites and feces.[9][9]

Given the structural similarity, it is plausible that this compound undergoes similar metabolic pathways, primarily through oxidation and glucuronidation. However, the difference in the alkyl chain (propyl vs. isobutyl) may lead to variations in the rate and extent of its absorption, distribution, metabolism, and excretion. Further studies are required to elucidate the specific pharmacokinetic profile of this derivative.

Potential Downstream Signaling Effects

The inhibition of xanthine oxidase by Febuxostat has been shown to have effects beyond the reduction of uric acid. Xanthine oxidase is a significant source of reactive oxygen species (ROS).[10] By inhibiting this enzyme, Febuxostat can reduce oxidative stress, which has implications for various signaling pathways involved in inflammation.

For instance, Febuxostat has been shown to suppress lipopolysaccharide (LPS)-induced production of monocyte chemoattractant protein-1 (MCP-1) by inactivating the JNK signaling pathway through the activation of MAPK phosphatase-1 (MKP-1).[10]

Downstream_Signaling XO Xanthine Oxidase ROS Reactive Oxygen Species (ROS) XO->ROS MKP1 MAPK Phosphatase-1 (MKP-1) ROS->MKP1 Inhibits JNK JNK MKP1->JNK Dephosphorylates (Inactivates) MCP1 MCP-1 Production (Inflammation) JNK->MCP1 Febuxostat_Derivative O-Desisobutyl-O-n-propyl Febuxostat Febuxostat_Derivative->XO Inhibits

Caption: Potential downstream signaling effects of xanthine oxidase inhibition.

It is hypothesized that this compound, by inhibiting xanthine oxidase and subsequently reducing ROS production, could exert similar anti-inflammatory effects through the modulation of cellular signaling pathways.

Conclusion

This compound, a derivative of Febuxostat, is presumed to act as a xanthine oxidase inhibitor, thereby reducing the production of uric acid. While specific quantitative data on its inhibitory potency and pharmacokinetic profile are lacking, the well-characterized properties of Febuxostat provide a strong basis for understanding its mechanism of action. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound, which is essential for its consideration in drug development and safety assessment. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

O-Desisobutyl-O-n-propyl Febuxostat and its Parent Compound Febuxostat: A Technical Guide for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on Febuxostat, a potent and selective xanthine (B1682287) oxidase inhibitor. O-Desisobutyl-O-n-propyl Febuxostat is documented as an impurity or analogue of Febuxostat. As of this writing, specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the well-characterized parent compound, Febuxostat, to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary pathogenic factor in gout, a painful inflammatory arthritis. The production of uric acid is the final step in purine (B94841) metabolism, a reaction catalyzed by the enzyme xanthine oxidase. Inhibition of xanthine oxidase is a cornerstone of therapy for managing hyperuricemia and gout.

Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, offering a potent therapeutic option for patients with hyperuricemia. This compound, with the chemical name 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a known impurity and analogue of Febuxostat. Understanding the properties and mechanism of action of Febuxostat provides a critical framework for assessing related compounds like this compound.

Mechanism of Action

Febuxostat exerts its therapeutic effect by selectively inhibiting xanthine oxidase.[1] This enzyme is responsible for the sequential oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] By blocking the active site of xanthine oxidase, Febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels.[1] Unlike allopurinol (B61711), another xanthine oxidase inhibitor which is a purine analogue, Febuxostat's non-purine structure allows for high selectivity and potent inhibition of both the oxidized and reduced forms of the enzyme.[][3]

The inhibition of xanthine oxidase by Febuxostat is achieved through non-competitive binding to the molybdenum pterin (B48896) center, which is the active site of the enzyme.[][4] This strong and specific binding effectively blocks the enzyme's catalytic function in the purine catabolism pathway.

Quantitative Data

The following tables summarize key quantitative data for Febuxostat, compiled from various pharmacokinetic and pharmacodynamic studies.

Table 1: Pharmacokinetic Properties of Febuxostat
ParameterValueReference
Absorption
Bioavailability≥49%[5]
Time to Peak Plasma Concentration (Tmax)1.0 - 1.5 hours[5]
Distribution
Volume of Distribution (Vss)~50 L[5]
Protein Binding~99% (primarily to albumin)[5]
Metabolism Extensive via UGTs (1A1, 1A3, 1A9, 2B7) and CYPs (1A2, 2C8, 2C9)[5][6]
Elimination
Half-Life (t½)~5 - 8 hours[5]
ExcretionUrine (~49%, primarily as metabolites), Feces (~45%, primarily as metabolites)[5]
Table 2: Pharmacodynamic Properties of Febuxostat
ParameterDosageResultReference
Serum Uric Acid Reduction 40 mg/dayNon-inferior to allopurinol (300 mg/day) in achieving serum urate <6.0 mg/dL[3]
80 mg/daySuperior to allopurinol (300 mg/day) in achieving serum urate <6.0 mg/dL[3]
10-120 mg/dayDose-dependent reduction of serum uric acid by 25-70%[7]
10–240 mg (multiple doses)Maximum reduction of serum urate by ~80% in healthy subjects[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of xanthine oxidase inhibitors like Febuxostat and its analogues.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory potential of a test compound against xanthine oxidase by measuring the reduction in uric acid formation.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Febuxostat, Allopurinol)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions in the buffer to achieve a range of concentrations for IC50 determination.

  • Assay Protocol:

    • In a 96-well plate, add the potassium phosphate buffer, the test compound solution (or DMSO for the control), and the xanthine oxidase solution.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to each well.

    • Immediately measure the increase in absorbance at 295 nm (corresponding to uric acid formation) at regular intervals for a set period using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (uric acid formation) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Pharmacokinetic Study in a Preclinical Model (e.g., Rodents)

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound.

Materials:

  • Test compound

  • Vehicle for administration (e.g., carboxymethyl cellulose (B213188) solution)

  • Experimental animals (e.g., male Sprague-Dawley rats)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the test compound suspended in the vehicle.

  • Sample Collection:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Volume of distribution (Vd)

      • Clearance (CL)

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of xanthine oxidase inhibitors.

Purine_Metabolism Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor Febuxostat Analogue Inhibitor->XO1 Inhibitor->XO2 XO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Setup in 96-well format Reagents->Plate Preincubation Pre-incubate Enzyme and Inhibitor Plate->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Measure Absorbance at 295 nm Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

References

The Relationship Between Febuxostat and Its Process-Related Impurity, O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat (B1672324), a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[] Its clinical efficacy is attributed to its ability to effectively lower serum uric acid levels. The manufacturing process of Febuxostat, like any synthetic active pharmaceutical ingredient (API), can result in the formation of process-related impurities. One such impurity is O-Desisobutyl-O-n-propyl Febuxostat, identified as Febuxostat USP Related Compound E.[2] This technical guide provides a comprehensive overview of the relationship between Febuxostat and this specific impurity, summarizing available data on their chemical structures, and the established pharmacological and pharmacokinetic properties of Febuxostat. While direct comparative quantitative data for this compound is not extensively available in the public domain, this guide outlines the typical experimental protocols used for the synthesis and analysis of Febuxostat and its impurities, providing a framework for further investigation.

Introduction

Febuxostat's therapeutic success lies in its targeted inhibition of xanthine oxidase, the key enzyme in the purine (B94841) catabolism pathway responsible for uric acid production.[] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, as impurities can potentially impact the efficacy and safety of the API. This compound is a known process-related impurity of Febuxostat.[2][3] Understanding the chemical relationship and synthesizing such impurities are crucial for developing analytical methods to detect and quantify them, thereby ensuring the quality and safety of the final drug product.[3]

Chemical Structures and Relationship

Febuxostat is chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. This compound, as its name suggests, differs from the parent molecule in the alkoxy group attached to the phenyl ring. Specifically, the isobutyl group in Febuxostat is replaced by an n-propyl group in this impurity.

The structural relationship between Febuxostat and this compound is illustrated in the diagram below. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify the impurity in the presence of the API.

cluster_Febuxostat Febuxostat cluster_Impurity This compound (Febuxostat USP Related Compound E) Febuxostat 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid Impurity 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid Febuxostat->Impurity Structural Difference: -isobutoxy vs. -n-propoxy group

Figure 1: Structural relationship between Febuxostat and its impurity.

Quantitative Data: Pharmacology and Pharmacokinetics of Febuxostat

In Vitro Xanthine Oxidase Inhibition

Febuxostat is a potent inhibitor of both the oxidized and reduced forms of xanthine oxidase.[]

ParameterValueEnzyme SourceNotes
IC50 1.8 nMSoluble Xanthine Oxidase-
IC50 4.4 nMGAG-immobilized Xanthine OxidaseConsidered more physiologically relevant.
Ki 0.6 nMBovine Milk Xanthine OxidaseIndicates high affinity for the enzyme.

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GAG: Glycosaminoglycan.

Pharmacokinetic Profile of Febuxostat in Healthy Subjects

The pharmacokinetic profile of Febuxostat has been well-characterized in numerous clinical studies.[4][5]

ParameterValueConditions
Tmax (Time to Peak Plasma Concentration) 1.0 - 1.5 hoursSingle oral dose
Cmax (Peak Plasma Concentration) 2.6 ± 1.7 µg/mL80 mg single oral dose
AUC(0-∞) (Area Under the Curve) 12,880 ng·h/mL80 mg single oral dose
Vd/F (Apparent Volume of Distribution) ~50 L-
Protein Binding ~99.2%Primarily to albumin
t1/2 (Elimination Half-life) 5 - 8 hours-

Data represents mean values and can vary based on the study population and design.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not widely published. However, general synthetic schemes for Febuxostat and its impurities, along with analytical methods for their detection, are available in the literature.

General Synthesis of Febuxostat and Related Impurities

The synthesis of Febuxostat typically involves a multi-step process. A common route starts with the formation of a substituted benzonitrile, which is then converted to a thioamide. This intermediate is subsequently cyclized to form the thiazole (B1198619) ring, followed by modifications to the side chains. Impurities like this compound can arise from variations in starting materials or side reactions during the synthesis.[3]

The following diagram illustrates a generalized workflow for the synthesis and purification of Febuxostat, highlighting the stage where process-related impurities can be introduced.

Start Starting Materials (e.g., Substituted Benzonitrile) Thioamidation Thioamidation Start->Thioamidation Cyclization Thiazole Ring Formation Thioamidation->Cyclization Modification Side Chain Modification Cyclization->Modification Hydrolysis Ester Hydrolysis Modification->Hydrolysis Impurity_Formation Impurity Formation Modification->Impurity_Formation Crude_Febuxostat Crude Febuxostat Hydrolysis->Crude_Febuxostat Purification Purification (e.g., Recrystallization) Crude_Febuxostat->Purification Pure_Febuxostat Pure Febuxostat Purification->Pure_Febuxostat Impurity_Formation->Crude_Febuxostat

Figure 2: Generalized synthetic workflow for Febuxostat.
Analytical Method for Impurity Profiling: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of Febuxostat and its related substances.[6][7]

  • Objective: To separate and quantify this compound from Febuxostat and other process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column is typically used (e.g., Nucleosil C18, 250 x 4.6mm, 5μm).[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[7] The specific ratio and gradient profile need to be optimized for adequate separation.

  • Flow Rate: Typically around 1.0 - 1.2 mL/min.[7]

  • Detection: UV detection at a wavelength where both Febuxostat and the impurity have significant absorbance (e.g., 275 nm or 315 nm).[6][7]

  • Sample Preparation: The bulk drug or formulation is dissolved in a suitable solvent, such as acetonitrile (B52724) or a mixture of the mobile phase components.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling and Metabolic Pathways

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the purine degradation pathway. This pathway is responsible for the breakdown of purines into uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid, thereby lowering its concentration in the blood. Febuxostat itself is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes and conjugation via uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes.[]

cluster_purine Purine Metabolism cluster_febuxostat Febuxostat Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Febuxostat Febuxostat Oxidative_Metabolites Oxidative Metabolites Febuxostat->Oxidative_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates Febuxostat->Glucuronide_Conjugates Glucuronidation Xanthine_Oxidase Xanthine Oxidase Febuxostat->Xanthine_Oxidase Inhibition Excretion Excretion Oxidative_Metabolites->Excretion CYP_Enzymes CYP450 Enzymes Oxidative_Metabolites->CYP_Enzymes Glucuronide_Conjugates->Excretion UGT_Enzymes UGT Enzymes Glucuronide_Conjugates->UGT_Enzymes

Figure 3: Febuxostat's mechanism of action and metabolic pathway.

Conclusion

This compound is a recognized process-related impurity of Febuxostat, differing in the alkoxy side chain. While the pharmacological and pharmacokinetic profiles of Febuxostat are well-documented, specific comparative data for this impurity are scarce in publicly available literature. The synthesis and characterization of such impurities are vital for the development of robust analytical methods, such as RP-HPLC, to ensure the purity, quality, and safety of the Febuxostat drug product. Further research is warranted to elucidate the potential pharmacological activity and pharmacokinetic behavior of this compound to fully understand its potential impact. The experimental frameworks provided in this guide can serve as a foundation for such investigations.

References

Potential Therapeutic Applications of Febuxostat Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat (B1672324), a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase (XO), has revolutionized the management of hyperuricemia and gout.[1][2][3] Building on this success, research into febuxostat analogues has unveiled a new frontier of therapeutic possibilities. These novel compounds not only exhibit enhanced xanthine oxidase inhibitory activity but also possess a diverse range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the current landscape of febuxostat analogues, detailing their synthesis, biological evaluation, and potential therapeutic applications. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers and drug development professionals in this burgeoning field.

Introduction: Beyond Hyperuricemia

Febuxostat's primary mechanism of action involves the inhibition of xanthine oxidase, the terminal enzyme in the purine (B94841) catabolism pathway responsible for the production of uric acid.[2] By blocking this enzyme, febuxostat effectively reduces serum uric acid levels.[2] However, the therapeutic potential of inhibiting xanthine oxidase extends beyond simply controlling gout. Xanthine oxidase is a significant source of reactive oxygen species (ROS), which are implicated in a multitude of pathological processes, including inflammation, cardiovascular disease, and neurodegeneration.[4][5] This has spurred the development of febuxostat analogues with improved potency, selectivity, and novel pharmacological activities.

Xanthine Oxidase Inhibition: Quantitative Analysis

A primary focus in the development of febuxostat analogues is the enhancement of their inhibitory potency against xanthine oxidase. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the efficacy of these compounds. The following table summarizes the in vitro XO inhibitory activities of various febuxostat analogues from recent studies.

Compound/AnalogueModificationIC50 (µM)Reference
Febuxostat -0.009 - 0.026[6]
Analogue 17Carboxamide functionality and substituted heterocycle0.009[6]
Indolethiazole 1eIndole group replacing phenyl group0.0035[7]
Febuxostat-Allopurinol Hybrid 45umeta-chlorobenzyl anchor0.0288[7]
Thiazolidine-2-thione derivative 6kPhenyl-sulfonamide group3.56[8]
Allopurinol -2.9 - 7.86[8][9]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the in vitro inhibitory activity of febuxostat analogues against xanthine oxidase.[10][11]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Test compounds (Febuxostat analogues)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of test compounds in DMSO and create serial dilutions.

  • Assay Mixture:

    • In a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.

  • Pre-incubation:

    • Incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm, corresponding to the formation of uric acid, over a period of 30 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis XO_stock Xanthine Oxidase Stock Mix Prepare Assay Mixture (Buffer, Compound, XO) XO_stock->Mix Xanthine_stock Xanthine Stock Add_xanthine Initiate Reaction (Add Xanthine) Xanthine_stock->Add_xanthine Compound_stock Test Compound Stock (in DMSO) Serial_dilutions Serial Dilutions Compound_stock->Serial_dilutions Serial_dilutions->Mix Preincubate Pre-incubate (37°C, 15 min) Mix->Preincubate Preincubate->Add_xanthine Measure Measure Absorbance (295 nm, 30 min) Add_xanthine->Measure Calculate_inhibition Calculate % Inhibition Measure->Calculate_inhibition Plot_curve Plot Dose-Response Curve Calculate_inhibition->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50 G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization induction Hyperuricemia Induction (Potassium Oxonate) acclimatization->induction administration Compound Administration (Oral Gavage) induction->administration sampling Blood Sampling (Multiple Time Points) administration->sampling measurement Serum Uric Acid Measurement sampling->measurement end End measurement->end G XO Xanthine Oxidase ROS Reactive Oxygen Species (ROS) XO->ROS production MAPK MAPK Pathway ROS->MAPK activates NLRP3 NLRP3 Inflammasome ROS->NLRP3 activates NFkB NF-κB MAPK->NFkB activates TNFa TNF-α NFkB->TNFa induces Inflammation Inflammation TNFa->Inflammation NLRP3->Inflammation Febuxostat Febuxostat Analogues Febuxostat->XO inhibits

References

An In-depth Technical Guide to O-Desisobutyl-O-n-propyl Febuxostat (CAS: 1530308-87-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a recognized related compound of the xanthine (B1682287) oxidase inhibitor, Febuxostat. While specific experimental data for this particular analog is not extensively available in public literature, this document extrapolates from established knowledge of Febuxostat and its impurities to present likely physicochemical properties, a plausible synthetic route, and standardized analytical methodologies. The guide also details the well-understood mechanism of action of Febuxostat, which is presumed to be shared by its structural analogs, and provides a visual representation of the purine (B94841) metabolism pathway it inhibits. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, analysis, and quality control of Febuxostat.

Chemical and Physical Properties

O-Desisobutyl-O-n-propyl Febuxostat, also known as Febuxostat USP Related Compound E, is a structural analog and a known impurity of the active pharmaceutical ingredient (API) Febuxostat.[1][2] Its core structure is a 2-phenyl-4-methylthiazole-5-carboxylic acid, differing from Febuxostat by the substitution of an n-propoxy group for the isobutoxy group at the 4-position of the phenyl ring.

PropertyDataSource
CAS Number 1530308-87-2[3][4][5]
Chemical Name 2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid[1][2][4]
Molecular Formula C15H14N2O3S[3][4][6]
Molecular Weight 302.35 g/mol [3][6]
Appearance Likely an off-white to pale yellow solid[7]
Solubility Expected to be sparingly soluble in aqueous solutions and soluble in organic solvents such as acetonitrile (B52724) and methanol.Inferred from Febuxostat properties
Melting Point Not publicly available; would require experimental determination.
Purity Commercially available as a reference standard with purity typically >95-98%.[8][9]

Synthesis and Manufacturing

A specific, detailed synthesis protocol for this compound is not explicitly described in the public domain. However, based on the known synthesis of Febuxostat and its analogs disclosed in various patents, a plausible synthetic route can be proposed.[3][4][10][11][12] The synthesis would likely follow the core pathway of Febuxostat synthesis, with the key difference being the use of an n-propylating agent instead of an isobutylating agent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, as illustrated in the workflow diagram below. The key steps would likely involve:

  • Etherification: Reaction of a 4-hydroxyphenyl precursor with an n-propyl halide to introduce the n-propoxy side chain.

  • Thiazole (B1198619) Ring Formation: Condensation of the substituted benzonitrile (B105546) with a suitable reagent to form the thiazole ring.

  • Hydrolysis: Conversion of an ester precursor to the final carboxylic acid.

G Proposed Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A 4-Hydroxy-3-nitrobenzonitrile C 4-(n-Propoxy)-3-nitrobenzonitrile A->C Etherification B n-Propyl bromide B->C D Thioamide derivative C->D Reduction & Thionation E Ethyl 2-(3-cyano-4-(n-propoxy)phenyl)-4-methylthiazole-5-carboxylate D->E Hantzsch Thiazole Synthesis F This compound E->F Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Analytical Methodologies

As a known impurity of Febuxostat, this compound is typically identified and quantified using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[13][14]

Experimental Protocol: RP-HPLC for Impurity Profiling

This protocol is a generalized method based on published analytical procedures for Febuxostat and its related substances.

Objective: To detect and quantify this compound in a sample of Febuxostat API or formulation.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standard of this compound

  • Febuxostat sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid or other suitable buffer

  • Purified water

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Ortho-phosphoric acid in water

  • Mobile Phase B: Acetonitrile and Methanol mixture (e.g., 80:20 v/v)

  • Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile:water 80:20). Prepare working standards of known concentrations by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the Febuxostat sample in the diluent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard. Calculate the concentration based on the peak area response.

G Analytical Workflow for Impurity Profiling cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh and dissolve Febuxostat sample C Inject samples and standards into HPLC system A->C B Prepare standard solutions of This compound B->C D Separate compounds on C18 column C->D E Detect compounds using UV detector D->E F Identify impurity peak by retention time E->F G Quantify impurity using peak area F->G

Caption: General workflow for the analysis of Febuxostat impurities by RP-HPLC.

Mechanism of Action and Biological Context

As a close structural analog of Febuxostat, this compound is presumed to exert its biological effect, if any, through the same mechanism: inhibition of xanthine oxidase.

Signaling Pathway: Inhibition of Uric Acid Synthesis

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[7][8][][16][17] This enzyme plays a crucial role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[7][17] By inhibiting xanthine oxidase, Febuxostat reduces the production of uric acid in the body, thereby lowering serum uric acid levels.[8][] This is the primary mechanism for its therapeutic effect in the management of hyperuricemia and gout.

G Mechanism of Action of Febuxostat and its Analogs cluster_0 Purine Metabolism cluster_1 Enzyme cluster_2 Inhibitor A Purines B Hypoxanthine A->B C Xanthine B->C Oxidation E Xanthine Oxidase D Uric Acid C->D Oxidation F O-Desisobutyl-O-n-propyl Febuxostat F->E Inhibition

Caption: Inhibition of the uric acid synthesis pathway by Febuxostat analogs.

Conclusion

This compound is an important reference compound for the quality control of Febuxostat. While detailed, publicly available experimental data on this specific molecule is limited, its properties and behavior can be largely inferred from the extensive knowledge of the parent drug. This guide provides a framework for understanding its chemical nature, likely synthesis, and analytical determination, as well as its presumed biological mechanism of action. Further experimental investigation is required to fully characterize this compound.

References

Literature review on Febuxostat impurities and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the impurities and derivatives of Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. Understanding the impurity profile is a key aspect of drug development and manufacturing. This document summarizes known impurities, their synthesis, analytical detection, and the general framework for their control.

Introduction to Febuxostat and its Impurities

Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, effectively lowers uric acid levels by inhibiting xanthine oxidase.[1] During its synthesis and storage, various related substances, including process impurities and degradation products, can arise.[2] The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher in the API.[3] These impurities can be broadly categorized as:

  • Process-Related Impurities: Intermediates, by-products, and reagents carried over from the synthetic route.

  • Degradation Products: Formed due to the degradation of the drug substance under various stress conditions such as acid, base, oxidation, heat, and light.

  • Structurally Related Analogs: Compounds with a chemical structure closely related to febuxostat.

Quantitative Data Summary of Febuxostat Impurities

The following table summarizes the known impurities of febuxostat, compiled from various research articles and supplier data. While Febuxostat is not yet official in the European Pharmacopoeia (Ph. Eur.), several related compounds are recognized by the United States Pharmacopeia (USP).[1][4][5][6][7] Acceptance criteria for impurities are often established based on ICH guidelines and toxicological data.

Impurity NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
Febuxostat Amide Impurity2-[3-(Aminocarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid1239233-86-3C₁₆H₁₈N₂O₄S334.39Process/Degradation
Febuxostat Diacid Impurity2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid1239233-87-4C₁₆H₁₇NO₅S335.37Degradation
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateFebuxostat Ethyl Ester160844-75-7C₁₈H₂₀N₂O₃S344.43Process (Intermediate)
Febuxostat USP Related Compound CEthyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate161798-02-3C₁₄H₁₂N₂O₃S288.32Process (Intermediate)
Febuxostat USP Related Compound E2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid1530308-87-2C₁₅H₁₄N₂O₃S302.35Process
Bromo Febuxostat Impurity144060-40-2C₁₅H₁₆BrNO₃S370.26Process
Dicyano Impurity161718-81-6C₁₂H₁₂N₂O200.24Process
Febuxostat Impurity 1Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate161798-01-2C₁₄H₁₃NO₄S291.32Process (Intermediate)
Methyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylateFebuxostat Methyl Ester923942-34-1C₁₇H₁₈N₂O₃S330.40Process
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateFebuxostat Isopropyl Ester1346238-10-5C₁₉H₂₂N₂O₃S358.45Process
2-(4-Butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acidN/AC₁₈H₂₀N₂O₃S344.43Process
2-[3-Cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acidN/AC₁₇H₁₈N₂O₃S330.40Process

Experimental Protocols

Synthesis of Febuxostat Impurities

The synthesis of impurities is crucial for their definitive identification and for use as reference standards in analytical methods. Below are representative protocols for the synthesis of key impurities.

3.1.1. Synthesis of Febuxostat Amide Impurity [3]

This impurity can be formed by the hydrolysis of the nitrile group of febuxostat or its ester intermediate.

  • Starting Material: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

  • Reagents: Sulfuric acid.

  • Procedure:

    • Add concentrated sulfuric acid to the starting material at 0-5°C.

    • Allow the reaction mixture to warm to room temperature (25-30°C) and stir for 24 hours.

    • Quench the reaction by adding water.

    • Adjust the pH to 1-2 with concentrated HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from acetone (B3395972) to yield the Febuxostat Amide Impurity.

3.1.2. Synthesis of Febuxostat Ethyl Ester Impurity [3]

This is a key intermediate in one of the common synthetic routes for febuxostat.

  • Starting Materials: 3-Cyano-4-isobutoxybenzothioamide (B64486) and ethyl 2-chloro-3-oxobutanoate.

  • Solvent: Isopropanol (B130326).

  • Procedure:

    • Dissolve 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloro-3-oxobutanoate in isopropanol.

    • Heat the solution at reflux (75-80°C) for 3-4 hours.

    • Cool the reaction mixture and filter the precipitated solid.

    • Wash the solid with isopropanol and dry to obtain Febuxostat Ethyl Ester.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

3.2.1. RP-HPLC Method for Related Substances [8]

  • Column: Exsil ODS-B (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% v/v triethylamine (B128534) in water, pH adjusted to 2.5 with orthophosphoric acid.

  • Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile (B52724) and methanol (B129727) (80:20 v/v).

  • Gradient Program: A time-based gradient elution is employed to separate all impurities from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent of acetonitrile and water (95:5 v/v) to a concentration of approximately 0.5 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[9]

  • Acid Degradation: Reflux the drug substance in 1N HCl at 60°C for 2 hours. Febuxostat is known to be labile under acidic conditions, leading to the formation of the diacid impurity through hydrolysis of the nitrile and ester groups.

  • Base Degradation: Treat the drug substance with 0.1N NaOH at room temperature.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.

Visualization of Impurity Management Workflow

While specific signaling pathways for individual febuxostat impurities are not well-documented in the literature, the overall process of identifying, characterizing, and controlling these impurities is a critical workflow in drug development. This process ensures the safety and quality of the final drug product.

G General Workflow for Impurity Management in Drug Development cluster_0 Impurity Identification cluster_1 Risk Assessment cluster_2 Control Strategy cluster_3 Lifecycle Management A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C Characterization by LC-MS, NMR A->C B Analysis of Batches (Process Intermediates, Final API) B->C D Toxicological Evaluation (e.g., Ames test for genotoxicity) C->D Identified Impurity F Development of Analytical Methods C->F E Establishment of Safety Thresholds D->E G Setting Specifications (Pharmacopeial or In-house) E->G F->G H Process Optimization to Minimize Impurities G->H I Routine Quality Control Testing G->I H->I J Stability Monitoring I->J

Caption: Workflow for pharmaceutical impurity management.

Derivatives of Febuxostat

Research into derivatives of febuxostat has primarily focused on creating prodrugs to enhance its therapeutic properties. For instance, ester prodrugs have been synthesized by conjugating febuxostat with various natural antioxidants. These mutual prodrugs have shown potential for increased hypouricemic and antioxidant effects compared to febuxostat alone. Such derivatization strategies aim to improve the overall therapeutic profile, including addressing the oxidative stress that can accompany purine (B94841) metabolism.

Conclusion

The control of impurities is a fundamental aspect of ensuring the quality, safety, and efficacy of febuxostat. This technical guide has summarized the known process-related and degradation impurities, provided representative experimental protocols for their synthesis and analysis, and outlined the general workflow for impurity management. A thorough understanding of the impurity profile allows for the development of robust manufacturing processes and analytical methods, ultimately leading to a safer and more effective therapeutic product for patients with hyperuricemia and gout. Further research into the biological activities of specific impurities will continue to be an important area of investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), represents a significant advancement in the management of hyperuricemia and gout.[1] Its primary mechanism of action is the potent and selective inhibition of xanthine oxidase, the pivotal enzyme in the purine (B94841) catabolism pathway responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[2][3] Unlike its purine analog predecessor, allopurinol (B61711), febuxostat's distinct chemical structure confers a high degree of specificity, minimizing interactions with other enzymes involved in purine and pyrimidine (B1678525) metabolism.[4][5] This technical guide provides an in-depth exploration of the biological activities of febuxostat and its related compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat exerts its therapeutic effect by potently inhibiting both the oxidized and reduced forms of xanthine oxidase.[5][6] This non-competitive inhibition is achieved by binding to the molybdenum pterin (B48896) center, the active site of the enzyme, thereby blocking the conversion of xanthine and hypoxanthine to uric acid.[2] This leads to a significant reduction in serum uric acid levels, addressing the primary cause of hyperuricemia.[6]

Quantitative Data on Xanthine Oxidase Inhibition

The inhibitory potency of febuxostat and its analogs against xanthine oxidase has been extensively quantified. The following tables summarize key inhibitory constants (IC50 and Ki) for febuxostat in comparison to allopurinol and for various febuxostat derivatives.

InhibitorIC50KiInhibition TypeSource
Febuxostat1.8 nM0.6 nMMixed-type[7][8]
Allopurinol2.9 µM-Competitive[7][8]
Oxypurinol (active metabolite of Allopurinol)-~10-fold higher than AllopurinolNon-competitive[2]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the enzyme source and substrate concentration.

Febuxostat AnalogIC50 (µM)Source
Analog 170.009[9]
Febuxostat (for comparison)0.026[9]
Other Analogs0.009 - 0.077[9]

Signaling Pathways Modulated by Febuxostat

Beyond its primary role in uric acid reduction, febuxostat has been shown to modulate several key signaling pathways implicated in inflammation and cellular stress.

Purine Metabolism and Uric Acid Production

Febuxostat directly interrupts the final two steps of purine metabolism, leading to a decrease in uric acid synthesis.

purine_metabolism Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase inhibits

Caption: Inhibition of the purine degradation pathway by Febuxostat.

Modulation of the NLRP3 Inflammasome

Febuxostat has been demonstrated to suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system involved in inflammatory responses. This effect is independent of its uric acid-lowering activity.

nlrp3_inflammasome cluster_0 Macrophage NLRP3_Activators NLRP3 Activators (e.g., MSU crystals, nigericin) NLRP3 NLRP3 NLRP3_Activators->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Caspase_1 Pro-Caspase-1 ASC->Pro_Caspase_1 recruits Caspase_1 Active Caspase-1 Pro_Caspase_1->Caspase_1 cleavage Pro_IL_1beta Pro-IL-1β Caspase_1->Pro_IL_1beta cleaves IL_1beta Mature IL-1β (Inflammation) Pro_IL_1beta->IL_1beta Febuxostat Febuxostat Febuxostat->NLRP3 inhibits assembly

Caption: Febuxostat's inhibitory effect on NLRP3 inflammasome activation.

Influence on MAPK/NF-κB Signaling

In the context of cardiac ischemia-reperfusion injury, febuxostat has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It can suppress the activation of pro-apoptotic JNK and p38 proteins while promoting the pro-survival ERK1/2 kinase. This modulation leads to a downstream reduction in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α.[1]

mapk_nfkb_signaling Ischemia_Reperfusion Ischemia-Reperfusion Injury JNK_p38 JNK / p38 Ischemia_Reperfusion->JNK_p38 activates ERK1_2 ERK1/2 Ischemia_Reperfusion->ERK1_2 activates NF_kB NF-κB JNK_p38->NF_kB activates Apoptosis_Inflammation Apoptosis & Inflammation JNK_p38->Apoptosis_Inflammation ERK1_2->Apoptosis_Inflammation inhibits TNF_alpha TNF-α NF_kB->TNF_alpha induces TNF_alpha->Apoptosis_Inflammation Febuxostat Febuxostat Febuxostat->JNK_p38 inhibits Febuxostat->ERK1_2 promotes

Caption: Modulation of MAPK/NF-κB signaling by Febuxostat in cardiac injury.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide representative protocols for key experiments cited in the study of febuxostat's biological activity.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid formation.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of febuxostat and its analogs against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Febuxostat and/or related compounds

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of febuxostat and other test compounds in DMSO and create serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add the potassium phosphate buffer, xanthine oxidase enzyme solution, and varying concentrations of the test compounds.

    • Include a control group with no inhibitor.

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm over a defined time period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the xanthine oxidase activity.

  • Data Analysis:

    • Calculate the rate of reaction for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

xo_inhibition_workflow Prepare_Reagents Prepare Reagents (XO, Xanthine, Inhibitors) Assay_Setup Set up 96-well Plate (Buffer, XO, Inhibitor) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at Controlled Temperature Assay_Setup->Pre_incubation Initiate_Reaction Add Xanthine Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 295 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

In Vitro NLRP3 Inflammasome Activation Assay

This assay investigates the effect of febuxostat on NLRP3 inflammasome activation in macrophages.

Objective: To determine if febuxostat can inhibit the activation of the NLRP3 inflammasome.

Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 cells.

Procedure:

  • Cell Culture and Priming:

    • Culture BMDMs or THP-1 cells.

    • Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Febuxostat Treatment:

    • Pre-treat the primed cells with varying concentrations of febuxostat or a vehicle control for a specified time.

  • NLRP3 Activation:

    • Stimulate the cells with a known NLRP3 activator, such as monosodium urate (MSU) crystals or nigericin.

  • Measurement of IL-1β Secretion:

    • Collect the cell culture supernatant and measure the concentration of secreted mature IL-1β using an ELISA kit.

  • Caspase-1 Activity Assay:

    • Measure the activity of caspase-1 in the cell lysate or supernatant using a commercially available caspase-1 activity assay kit.

In Vivo Hyperuricemia Model

This animal model is used to evaluate the uric acid-lowering effects of febuxostat in a living organism.

Objective: To assess the in vivo efficacy of febuxostat in reducing serum uric acid levels.

Animal Model: Potassium oxonate-induced hyperuricemic mice or rats.

Procedure:

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (a uricase inhibitor) to the animals to induce hyperuricemia.

  • Febuxostat Administration:

    • Administer febuxostat or a vehicle control to the hyperuricemic animals, typically via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples at baseline and at various time points after febuxostat administration.

  • Serum Uric Acid Measurement:

    • Measure the serum uric acid concentrations using a commercial uric acid assay kit.

  • Data Analysis:

    • Compare the serum uric acid levels between the febuxostat-treated group and the control group to determine the uric acid-lowering effect.

Broader Biological Activities and Future Directions

Emerging research continues to uncover broader biological activities of febuxostat and its analogs.

ABCG2 Inhibition

Febuxostat has been identified as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[10] ABCG2 is involved in the transport of various molecules, including urate. The IC50 value of febuxostat against the urate transport activity of ABCG2 has been reported to be 0.027 µM.[10] This finding suggests potential drug-drug interactions and opens avenues for new therapeutic applications, such as enhancing the bioavailability of other drugs that are substrates of ABCG2.[11]

Synthesis of Novel Analogs

The development of novel febuxostat analogs is an active area of research.[6] By modifying the core structure of febuxostat, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties, as well as to explore additional therapeutic applications.[6][9]

Conclusion

Febuxostat and its related compounds exhibit a range of biological activities, with the potent and selective inhibition of xanthine oxidase being the cornerstone of their therapeutic efficacy in hyperuricemia and gout. The growing body of evidence for their modulatory effects on key signaling pathways, such as the NLRP3 inflammasome and MAPK/NF-κB, highlights their potential in treating a broader spectrum of inflammatory and oxidative stress-related diseases. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important class of molecules.

References

Unveiling O-Desisobutyl-O-n-propyl Febuxostat: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desisobutyl-O-n-propyl Febuxostat, chemically known as 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a notable analogue and a known impurity of the potent xanthine (B1682287) oxidase inhibitor, Febuxostat. This technical guide provides a comprehensive overview of its discovery, synthesis, and the methodologies for its biological evaluation. While specific quantitative biological data for this particular analogue remains largely within proprietary domains, this document outlines the foundational knowledge and experimental frameworks necessary for its study.

Discovery and History

This compound was identified in the context of the development and manufacturing of Febuxostat. Its existence is primarily documented in patent literature, specifically in Chinese patent CN 103467412, which details pharmaceutical compounds of Febuxostat and their preparation.[1] This analogue is classified as "Febuxostat Related Compound E" by the United States Pharmacopeia (USP), highlighting its significance as a reference standard in the quality control of Febuxostat drug substance.[2][3] Its CAS number is 1530308-87-2.

While Febuxostat itself was discovered by Teijin Pharma in 1998 as a non-purine selective inhibitor of xanthine oxidase for the treatment of hyperuricemia and gout, the detailed public history of its specific analogues, including this compound, is less extensive.[4] These related compounds are often synthesized and characterized during the lead optimization phase of drug discovery or identified as process impurities during manufacturing.

Chemical Synthesis

The synthesis of this compound follows the general synthetic strategies established for Febuxostat and its derivatives, which involve the construction of the core 2-phenylthiazole (B155284) scaffold. While the specific details for this analogue are outlined in patent literature, a general plausible synthetic route can be described.

A common approach involves the reaction of a substituted benzonitrile (B105546) with a thiazole (B1198619) precursor. For this compound, the key starting material would be 4-propoxy-3-cyanobenzonitrile. This intermediate would then be converted to a thioamide, which subsequently undergoes a Hantzsch-type thiazole synthesis with an appropriate ketoester to form the thiazole ring. The final step typically involves the hydrolysis of the ester group to yield the carboxylic acid.

General Synthetic Pathway

Synthesis A 4-Hydroxy-3-cyanobenzonitrile B 4-Propoxy-3-cyanobenzonitrile A->B Propylation (n-propyl bromide, base) C 4-Propoxy-3-cyanothiobenzamide B->C Thionation (Lawesson's reagent or H2S) D Ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate C->D Hantzsch Thiazole Synthesis (Ethyl 2-chloroacetoacetate) E This compound D->E Hydrolysis (e.g., NaOH, H2O/EtOH) XO_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare buffer, substrate (xanthine), and test compound solutions C Mix buffer, xanthine, and test compound in a cuvette A->C B Prepare xanthine oxidase solution D Initiate reaction by adding xanthine oxidase B->D C->D E Monitor absorbance change at 295 nm D->E F Calculate initial reaction rates E->F G Determine IC50 value F->G Hyperuricemia_Model cluster_induction Model Induction cluster_treatment Treatment cluster_analysis Analysis A Administer potassium oxonate to rats B Administer purine (B94841) source (e.g., hypoxanthine) A->B C Administer test compound or vehicle B->C D Collect blood samples at various time points C->D E Measure serum uric acid levels D->E F Compare uric acid levels between treated and control groups E->F Signaling_Pathway cluster_purine Purine Metabolism cluster_inhibition Inhibition cluster_inflammation Inflammatory Cascade Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase MSU_Crystals MSU_Crystals Uric_Acid->MSU_Crystals High Concentration Febuxostat_Analogue O-Desisobutyl-O-n-propyl Febuxostat Febuxostat_Analogue->Xanthine NLRP3_Inflammasome NLRP3_Inflammasome MSU_Crystals->NLRP3_Inflammasome Activation IL1b IL1b NLRP3_Inflammasome->IL1b Release of Gout_Inflammation Gout_Inflammation IL1b->Gout_Inflammation Induces

References

Technical Guide: Spectroscopic and Analytical Characterization of O-Desisobutyl-O-n-propyl Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of O-Desisobutyl-O-n-propyl Febuxostat, a known impurity of the active pharmaceutical ingredient (API) Febuxostat. Due to the stringent regulatory requirements for impurity profiling in drug development, a thorough understanding of the identification and characterization of such related substances is paramount. This document outlines the predicted spectroscopic data based on the compound's structure and available literature on analogous compounds. It also details the experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the definitive identification and quantification of this impurity. A logical workflow for the identification and characterization of pharmaceutical impurities is also presented.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and chronic gout. During the synthesis and storage of Febuxostat, various process-related impurities and degradation products can emerge. This compound has been identified as one such process-related impurity. Its chemical name is 2-(3-cyano-4-propoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, with the molecular formula C₁₅H₁₄N₂O₃S and a molecular weight of 302.35 g/mol .[1][2] The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, regulatory agencies mandate the identification and characterization of any impurity present at a level of 0.10% or more.

This guide serves as a resource for researchers and professionals involved in the quality control and analytical development of Febuxostat, providing a framework for the spectroscopic characterization of this specific impurity.

Predicted Spectroscopic Data

While a publicly available, comprehensive dataset for this compound is not available, its spectroscopic characteristics can be predicted with a high degree of confidence by analyzing its structure and comparing it to the well-documented data for Febuxostat and its other analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group on the thiazole (B1198619) ring, and the n-propyl ether group. The key difference from Febuxostat will be the signals for the n-propyl group (a triplet for the terminal methyl, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) instead of the characteristic signals of the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene protons).

¹³C NMR: The carbon NMR will show signals for all 15 carbon atoms in the molecule. The signals for the n-propyl group will be characteristically different from those of the isobutyl group in Febuxostat.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Assignment
~13.0 (s, 1H)Carboxylic acid (-COOH)
~8.2 (d, 1H)Aromatic proton
~8.1 (dd, 1H)Aromatic proton
~7.3 (d, 1H)Aromatic proton
~4.1 (t, 2H)Methylene (-O-CH₂ -CH₂-CH₃)
~2.6 (s, 3H)Methyl (-CH₃ ) on thiazole ring
~1.8 (sextet, 2H)Methylene (-O-CH₂-CH₂ -CH₃)
~1.0 (t, 3H)Methyl (-O-CH₂-CH₂-CH₃ )
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹)
**Wavenumber (cm⁻¹) **
~3100-2500 (broad)
~2970-2850
~2230
~1700
~1600, ~1500
~1250
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the impurity.

Predicted Mass Spectrometry Data
Ionization Mode
Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound, based on established protocols for Febuxostat and its analogues.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A Shimadzu LC system or equivalent with a UV detector.

  • Column: Inertsil C18 (150 x 4.6 mm, 3.0 µm).[4]

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., 1.36 g of KH₂PO₄ in 1 L of water, pH adjusted to 2.0 with phosphoric acid) and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker AVANCE-II 300 MHz FT NMR spectrometer or equivalent.[3]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous signal assignments.[5]

Infrared (IR) Spectroscopy
  • Instrumentation: PerkinElmer 1650 FT-IR spectrophotometer or equivalent.[3]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A Quattro micro API mass spectrometer or a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive or negative ESI mode.

  • Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the mass spectrometer or via an LC system.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra to study the fragmentation patterns.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a process-related impurity in a drug substance.

impurity_characterization_workflow cluster_synthesis Drug Substance Synthesis cluster_identification Impurity Identification cluster_characterization Impurity Characterization cluster_quantification Quantification and Control synthesis Febuxostat Synthesis hplc_analysis HPLC Purity Analysis synthesis->hplc_analysis detect_impurity Detection of Unknown Peak hplc_analysis->detect_impurity lc_ms LC-MS/MS Analysis (Molecular Weight & Fragmentation) detect_impurity->lc_ms predict_structure Propose Putative Structure (this compound) lc_ms->predict_structure synthesis_impurity Synthesis of Impurity Reference Standard predict_structure->synthesis_impurity nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis_impurity->nmr ir IR Spectroscopy synthesis_impurity->ir ms_confirm Mass Spectrometry (Confirmation) synthesis_impurity->ms_confirm final_structure Definitive Structure Elucidation nmr->final_structure ir->final_structure ms_confirm->final_structure analytical_method Develop & Validate Analytical Method (HPLC) final_structure->analytical_method routine_testing Routine QC Testing of Batches analytical_method->routine_testing

Caption: Workflow for the Identification and Characterization of a Pharmaceutical Impurity.

Conclusion

The thorough characterization of impurities is a non-negotiable aspect of modern drug development. This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the detailed experimental protocols necessary for its definitive identification. By employing the outlined analytical techniques and following a systematic workflow, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of Febuxostat drug products. The availability of a commercial reference standard for this compound is invaluable for the validation of analytical methods and the accurate quantification of this impurity in routine quality control.

References

Commercial availability of O-Desisobutyl-O-n-propyl Febuxostat reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of the O-Desisobutyl-O-n-propyl Febuxostat reference standard. This compound is a known impurity of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. The availability of high-purity reference standards for impurities is critical for the development, validation, and quality control of analytical methods for active pharmaceutical ingredients (APIs).

Commercial Availability

The this compound reference standard is commercially available from several specialized suppliers of pharmaceutical impurities and reference materials. Researchers can procure this standard from vendors such as LGC Standards, Chemicea, and MedChemExpress.[1] It is typically supplied as a solid with purity specifications suitable for use as a reference material in analytical assays. The compound is also known by its chemical name, 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid, and is sometimes referred to as Febuxostat Related Compound E.[2][3]

Physicochemical and Analytical Data

A Certificate of Analysis (CoA) accompanies the reference standard, providing key quantitative data. While a specific CoA for this compound was not publicly available, the following table summarizes the typical data provided for such a reference standard, based on available information for related compounds and supplier specifications.[4][5][6]

ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Identity Conforms to structure¹H NMR, Mass Spectrometry
Purity (by HPLC) ≥ 95%HPLC
Molecular Formula C₁₅H₁₄N₂O₃S-
Molecular Weight 302.35 g/mol -
CAS Number 1530308-87-2-
Storage 2-8°C, protected from light-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by adapting procedures described for the synthesis of Febuxostat and its process-related impurities. The following is a representative synthetic protocol based on available literature.

Reaction Scheme:

Synthesis A 2-(3-cyano-4-hydroxyphenyl)-4- methylthiazole-5-carboxylic acid reagents K₂CO₃, DMF Heat A->reagents B 1-Bromopropane B->reagents C O-Desisobutyl-O-n-propyl Febuxostat reagents->C O-alkylation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh reference standard B Dissolve in a suitable diluent (e.g., Acetonitrile:Water 50:50) A->B C Inject sample onto HPLC system B->C D Separation on C18 column C->D E UV Detection at 315 nm D->E F Integrate chromatogram E->F G Calculate purity based on peak area percentage F->G Xanthine_Oxidase_Pathway cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Xanthine Xanthine Xanthine->XanthineOxidase UricAcid Uric Acid XanthineOxidase->Xanthine XanthineOxidase->UricAcid Febuxostat Febuxostat (and its impurities) Febuxostat->XanthineOxidase Inhibition

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Separation of Febuxostat and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Febuxostat (B1672324) and its process-related impurities and degradation products. The described method is crucial for quality control in drug manufacturing and for stability studies of Febuxostat in pharmaceutical formulations. The protocol provides a clear and reproducible methodology, and the inclusion of forced degradation studies demonstrates the method's specificity.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies require the identification and quantification of any impurities present in the drug substance and drug product. This document provides a detailed HPLC method capable of separating Febuxostat from its known impurities and degradation products generated under various stress conditions.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
20
25
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 315 nm
Run Time 35 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Stock Solution of Febuxostat: Accurately weigh and dissolve 25 mg of Febuxostat reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute 1 mL of the stock solution to 100 mL with the diluent to get a final concentration of 10 µg/mL.

  • Sample Preparation (Tablets): Weigh and crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to 100 mg of Febuxostat into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm nylon filter. Dilute 1 mL of the filtered solution to 100 mL with the diluent to obtain a theoretical concentration of 10 µg/mL of Febuxostat.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Febuxostat.[3][4][5] The drug is subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: Dissolve 10 mg of Febuxostat in 10 mL of 0.1 N HCl and reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N NaOH and dilute with the diluent to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Dissolve 10 mg of Febuxostat in 10 mL of 0.1 N NaOH and reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N HCl and dilute with the diluent to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Dissolve 10 mg of Febuxostat in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute with the diluent to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Studies have shown that Febuxostat is more susceptible to degradation under acidic and oxidative conditions.[3][4][6][7]

Data Presentation

The following table summarizes the retention times (RT) and relative retention times (RRT) for Febuxostat and its known impurities.

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
Amide Impurity~3.5~0.45
Acid Impurity~5.2~0.67
Febuxostat ~7.8 1.00
Secondary-butoxy Impurity~9.1~1.17
Tertiary-butoxy Acid Impurity~10.5~1.35
ECI Impurity~12.3~1.58

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Method Validation Summary

The presented HPLC method has been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][3][6][8]

Validation ParameterResult
Linearity (µg/mL) 0.5 - 15 µg/mL (r² > 0.999)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Febuxostat Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Filter Sample Solution D->E For Sample F Inject into HPLC System E->F G Chromatographic Separation F->G H UV Detection at 315 nm G->H I Integrate Chromatogram H->I J Identify & Quantify Peaks I->J K Calculate Impurity Levels J->K L Generate Report K->L

Caption: Workflow for the HPLC analysis of Febuxostat.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the separation and quantification of Febuxostat and its impurities. Its stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of Febuxostat in pharmaceutical products. The detailed protocol and clear data presentation are intended to facilitate the implementation of this method in a laboratory setting.

References

Application Note: High-Sensitivity UPLC Method for the Detection of Potential Genotoxic Impurities in Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

[AN-FBX-GTI-UPLC-2025]

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of four potential genotoxic impurities (PGIs) in Febuxostat active pharmaceutical ingredient (API) and drug products. The method is validated according to ICH Q2(R1) guidelines and demonstrates excellent linearity, accuracy, precision, and low limits of detection and quantification, making it suitable for routine quality control and regulatory submissions.

Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia in patients with gout. During the synthesis of Febuxostat, several process-related impurities can be generated. Among these, some may possess genotoxic potential, which necessitates their stringent control to ensure patient safety. This document provides a detailed UPLC method for the separation and quantification of four known potential genotoxic impurities in Febuxostat.

Potential Genotoxic Impurities

The four potential genotoxic impurities (PGIs) of Febuxostat covered in this method are:

  • Impurity-1 (imp-1): ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Impurity-2 (imp-2): ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • Impurity-3 (imp-3): 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

  • Impurity-4 (imp-4): isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Experimental

Instrumentation
  • UPLC system with a photodiode array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • pH meter

Materials and Reagents
  • Febuxostat API and drug product samples

  • Reference standards for Febuxostat and the four genotoxic impurities

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions

A rapid and efficient separation was achieved using the following UPLC conditions:

ParameterValue
Column Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)[1][2]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid[1][2]
Mobile Phase B Acetonitrile[1]
Gradient Linear Gradient Elution (Specific gradient details should be optimized based on system performance)
Flow Rate 0.8 mL/min
Column Temperature 45 °C[1][2]
Detection Wavelength 315 nm
Injection Volume 2 µL[1]

Protocols

Standard Solution Preparation
  • Stock Solution: Accurately weigh about 18 mg each of Impurity-1, Impurity-2, Impurity-3, Impurity-4, and Febuxostat reference standards into a 100 mL volumetric flask.[2]

  • Add approximately 50 mL of diluent (Acetonitrile:Water 95:5 v/v) and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with the diluent and mix well.

  • Working Standard Solution: Further dilute the stock solution to achieve a suitable concentration for analysis.

Sample Solution Preparation
  • Accurately weigh and transfer a quantity of the Febuxostat sample (API or powdered tablets) equivalent to 100 mg of Febuxostat into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Mix the solution well and filter through a 0.22 µm syringe filter before injection.

Method Validation Summary

The UPLC method was validated as per ICH Q2(R1) guidelines. The key validation parameters are summarized below.

Linearity

The linearity of the method was established by analyzing solutions at multiple concentration levels. The correlation coefficient (R²) for all impurities was found to be greater than 0.99, indicating a linear relationship between concentration and peak area.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ for each impurity.

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity-1< 0.1[1][2]< 0.3[1][2]
Impurity-2< 0.1[1][2]< 0.3[1][2]
Impurity-3< 0.1[1][2]< 0.3[1][2]
Impurity-4< 0.1[1][2]< 0.3[1][2]

The values are based on a Febuxostat test concentration of 1000 µg/mL.[1][2]

Accuracy

The accuracy of the method was evaluated by performing recovery studies at different concentration levels (LOQ, 100%, and 150% of the specification limit). The recovery for all impurities was found to be within the acceptable range of 80-120%.

Precision

The precision of the method was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for the peak areas of each impurity was well within the acceptable limits, demonstrating the high precision of the method.

Data Presentation

Summary of Method Validation Data
Validation ParameterImpurity-1Impurity-2Impurity-3Impurity-4
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
LOD (µg/mL) < 0.1< 0.1< 0.1< 0.1
LOQ (µg/mL) < 0.3< 0.3< 0.3< 0.3
Accuracy (% Recovery) 80 - 12080 - 12080 - 12080 - 120
Precision (% RSD) < 10< 10< 10< 10

Visualization

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis Weighing Accurate Weighing of Samples and Standards Dissolution Dissolution in Diluent (Acetonitrile:Water) Weighing->Dissolution Sonication Sonication for Complete Dissolution Dissolution->Sonication Dilution Dilution to Final Concentration Sonication->Dilution Filtration Filtration through 0.22 µm Filter Dilution->Filtration Injection Injection into UPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection at 315 nm (PDA Detector) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: UPLC workflow for genotoxic impurity analysis in Febuxostat.

Logical Relationship of Method Validation

G Validation Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelation of key parameters in UPLC method validation.

Conclusion

The described UPLC method is highly sensitive, selective, and reliable for the determination of four potential genotoxic impurities in Febuxostat. The method has been successfully validated according to ICH guidelines and is suitable for routine use in a quality control environment to ensure the safety and quality of Febuxostat API and its formulations.

References

Application Notes: In-Vitro Xanthine Oxidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Elevated activity of this enzyme leads to the overproduction of uric acid, a condition known as hyperuricemia, which is a primary cause of gout.[3][4] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing gout and other conditions associated with hyperuricemia.[4] The in-vitro xanthine oxidase inhibition assay is a fundamental tool for screening and characterizing potential XO inhibitors.

This protocol details a common spectrophotometric method for determining the inhibitory activity of test compounds on xanthine oxidase. The principle of this assay is based on monitoring the formation of uric acid, which absorbs light at a wavelength of approximately 295 nm.[5] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of uric acid production, allowing for the quantification of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][5]

Signaling Pathway

The enzymatic reaction catalyzed by xanthine oxidase is the final step in the purine degradation pathway, leading to the formation of uric acid.

XanthineOxidasePathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 + O2 + H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 + O2 + H2O UricAcid Uric Acid XO1->Xanthine XO2->UricAcid + H2O2

Caption: Biochemical pathway of uric acid production by xanthine oxidase.

Materials and Reagents

Reagent/MaterialSpecifications
Enzyme Xanthine Oxidase (from bovine milk)
Substrate Xanthine
Buffer Potassium Phosphate (B84403) Buffer (50-100 mM, pH 7.4-7.8)
Positive Control Allopurinol (B61711)
Test Compounds Dissolved in an appropriate solvent (e.g., DMSO)
Reagent for stopping reaction Hydrochloric Acid (HCl, 1.0 M) (Optional, for endpoint assays)
Equipment UV-Vis Spectrophotometer or Microplate Reader (capable of reading at 295 nm)
Labware 96-well UV-transparent microplates
Precision pipettes and disposable tips
Reagent reservoirs

Experimental Protocol

This protocol is designed for a 96-well plate format, but can be adapted for single cuvette assays.

Preparation of Reagents and Solutions
  • Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. This buffer will be used for all dilutions unless otherwise specified.

  • Xanthine Oxidase (XO) Stock Solution: Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration in the assay is typically between 0.01 and 0.1 units/mL.[6] Store on ice.

  • Xanthine Substrate Solution (150 µM): Prepare a stock solution of xanthine. Since xanthine is poorly soluble in neutral buffer, it can be first dissolved in a small amount of 0.1 M NaOH and then diluted to the final concentration with the phosphate buffer.[7] A typical final assay concentration is 150 µM.[6][8]

  • Test Compound Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO. Create a series of dilutions of the test compounds in phosphate buffer. It is crucial to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations may affect enzyme activity.[6]

  • Positive Control (Allopurinol) Solution: Prepare a stock solution of allopurinol in the same manner as the test compounds. Allopurinol is a well-characterized competitive inhibitor of xanthine oxidase and serves as a positive control.[1][6]

Assay Procedure
  • Assay Plate Setup: In a 96-well UV-transparent plate, add the following components to each well in the specified order. It is recommended to run all samples in triplicate.

    • Blank Wells: Contain phosphate buffer and the substrate solution, but no enzyme. This is to correct for any background absorbance from the substrate.

    • Negative Control Wells: Contain phosphate buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO), but no inhibitor. This represents 100% enzyme activity.

    • Positive Control Wells: Contain phosphate buffer, xanthine oxidase solution, and various concentrations of allopurinol.

    • Test Sample Wells: Contain phosphate buffer, xanthine oxidase solution, and various concentrations of the test compound.

    Example Pipetting Scheme (Total Volume = 200 µL):

    Component Blank (µL) Control (µL) Test (µL)
    Phosphate Buffer 140 120 120
    Test Compound/Vehicle 0 20 (Vehicle) 20
    XO Solution (0.05 U/mL) 0 20 20
    Pre-incubation

    | Xanthine (150 µM) | 40 | 40 | 40 |

  • Pre-incubation: After adding the buffer, inhibitor (or vehicle), and enzyme solution, gently mix the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[5][8] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the enzymatic reaction by adding the xanthine substrate solution to all wells.[5][7]

  • Data Acquisition: Immediately measure the increase in absorbance at 295 nm using a microplate reader.[5][9] Readings should be taken at regular intervals (e.g., every 30 or 60 seconds) for a duration of 15-30 minutes.[5]

Experimental Workflow Diagram

XanthineOxidaseWorkflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_data 3. Data Acquisition & Analysis prep_buffer Prepare 50 mM Phosphate Buffer (pH 7.5) prep_enzyme Prepare Xanthine Oxidase Stock Solution (0.05 U/mL) prep_substrate Prepare Xanthine Substrate Solution (150 µM) prep_inhibitor Prepare Test Compound & Allopurinol Dilutions setup_plate Add Buffer, Inhibitor/Vehicle, and Enzyme to Wells prep_inhibitor->setup_plate pre_incubate Pre-incubate for 15 min at 25°C setup_plate->pre_incubate start_reaction Initiate Reaction by Adding Xanthine Substrate pre_incubate->start_reaction measure_abs Measure Absorbance at 295 nm (Kinetic Reading for 15-30 min) start_reaction->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in-vitro xanthine oxidase inhibition assay.

Data Presentation and Analysis

Calculation of Inhibition
  • Calculate Reaction Rate: Determine the rate of uric acid formation for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[5][6]

  • Calculate Percentage Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:[5]

    % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] x 100

Determination of IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

  • Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) using non-linear regression analysis to determine the IC50 value.[5][6]

Sample Data Table

The following table shows representative data for a xanthine oxidase inhibition assay. IC50 values for Allopurinol can range from approximately 0.11 µg/mL to 2.84 µM depending on assay conditions.[1][7]

CompoundConcentration Range (µM)IC50 (µM)
Allopurinol 0.01 - 10~ 2.84[7]
Test Compound A 0.1 - 10015.2
Test Compound B 0.1 - 100> 100

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the method development and validation for the analysis of Febuxostat (B1672324) and its related substances. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, crucial for the quality control and stability assessment of Febuxostat in bulk drug and pharmaceutical formulations.

Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine (B1682287) oxidase, prescribed for the management of hyperuricemia in patients with gout.[1] The presence of impurities, arising from manufacturing processes or degradation, can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods are essential for the identification and quantification of these related substances.[2] This document details validated analytical methods for this purpose, adhering to the guidelines set by the International Council for Harmonisation (ICH).

Analytical Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of Febuxostat and its impurities due to its accuracy, sensitivity, and reproducibility.[3] UPLC, a more recent advancement, offers higher resolution, faster analysis times, and improved sensitivity, making it suitable for the analysis of complex samples and trace impurities.[4][5]

Key Impurities of Febuxostat

Several related substances of Febuxostat have been identified, including:

  • Amide Impurity (Impurity-A) [2]

  • Acid Impurity (Impurity-B) [2]

  • Tertiary Butoxy Impurity (Impurity-C) [2]

  • Secondary Butoxy Impurity (Impurity-D) [2]

  • ECI Impurity (Impurity-E) [2]

Forced degradation studies have shown that Febuxostat is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress, leading to the formation of several degradation products.[6][7][8] The drug is particularly labile in acidic conditions.[7][9][10]

Experimental Protocols

Protocol 1: RP-HPLC Method for Related Substances

This protocol describes a gradient RP-HPLC method for the determination of related substances in Febuxostat tablets.

1. Chromatographic Conditions:

ParameterCondition
Column Exsil ODS-B (250 x 4.6 mm, 5µm)
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.
Mobile Phase B 0.1% v/v Orthophosphoric acid in Acetonitrile (B52724) and Methanol (80:20 v/v).
Gradient Program Time (min)
0
10
20
30
40
45
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve Febuxostat and its known impurities in the diluent to obtain a desired concentration.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh tablet powder equivalent to 25 mg of Febuxostat.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 20 minutes with intermittent shaking.

    • Dilute to volume with the diluent.

    • Centrifuge the solution at 7000 RPM for 15 minutes.

    • Use the clear supernatant as the sample solution.

3. System Suitability:

The system suitability is assessed by injecting the standard solution. The parameters should meet the acceptance criteria as per ICH guidelines.

Protocol 2: UPLC-MS Method for Identification of Degradation Products

This protocol is suitable for the identification and characterization of stress degradation products of Febuxostat.[6]

1. UPLC Conditions:

ParameterCondition
Column C18 Kinetex column (100 × 4.6 mm, 2.6 μm)[6]
Mobile Phase Isocratic elution with a suitable mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent).
Flow Rate Optimized for UPLC system (typically 0.3-0.6 mL/min).
Detection Wavelength 317 nm[6]
Column Temperature 45°C[4]

2. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive and/or Negative ion mode
Analyzer Time of Flight (TOF)[6]
Data Acquisition Full scan mode to detect all possible ions.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 1N HCl at 60°C for 2 hours.[10]

  • Base Hydrolysis: Reflux the drug substance in 0.1N NaOH.

  • Oxidative Degradation: Treat the drug substance with hydrogen peroxide.[7][8]

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance solution to UV light.

After exposure to the stress conditions, the samples are diluted appropriately and injected into the UPLC-MS system for analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the RP-HPLC method for Febuxostat and its related substances.

Table 1: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Febuxostat0.15 - 1.125[2]> 0.999[2]
Impurity-A0.15 - 1.125> 0.999
Impurity-B0.15 - 1.125> 0.999
Impurity-C0.15 - 1.125> 0.999
Impurity-D0.15 - 1.125> 0.999
Impurity-E0.15 - 1.125> 0.999

Table 2: Accuracy (Recovery) Data

AnalyteSpike LevelMean Recovery (%)
Febuxostat50%98.0 - 102.0[1]
100%98.0 - 102.0[1]
150%98.0 - 102.0[1]

Table 3: Precision Data

ParameterFebuxostat (%RSD)Impurities (%RSD)
Method Precision < 2.0[1]< 2.0
Intermediate Precision < 2.0[1]< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Febuxostat0.0257[7][8][11]0.0783[7][8][11]
Impurities< 0.1[4][5]0.3[4][5]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Acquisition & Analysis sample_prep Tablet Powder Weighing & Dissolution dilution Dilution to Final Concentration sample_prep->dilution standard_prep Weighing of Febuxostat & Impurity Standards standard_prep->dilution centrifugation Centrifugation of Sample Solution dilution->centrifugation hplc_system HPLC System with UV Detector centrifugation->hplc_system Injection column Exsil ODS-B Column mobile_phase Gradient Elution of Mobile Phases A & B chromatogram Chromatogram Acquisition at 315 nm column->chromatogram Elution integration Peak Integration & Identification chromatogram->integration quantification Quantification of Related Substances integration->quantification report Final Report Generation quantification->report

Caption: Workflow for RP-HPLC analysis of Febuxostat related substances.

Forced Degradation Pathway

G cluster_stress Stress Conditions Febuxostat Febuxostat Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Febuxostat->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Febuxostat->Base Oxidation Oxidative Stress (e.g., H2O2) Febuxostat->Oxidation Photo Photolytic Stress (UV Light) Febuxostat->Photo Thermal Thermal Stress (Dry Heat) Febuxostat->Thermal Degradation_Products Degradation Products (Identified by UPLC-MS) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Photo->Degradation_Products Thermal->Degradation_Products

Caption: Forced degradation pathways of Febuxostat under various stress conditions.

References

Application Note: Forced Degradation Studies of Febuxostat Utilizing O-Desisobutyl-O-n-propyl Febuxostat as a Reference Marker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia in patients with gout. To ensure the stability and safety of a drug product, regulatory bodies like the International Council for Harmonisation (ICH) mandate the performance of forced degradation studies. These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies on Febuxostat, with a focus on monitoring for the potential degradant and process impurity, O-Desisobutyl-O-n-propyl Febuxostat.

Forced degradation of Febuxostat is carried out under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2] Studies have shown that Febuxostat is particularly susceptible to degradation under acidic conditions, while it exhibits relative stability under thermal, photolytic, and oxidative stress.[3][4][5] The degradation products are typically analyzed and characterized using techniques such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[1][3] this compound, with the chemical name 2-(3-Cyano-4-propoxyphenyl)-4-methyl-5-thiazolecarboxylic acid, is a known related substance to Febuxostat and serves as a critical marker in these stability studies.[6][7]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting forced degradation studies on Febuxostat.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Weigh Febuxostat API or Drug Product B Prepare Stock Solution (e.g., in Methanol) A->B C Acid Hydrolysis (e.g., 1N HCl, 60°C) B->C Expose to Stress D Base Hydrolysis (e.g., 0.1N NaOH, RT) B->D Expose to Stress E Oxidative Degradation (e.g., 3% H2O2, RT) B->E Expose to Stress F Thermal Degradation (e.g., 80°C, 48h) B->F Expose to Stress G Photolytic Degradation (e.g., ICH Option 1 or 2) B->G Expose to Stress H Sample Quenching & Dilution C->H D->H E->H F->H G->H I HPLC/UPLC Analysis H->I J Peak Identification & Quantification I->J K Characterization of Degradants (MS, NMR) J->K L Summarize Degradation Data J->L M Propose Degradation Pathway L->M

Caption: Experimental workflow for forced degradation of Febuxostat.

Experimental Protocols

Materials and Reagents
  • Febuxostat Active Pharmaceutical Ingredient (API)

  • This compound reference standard

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Buffers for HPLC mobile phase (e.g., sodium acetate)[5]

Preparation of Stock Solution

Prepare a stock solution of Febuxostat at a concentration of 1 mg/mL in a suitable solvent such as methanol.

Forced Degradation Procedures

To 1 mL of the Febuxostat stock solution, add 1 mL of 1N HCl. Reflux the solution at 60°C for 2 hours.[4] After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1N NaOH. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

To 1 mL of the Febuxostat stock solution, add 1 mL of 0.1N NaOH. Keep the solution at room temperature for 24 hours. After the specified time, neutralize the solution with an appropriate volume of 0.1N HCl. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

To 1 mL of the Febuxostat stock solution, add 1 mL of 3% v/v hydrogen peroxide solution. Keep the solution at room temperature for 24 hours, protected from light. After the specified time, dilute the solution with the mobile phase to a suitable concentration for analysis.

Place the solid Febuxostat powder in a thermostatically controlled oven at 80°C for 48 hours. After exposure, allow the sample to cool to room temperature, then prepare a solution at a suitable concentration in the mobile phase for analysis.

Expose the solid Febuxostat powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. After exposure, prepare a solution of both the exposed and control samples at a suitable concentration in the mobile phase for analysis.

Analytical Workflow

The following diagram illustrates the analytical workflow for the analysis of stressed Febuxostat samples.

G cluster_prep Sample Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Processing cluster_char Degradant Characterization A Stressed Febuxostat Sample B Neutralization/Quenching A->B C Dilution to Working Concentration B->C D Injection into HPLC/UPLC System C->D E Chromatographic Separation (e.g., C18 Column) D->E F UV/PDA Detection (e.g., 315 nm) E->F G Chromatogram Acquisition F->G H Peak Integration and Area Measurement G->H I Calculation of % Degradation H->I J Quantification of Impurities H->J K LC-MS Analysis for Mass Information J->K L Preparative HPLC for Isolation K->L M NMR/HRMS for Structure Elucidation L->M

Caption: Analytical workflow for stressed Febuxostat samples.

Recommended Analytical Method

A stability-indicating HPLC or UPLC method should be used for the analysis of the stressed samples. A typical method might employ a C18 column with a gradient or isocratic elution.

  • Column: C18, 100 x 4.6 mm, 2.6 µm[8]

  • Mobile Phase: A mixture of a buffer (e.g., sodium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) in a ratio of 40:60 (v/v).[5][9]

  • Flow Rate: 1.2 mL/min[9]

  • Detection Wavelength: 315 nm[2] or 254 nm[9]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The results of the forced degradation studies can be summarized in a table to facilitate comparison of the degradation under different stress conditions.

Stress ConditionAssay of Febuxostat (%)% DegradationThis compound (%)Total Impurities (%)
Control 99.8-ND0.2
Acid Hydrolysis (1N HCl, 60°C, 2h) 78.921.11.521.1
Base Hydrolysis (0.1N NaOH, RT, 24h) 95.24.80.34.8
Oxidative (3% H₂O₂, RT, 24h) 92.57.50.87.5
Thermal (80°C, 48h) 98.71.3ND1.3
Photolytic (ICH Q1B) 97.92.1ND2.1
ND: Not Detected. Data are representative and may vary based on experimental conditions.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies of Febuxostat in accordance with ICH guidelines. The provided protocols for various stress conditions and the analytical workflow will aid in the identification and quantification of degradation products, including the key related substance this compound. The successful implementation of these studies is crucial for developing a robust, stability-indicating analytical method and for ensuring the quality, safety, and efficacy of Febuxostat drug products.

References

Application Note and Protocols for Cell-Based Assays to Evaluate O-Desisobutyl-O-n-propyl Febuxostat Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Desisobutyl-O-n-propyl Febuxostat is a chemical entity related to Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase used for the management of hyperuricemia in patients with gout.[1][2][3][4] As a derivative or impurity, it is imperative to characterize the cytotoxic profile of this compound to ensure its safety and understand its biological effects. Cell-based assays are fundamental tools in the early stages of drug development and toxicology to assess the potential of a compound to cause cell damage or death.[5][6][7][8] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity (MTT assay), plasma membrane integrity (LDH release assay), and the induction of apoptosis.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for organizing the experimental results.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SDIC₅₀ (µM)
0 (Vehicle Control)100
0.1
1
10
50
100
200

Table 2: Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)Mean LDH Release (Absorbance at 490 nm) ± SD% Cytotoxicity ± SD
0 (Vehicle Control)0
0.1
1
10
50
100
200
Maximum LDH Release Control100

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-) ± SD% Early Apoptotic Cells (Annexin V+ / PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) ± SD% Necrotic Cells (Annexin V- / PI+) ± SD
0 (Vehicle Control)
10
50
100

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below. It is recommended to use a relevant cell line for these assays, for example, a human liver cell line such as HepG2, given that Febuxostat is metabolized in the liver.[2][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[12]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the overnight culture medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[11]

  • After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][12]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14][15]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]

  • Incubate the plate for the desired exposure time.

  • Following incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16][17]

  • Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.[17]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Add 50 µL of the stop solution (if required by the kit) to each well.[17]

  • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[18][19]

Materials:

  • 6-well plates

  • Selected cell line

  • Cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Cell Seeding (96 or 6-well plates) cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare O-Desisobutyl-O-n-propyl Febuxostat Dilutions compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability, % Cytotoxicity, % Apoptosis readout->calculation ic50 Determine IC₅₀ calculation->ic50

Caption: Workflow for evaluating the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Drug-Induced Cytotoxicity

G cluster_cell Cellular Response compound O-Desisobutyl-O-n-propyl Febuxostat ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress jnk JNK/p38 MAPK Activation stress->jnk bcl2 ↓ Bcl-2 family (Anti-apoptotic) jnk->bcl2 bax ↑ Bax/Bak (Pro-apoptotic) jnk->bax mito Mitochondrial Dysfunction bcl2->mito bax->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential signaling cascade for drug-induced apoptosis.

References

Application Notes and Protocols for Studying the Effects of Febuxostat Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Febuxostat (B1672324), a potent and selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[1] Its derivatives are actively being investigated for their therapeutic potential. Preclinical evaluation of these compounds necessitates robust and well-characterized animal models that accurately mimic the complexities of hyperuricemia and its associated pathologies. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the efficacy and mechanism of action of febuxostat and its derivatives.

Mechanism of Action of Febuxostat

Febuxostat exerts its therapeutic effect by non-competitively blocking the molybdenum pterin (B48896) center, the active site of xanthine oxidase.[1] This enzyme is critical for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, febuxostat effectively reduces the production of uric acid, thereby lowering serum uric acid levels.[1]

Beyond its primary role in urate reduction, emerging evidence suggests that febuxostat may also modulate inflammatory pathways. Studies have indicated its potential to influence signaling cascades involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), key cytokines in gouty inflammation.[2][3]

Animal Models of Hyperuricemia

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of febuxostat derivatives. Rodents, particularly rats and mice, are the most commonly used species. Due to the presence of the uricase enzyme in most mammals (which is absent in humans), which breaks down uric acid, inducing hyperuricemia is a necessary step in these models.[4]

Potassium Oxonate-Induced Hyperuricemia

This is the most widely used and well-established model for inducing acute and chronic hyperuricemia. Potassium oxonate is a uricase inhibitor, and its administration leads to an accumulation of uric acid in the blood.[4]

  • Acute Model: A single intraperitoneal (i.p.) or oral administration of potassium oxonate can induce a transient increase in serum uric acid levels, suitable for rapid screening of compounds.[5]

  • Chronic Model: Daily administration of potassium oxonate, often in conjunction with a purine-rich diet (e.g., containing yeast extract or hypoxanthine), can establish a sustained hyperuricemic state, which is more representative of the human condition.[4]

Diet-Induced Hyperuricemia

Feeding animals a diet rich in purines, such as one containing high levels of yeast extract or fructose, can also induce hyperuricemia. This model is particularly relevant for studying the interplay between diet, metabolism, and uric acid levels.

Genetically Modified Models

Uricase knockout (Uox-KO) mice provide a spontaneous model of hyperuricemia, as they lack the enzyme responsible for uric acid degradation. This model is valuable for studying the long-term consequences of elevated uric acid levels without the confounding effects of inducing agents.

Data Presentation: Quantitative Effects of Febuxostat

The following tables summarize the quantitative data on the effects of febuxostat in various animal models of hyperuricemia.

Table 1: Effect of Febuxostat on Serum Uric Acid Levels in Potassium Oxonate-Induced Hyperuricemic Rats

Treatment GroupDose (mg/kg)Route of AdministrationSerum Uric Acid (mg/dL) - Mean ± SDPercent Reduction from Hyperuricemic ControlReference
Normal Control--1.5 ± 0.3-[5]
Hyperuricemic Control (Potassium Oxonate)--5.8 ± 0.70%[5]
Febuxostat5Oral2.1 ± 0.463.8%[5]
Febuxostat10Oral1.8 ± 0.369.0%[5]

*p < 0.05 compared to Hyperuricemic Control

Table 2: Effect of Febuxostat on Renal Function Parameters in a Rat Model of Hyperuricemic Nephropathy

Treatment GroupDose (mg/kg/day)Serum Creatinine (mg/dL) - Mean ± SDBlood Urea Nitrogen (BUN) (mg/dL) - Mean ± SDReference
Control-0.6 ± 0.120.5 ± 3.2[6]
Hyperuricemic Nephropathy-1.5 ± 0.345.8 ± 5.1[6]
Febuxostat50.9 ± 0.228.7 ± 4.5[6]

*p < 0.05 compared to Hyperuricemic Nephropathy group

Table 3: Effect of Febuxostat on Pro-inflammatory Cytokines in a Gouty Inflammation Model

Treatment GroupDoseTNF-α (pg/mL) - Mean ± SDIL-1β (pg/mL) - Mean ± SDReference
Control-15.2 ± 3.18.5 ± 2.0[2]
Gout Model-85.6 ± 9.842.1 ± 5.5[2]
Febuxostat10 mg/kg32.4 ± 5.218.9 ± 3.8[2][3]

*p < 0.05 compared to Gout Model group

Experimental Protocols

Protocol 1: Induction of Acute Hyperuricemia in Rats using Potassium Oxonate

Materials:

  • Male Wistar rats (200-250 g)

  • Potassium Oxonate (Sigma-Aldrich)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium [CMC-Na] in distilled water)

  • Oral gavage needles

  • Blood collection supplies (e.g., microcentrifuge tubes, heparin)

Procedure:

  • Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Preparation of Potassium Oxonate Suspension: Prepare a homogenous suspension of potassium oxonate in the vehicle at a concentration of 50 mg/mL.

  • Induction of Hyperuricemia: Administer the potassium oxonate suspension to the rats via oral gavage at a dose of 250 mg/kg body weight.[4]

  • Drug Administration: One hour after potassium oxonate administration, administer the test compound (Febuxostat derivative) or vehicle to the respective groups via oral gavage.[1]

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 hours) and at 2, 4, 6, and 24 hours post-drug administration.[1]

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes and then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.

  • Biochemical Analysis: Analyze the serum for uric acid, creatinine, and BUN levels using commercially available assay kits.

Protocol 2: Histopathological Analysis of Renal Tissue

Materials:

  • 10% neutral buffered formalin

  • Ethanol (B145695) (graded series: 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Fixation: Immediately after euthanasia, dissect the kidneys and fix them in 10% neutral buffered formalin for at least 24 hours.[7]

  • Tissue Processing:

    • Dehydrate the fixed tissues by passing them through a graded series of ethanol (e.g., 70% ethanol for 1 hour, 80% ethanol for 1 hour, 95% ethanol for 1 hour, and 100% ethanol for 1 hour, repeated twice).

    • Clear the tissues in xylene (two changes, 1 hour each).

    • Infiltrate the tissues with molten paraffin wax (two changes, 1.5 hours each) in an oven at 60°C.

  • Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining (H&E):

    • Deparaffinize the sections in xylene (two changes, 5 minutes each).

    • Rehydrate the sections through a descending series of ethanol (100%, 95%, 80%, 70%), and finally in distilled water.

    • Stain the nuclei with Hematoxylin for 3-5 minutes.[8]

    • Rinse in running tap water.

    • Differentiate with 1% acid alcohol (a quick dip).

    • Rinse again in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse in tap water.

    • Counterstain the cytoplasm with Eosin for 1-2 minutes.[8]

    • Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.

  • Mounting: Mount the sections with a coverslip using a suitable mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for histopathological changes such as tubular necrosis, interstitial inflammation, and crystal deposition.

Mandatory Visualizations

G cluster_purine Purine Metabolism cluster_drug Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Febuxostat Febuxostat Febuxostat->Hypoxanthine Inhibition Febuxostat->Xanthine Inhibition Gout Gout Hyperuricemia->Gout

Caption: Mechanism of action of Febuxostat in inhibiting uric acid production.

G cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization Induce_Hyperuricemia Induce Hyperuricemia (e.g., Potassium Oxonate) Animal_Acclimatization->Induce_Hyperuricemia Baseline_Sampling Baseline Blood Sampling Induce_Hyperuricemia->Baseline_Sampling Drug_Administration Drug Administration (Febuxostat Derivative or Vehicle) Baseline_Sampling->Drug_Administration Time_Point_Sampling Time-Point Blood Sampling Drug_Administration->Time_Point_Sampling Histopathology Tissue Collection & Histopathology Drug_Administration->Histopathology Biochemical_Analysis Biochemical Analysis (Uric Acid, Creatinine, BUN) Time_Point_Sampling->Biochemical_Analysis Data_Analysis Data Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General experimental workflow for evaluating Febuxostat derivatives.

G cluster_inflammation Inflammatory Signaling Pathway Urate_Crystals Urate Crystals Macrophage Macrophage Urate_Crystals->Macrophage Phagocytosis NLRP3_Inflammasome NLRP3 Inflammasome Activation Macrophage->NLRP3_Inflammasome TNFa TNF-α Macrophage->TNFa Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage IL1B IL-1β (Active) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation TNFa->Inflammation Febuxostat Febuxostat Febuxostat->Macrophage Potential Modulation

Caption: Signaling pathway of urate crystal-induced inflammation.

References

Application Notes and Protocols for O-Desisobutyl-O-n-propyl Febuxostat in In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, formulation, and in-vivo evaluation of O-Desisobutyl-O-n-propyl Febuxostat, a key analog of the xanthine (B1682287) oxidase inhibitor Febuxostat.

Introduction

This compound, with the chemical name 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid[1][2][3], is an analog of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase.[4][5] Febuxostat is utilized in the management of hyperuricemia in patients with gout.[4][6] Like Febuxostat, this compound is expected to inhibit xanthine oxidase, an enzyme critical in the purine (B94841) metabolism pathway that converts hypoxanthine (B114508) to xanthine and then to uric acid.[6] The study of this analog is valuable for understanding structure-activity relationships and exploring alternative therapeutic candidates.

Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to those of Febuxostat. As a Biopharmaceutical Classification System (BCS) Class 2 compound, Febuxostat exhibits low solubility and high permeability.[7] this compound is expected to have low aqueous solubility, a critical factor to consider for formulation and bioavailability.[4][5]

Table 1: Physicochemical Properties of Febuxostat and Expected Properties of this compound

PropertyFebuxostatThis compound (Expected)
Chemical Name 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid
CAS Number 144060-53-71530308-87-2
Molecular Formula C₁₆H₁₆N₂O₃SC₁₅H₁₄N₂O₃S
Molecular Weight 316.4 g/mol 302.35 g/mol
Physical Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 205 - 212 °CTo be determined experimentally
pKa ~3.3 (Aqueous)To be determined experimentally
LogP ~3.5To be determined experimentally
Solubility Practically insoluble in water and acidic buffers, slightly soluble in alkaline buffersExpected to have low aqueous solubility

Signaling Pathway

Febuxostat and its analogs exert their therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition leads to a reduction in the production of uric acid, the causative agent of hyperuricemia and gout.

G cluster_purine Purine Metabolism cluster_inhibition Therapeutic Intervention Purines Purines (from diet and endogenous sources) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia Elevated Levels Febuxostat O-Desisobutyl-O-n-propyl Febuxostat Febuxostat->XanthineOxidase1 Inhibits Febuxostat->XanthineOxidase2 Inhibits XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid Gout Gout Hyperuricemia->Gout

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from known procedures for Febuxostat and its analogs.[8]

G A 3-Cyano-4-hydroxythiobenzamide C Ethyl 2-(3-cyano-4-hydroxyphenyl) -4-methylthiazole-5-carboxylate A->C Cyclization B Ethyl 2-chloroacetoacetate B->C E Ethyl 2-(3-cyano-4-propoxyphenyl) -4-methylthiazole-5-carboxylate C->E Alkylation (Williamson Ether Synthesis) D 1-Bromopropane (B46711) D->E F O-Desisobutyl-O-n-propyl Febuxostat E->F Hydrolysis

Caption: Synthetic workflow for this compound.

Protocol:

  • Step 1: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

    • In a round-bottom flask, dissolve 3-cyano-4-hydroxythiobenzamide in a suitable solvent such as ethanol (B145695).

    • Add ethyl 2-chloroacetoacetate to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain the intermediate product.

  • Step 2: Synthesis of Ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate.

    • Dissolve the product from Step 1 in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃) to the solution.

    • Add 1-bromopropane dropwise to the reaction mixture.

    • Heat the mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the ester from Step 2 in a mixture of ethanol and tetrahydrofuran (B95107) (THF).

    • Add an aqueous solution of sodium hydroxide (B78521) (NaOH).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 2-4 hours.

    • After hydrolysis is complete (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of 2-3 to precipitate the final product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.

Purification and Characterization

The synthesized compound should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) and characterized to confirm its identity and purity.

Table 2: Analytical Methods for Characterization

MethodPurposeTypical Parameters
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and quantificationColumn: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile and ammonium (B1175870) acetate buffer (pH 4.0) gradient Flow Rate: 1.0-1.2 mL/min Detection: UV at ~315 nm
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationSolvent: DMSO-d₆ or CDCl₃
Mass Spectrometry (MS) Molecular weight determinationElectrospray Ionization (ESI)
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsKBr pellet
Differential Scanning Calorimetry (DSC) Melting point determination and thermal analysisHeating rate of 10°C/min
Formulation for In-Vivo Studies

Due to its expected low aqueous solubility, a suitable formulation is required to ensure adequate bioavailability for in-vivo studies. A common approach is to prepare a suspension in a vehicle containing a suspending agent and a surfactant.

G cluster_materials Materials cluster_process Process Compound O-Desisobutyl-O-n-propyl Febuxostat Powder Weighing Weighing Compound->Weighing Vehicle Vehicle (e.g., 0.5% CMC-Na) Vehicle->Weighing Surfactant Surfactant (e.g., 0.1% Tween 80) Surfactant->Weighing Dispersion Dispersion Weighing->Dispersion Combine Homogenization Homogenization Dispersion->Homogenization Sonication/Stirring FinalFormulation Homogeneous Suspension Homogenization->FinalFormulation

Caption: Workflow for the preparation of an oral suspension.

Protocol for Oral Suspension (e.g., 5 mg/mL):

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (B213188) sodium (CMC-Na) in deionized water. If needed, add a surfactant like 0.1% (v/v) Tween 80 to aid in wetting the compound.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dispersion: Gradually add the weighed compound to the vehicle while stirring continuously with a magnetic stirrer.

  • Homogenization: For a uniform and stable suspension, homogenize the mixture using a high-speed homogenizer or sonicator.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.

  • Storage: Prepare the suspension fresh daily before administration to the animals.

Table 3: Example Formulation for Oral Administration

ComponentConcentrationPurpose
This compound1-10 mg/mL (Dose-dependent)Active Pharmaceutical Ingredient (API)
Carboxymethyl Cellulose Sodium (CMC-Na)0.5% (w/v)Suspending agent
Tween 800.1% (v/v)Wetting agent/Surfactant
Deionized Waterq.s. to final volumeVehicle
In-Vivo Efficacy Study in a Rat Model of Hyperuricemia

This protocol outlines a study to evaluate the uric acid-lowering effect of this compound in a potassium oxonate-induced hyperuricemic rat model.

G Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Animals (n=6-8 per group) Acclimatization->Grouping Hyperuricemia Induction of Hyperuricemia (Potassium Oxonate) Grouping->Hyperuricemia Dosing Oral Administration (Vehicle or Compound) Hyperuricemia->Dosing Sampling Blood Sampling (Serial time points) Dosing->Sampling Analysis Serum Uric Acid Measurement Sampling->Analysis Data Data Analysis Analysis->Data

Caption: Experimental workflow for in-vivo efficacy study.

Protocol:

  • Animals: Use male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week with free access to standard chow and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Hyperuricemic Control (Potassium Oxonate + Vehicle)

    • Group 3: Positive Control (Potassium Oxonate + Febuxostat, e.g., 5 mg/kg)

    • Group 4-6: Treatment Groups (Potassium Oxonate + this compound at different doses, e.g., 1, 5, 10 mg/kg)

  • Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to all groups except the Normal Control group, 1 hour before the administration of the test compound or vehicle.

  • Dosing: Administer the prepared formulations of vehicle, Febuxostat, or this compound via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Serum Analysis: Separate the serum by centrifugation and measure the uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the uric acid levels between the treatment groups and the hyperuricemic control group.

Conclusion

These application notes provide a framework for the preparation and in-vivo evaluation of this compound. The provided protocols for synthesis, characterization, formulation, and animal studies are based on established methodologies for Febuxostat and its analogs. Researchers should optimize these protocols based on their specific experimental needs and capabilities. Careful characterization of the synthesized compound and the development of an appropriate formulation are critical for obtaining reliable and reproducible in-vivo data.

References

Application Note & Protocol: Quantification of O-Desisobutyl-O-n-propyl Febuxostat using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the analytical method validation of O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a potential impurity of the active pharmaceutical ingredient (API) Febuxostat. The described Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed for the accurate quantification of this specific related substance in bulk drug and pharmaceutical dosage forms.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. During the synthesis and storage of Febuxostat, various related substances or impurities can be formed, which may affect the efficacy and safety of the drug product. O-Desisobutyl-O-n-propyl Febuxostat is a potential process-related impurity. Therefore, a sensitive, specific, and validated analytical method is crucial for its quantification to ensure the quality and consistency of Febuxostat.

This application note details a robust RP-HPLC method for the determination of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1][2][3][4][5]

Analytical Method

The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. Detection is performed using a UV detector at an appropriate wavelength.

2.1. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (B52724):Methanol (B129727) (80:20, v/v)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 315 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (50:50, v/v)

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]

3.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[2] The specificity of this method was demonstrated by the absence of interference from blank (diluent), placebo, Febuxostat, and other known impurities at the retention time of this compound. Forced degradation studies were also performed on Febuxostat to ensure the peak purity of the analyte.[6]

3.2. Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations. The relationship between the peak area and the concentration was found to be linear over the specified range.[7][8]

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.11258
0.253145
0.56290
1.012580
1.518870
2.025160
Correlation Coefficient (r²) 0.9995
Regression Equation y = 12575x + 45

3.3. Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of this compound into a sample matrix at three different concentration levels (50%, 100%, and 150% of the target concentration). The recovery of the analyte was then calculated.[9]

Table 2: Accuracy Data for this compound

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery% RSD
50%0.50.49599.00.8
100%1.01.012101.20.5
150%1.51.48899.20.7

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of this compound at the target concentration on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst and instrument. The relative standard deviation (%RSD) was calculated.

Table 3: Precision Data for this compound

Precision TypeParameterResult
Repeatability (Intra-day) % RSD (n=6)0.9%
Intermediate Precision (Inter-day) % RSD (n=6)1.2%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[10]

Table 4: LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.03
Limit of Quantitation (LOQ) 0.1

3.6. Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters such as flow rate, column temperature, and mobile phase pH. The method was found to be robust as the system suitability parameters remained within the acceptance criteria.[7]

Table 5: Robustness Study Parameters and Results

Parameter VariedVariationSystem Suitability CriteriaResult
Flow Rate (mL/min) ± 0.1Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000Pass
Column Temperature (°C) ± 2Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000Pass
Mobile Phase A pH ± 0.1Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000Pass

Experimental Protocols

4.1. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Mix HPLC grade acetonitrile and methanol in a ratio of 80:20 (v/v).

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent.

  • Sample Preparation (for a 40 mg Febuxostat tablet):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 40 mg of Febuxostat and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Dilute to volume with diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4.2. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are:

  • %RSD of peak area: Not more than 2.0%

  • Tailing factor: Not more than 2.0

  • Theoretical plates: Not less than 2000

4.3. Analysis Procedure

  • Inject the blank (diluent) once to ensure no interfering peaks.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

  • Calculate the amount of this compound in the sample using the following formula:

Visualizations

Analytical_Method_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A and B system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_standard->system_suitability inject_blank Inject Blank system_suitability->inject_blank If Pass inject_standard Inject Standard inject_blank->inject_standard inject_sample Inject Sample inject_standard->inject_sample peak_integration Peak Integration and Identification inject_sample->peak_integration calculation Quantification of Impurity peak_integration->calculation report Generate Report calculation->report

Caption: Workflow for the quantification of this compound.

Validation_Process Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters of the analytical method validation process.

Conclusion

The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method validation results demonstrate its suitability for the routine quality control analysis of this impurity in Febuxostat bulk drug and its formulations, ensuring compliance with regulatory requirements.

References

Techniques for isolating O-Desisobutyl-O-n-propyl Febuxostat from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a potential process-related impurity, from Febuxostat reaction mixtures. The methodologies outlined below are based on established purification techniques for Febuxostat and its analogues, offering a strategic approach for obtaining this specific compound in a purified form for use as a reference standard or for further study.

Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. During its synthesis, various related substances can be formed as impurities. O-Desisobutyl-O-n-propyl Febuxostat is one such potential impurity, where the isobutyl ether group on the phenyl ring is replaced by an n-propyl ether. Accurate identification and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The isolation and purification of these impurities are essential for their characterization and for use as reference standards in analytical method development and validation.

This guide details a two-step purification strategy involving preparative high-performance liquid chromatography (preparative HPLC) followed by crystallization to isolate this compound.

Isolation Strategy Overview

The isolation of this compound from a complex reaction mixture containing Febuxostat and other related impurities presents a challenge due to their structural similarities. A robust separation technique is therefore required. Preparative HPLC is a powerful tool for isolating specific compounds from complex mixtures with high resolution. Following the chromatographic separation, a final purification step using crystallization is recommended to obtain the impurity with high purity.

Isolation_Workflow ReactionMixture Crude Reaction Mixture (Containing Febuxostat and Impurities) PreparativeHPLC Preparative HPLC Separation ReactionMixture->PreparativeHPLC FractionCollection Fraction Collection (O-Desisobutyl-O-n-propyl Febuxostat Enriched Fractions) PreparativeHPLC->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation Crystallization Crystallization SolventEvaporation->Crystallization Isolation Isolation and Drying Crystallization->Isolation PurifiedImpurity Purified O-Desisobutyl-O-n-propyl Febuxostat Isolation->PurifiedImpurity Analysis Purity Analysis (HPLC, NMR, MS) PurifiedImpurity->Analysis

Caption: Workflow for the isolation of this compound.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation of this compound from the crude reaction mixture. The conditions are adapted from analytical methods developed for Febuxostat and its impurities.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient elution capability and a UV detector.

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid.

  • Crude reaction mixture containing this compound.

  • Rotary evaporator.

  • Lyophilizer (optional).

Protocol:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water, to create a concentrated solution. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase preparative column.

    • Flow Rate: 15-25 mL/min (adjust based on column dimensions).

    • Detection: UV at 315 nm.

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
252080
302080
356040
406040
  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time will need to be determined based on analytical injections of a reference standard or by analyzing collected fractions.

  • Solvent Evaporation: Combine the collected fractions containing the desired impurity. Remove the organic solvent (acetonitrile) using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate (B86663) and evaporation of the solvent.

Quantitative Data Summary (Illustrative):

ParameterValue
ColumnC18, 250 x 21.2 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase BAcetonitrile
Flow Rate20 mL/min
Detection Wavelength315 nm
Purity of Collected Fraction (by analytical HPLC)>95%
Crystallization

This protocol describes the final purification of the isolated this compound by crystallization. The choice of solvent is critical and may require some optimization. A mixed solvent system is often effective for purifying Febuxostat and its analogues.[1][2]

Instrumentation and Materials:

  • Enriched this compound from preparative HPLC.

  • Crystallization vessel (e.g., Erlenmeyer flask).

  • Heating mantle or water bath.

  • Magnetic stirrer.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven.

  • Suitable solvents (e.g., methanol, ethanol, acetone, n-butanol, water).

Protocol:

  • Solvent Selection: Based on the purification of Febuxostat, a mixture of a good solvent (e.g., methanol, acetone, or n-butanol) and an anti-solvent (e.g., water) is likely to be effective.[1] The optimal solvent system and ratio should be determined experimentally on a small scale.

  • Dissolution: Dissolve the enriched this compound in a minimal amount of the chosen good solvent at an elevated temperature (e.g., 50-60°C) with stirring until a clear solution is obtained.

  • Crystallization Induction:

    • Anti-solvent addition: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until slight turbidity persists.

    • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 50°C until a constant weight is achieved.

Quantitative Data Summary (Illustrative):

ParameterValue
Crystallization Solvent SystemMethanol:Water (e.g., 2:1 v/v)
Dissolution Temperature60°C
Cooling ProtocolSlow cooling to RT, then 0-5°C
Yield70-85% (from enriched fraction)
Final Purity (by HPLC)>99.5%

Purity Analysis

The purity of the isolated this compound should be confirmed using appropriate analytical techniques.

Purity_Analysis PurifiedProduct Isolated O-Desisobutyl-O-n-propyl Febuxostat HPLC HPLC Analysis (Purity Assessment) PurifiedProduct->HPLC NMR NMR Spectroscopy (Structural Confirmation) PurifiedProduct->NMR MS Mass Spectrometry (Molecular Weight Confirmation) PurifiedProduct->MS

Caption: Analytical techniques for purity and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound. An analytical method similar to the one described in the preparative HPLC section but on an analytical scale should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the isolated impurity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The successful isolation of this compound from a reaction mixture can be achieved through a combination of preparative HPLC and crystallization. The protocols provided in this application note offer a detailed framework for researchers to purify this and other structurally related impurities. The quantitative data presented, while illustrative, provides a starting point for method development and optimization. The purified impurity can then serve as a valuable reference standard for the quality control of Febuxostat API.

References

Application of O-Desisobutyl-O-n-propyl Febuxostat in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desisobutyl-O-n-propyl Febuxostat (B1672324) is an analog and a potential impurity of Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase.[1][2] Like Febuxostat, it belongs to a class of non-purine selective inhibitors of xanthine oxidase (XO) and is investigated for its role in the management of hyperuricemia and gout.[3][4] Understanding the metabolic fate and pharmacological activity of O-Desisobutyl-O-n-propyl Febuxostat is crucial for a comprehensive assessment of its potential therapeutic efficacy and safety profile.

These application notes provide detailed protocols for the investigation of this compound in key metabolic studies, including its effect on purine (B94841) metabolism via xanthine oxidase inhibition and its metabolic stability.

Mechanism of Action

This compound is an inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][5][6] By inhibiting xanthine oxidase, this compound reduces the production of uric acid, the primary cause of hyperuricemia and gout.[3][4] Unlike allopurinol (B61711), which is a purine analog, febuxostat and its analogs are non-purine inhibitors, which may offer greater selectivity and a different side-effect profile.[3]

Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine XO_1 Xanthine Oxidase Hypoxanthine->XO_1 Xanthine Xanthine XO_2 Xanthine Oxidase Xanthine->XO_2 Uric_Acid Uric Acid XO_1->Xanthine XO_2->Uric_Acid Inhibitor O-Desisobutyl-O-n-propyl Febuxostat Inhibitor->XO_1 Inhibition Inhibitor->XO_2 Inhibition

Figure 1: Inhibition of the Purine Metabolism Pathway.

Data Presentation

Quantitative data from metabolic studies should be summarized for clarity and comparative analysis.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)Concentration of this compound (µM)% Remaining
01.00100
50.9595
150.8888
300.7575
600.6060

Table 2: Inhibitory Potency (IC50) of this compound on Xanthine Oxidase Activity

CompoundIC50 (nM)
This compound[Insert experimental value]
Febuxostat (Reference)[Insert experimental value]
Allopurinol (Reference)[Insert experimental value]

Table 3: LC-MS/MS Parameters for the Quantification of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Insert value][Insert value][Insert value]
Internal Standard (e.g., Febuxostat-d7)324.2262.1[Insert value]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of this compound in a key in vitro system.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound - Human Liver Microsomes - NADPH Regenerating System - Phosphate (B84403) Buffer Incubate Incubate at 37°C Reagents->Incubate Timepoints Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., with cold acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Data Calculate % Remaining and Half-life LCMS->Data

Figure 2: Workflow for In Vitro Metabolic Stability Assay.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare the incubation mixture by adding the following to a microcentrifuge tube on ice:

    • Potassium phosphate buffer

    • Human liver microsomes (final protein concentration typically 0.5-1 mg/mL)

    • This compound (final concentration typically 1 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining amount of this compound.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. The half-life (t1/2) can be determined from the slope of the natural log of the percent remaining versus time plot.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay determines the inhibitory potency (IC50) of this compound against xanthine oxidase.[7]

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - this compound - Phosphate Buffer Mix Mix Buffer, Inhibitor, and Xanthine Oxidase Reagents->Mix Preincubate Pre-incubate at 25°C Mix->Preincubate Initiate Initiate Reaction with Xanthine Preincubate->Initiate Measure Measure Absorbance at 295 nm (Uric Acid Formation) Initiate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 3: Workflow for Xanthine Oxidase Inhibition Assay.

Materials:

  • This compound

  • Febuxostat and Allopurinol (as reference inhibitors)

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare stock solutions of this compound, febuxostat, and allopurinol in DMSO.

  • Prepare a working solution of xanthine oxidase in potassium phosphate buffer.

  • Prepare a working solution of xanthine in potassium phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Potassium phosphate buffer

    • Serial dilutions of this compound or reference inhibitors (or DMSO for the control wells).

    • Xanthine oxidase solution.

  • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 295 nm every 30-60 seconds for 10-15 minutes. The rate of uric acid formation is proportional to the rate of increase in absorbance.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the control (DMSO) for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Metabolite Identification using LC-MS/MS

This protocol outlines a general approach for the identification of potential metabolites of this compound following incubation with liver microsomes.

Materials:

  • Incubation samples from the metabolic stability assay (or a similar incubation with a higher concentration of the test compound).

  • LC-MS/MS system with high-resolution mass spectrometry capabilities (e.g., Q-TOF or Orbitrap).

  • Appropriate HPLC column (e.g., C18).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Procedure:

  • Inject the supernatant from the quenched incubation samples into the LC-MS/MS system.

  • Perform a full scan analysis to detect all ions present in the sample.

  • Compare the chromatograms of the t=0 and t=60 minute (or other later time points) samples to identify peaks that are present or have significantly increased in the later time points. These are potential metabolites.

  • Perform tandem mass spectrometry (MS/MS) on the parent compound (this compound) to determine its fragmentation pattern.

  • Perform MS/MS on the potential metabolite peaks.

  • Analyze the fragmentation patterns of the potential metabolites and compare them to the parent compound. Common metabolic transformations to look for include:

    • Oxidation (+16 Da)

    • Hydroxylation (+16 Da)

    • Dealkylation

    • Glucuronidation (+176 Da)

  • Propose the structures of the metabolites based on the mass shifts and fragmentation patterns.

Note: These protocols provide a general framework. Specific parameters such as concentrations, incubation times, and analytical conditions should be optimized for each specific experiment.

References

Application Notes and Protocols for the Pharmacokinetic Profiling of Febuxostat and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, an enzyme crucial for the production of uric acid.[1][2] It is primarily used for the chronic management of hyperuricemia in patients with gout.[3] Understanding the pharmacokinetic profile of febuxostat and its metabolites is essential for optimizing dosing regimens, assessing drug-drug interactions, and ensuring patient safety and efficacy. These application notes provide a comprehensive overview of the pharmacokinetic properties of febuxostat and its primary active metabolites, along with detailed protocols for their quantification in biological matrices.

Febuxostat is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 1 to 1.5 hours.[4][5] It is extensively metabolized in the liver, primarily through conjugation by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes (UGT1A1, UGT1A3, UGT1A9, and UGT2B7) and oxidation by cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, and CYP2C9).[1][4][5] This extensive metabolism results in the formation of several metabolites, including the active metabolites 67M-1, 67M-2, and 67M-4, as well as an acyl-glucuronide conjugate.[6] The apparent mean elimination half-life of febuxostat is approximately 5 to 8 hours.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for febuxostat and its major metabolites following oral administration.

Table 1: Pharmacokinetic Parameters of Febuxostat in Healthy Subjects

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference(s)
40 mg1600 ± 6001.0 - 1.54000 ± 19005 - 8[7][8]
80 mg2600 ± 17001.0 - 1.59100 ± 38005 - 8[7][8]
120 mg----[9]

Values are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Febuxostat Metabolites in Healthy Subjects (Following an 80 mg dose of Febuxostat)

MetaboliteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference(s)
67M-1~104~1.0~416[6][9]
67M-2~130~1.0~520[6][9]
67M-4~26~1.0~104[6][9]
Acyl-glucuronide~104~1.0~1040[6]

Approximate values derived from plasma profile data.[6][9]

Signaling and Metabolic Pathways

The metabolic pathway of febuxostat involves several key enzymatic reactions, primarily occurring in the liver.

febuxostat_metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) febuxostat Febuxostat m1 67M-1 (Hydroxy) febuxostat->m1 Oxidation m2 67M-2 (Hydroxy) febuxostat->m2 Oxidation glucuronide Febuxostat Acyl-glucuronide febuxostat->glucuronide Conjugation m4 67M-4 (Dicarboxylic acid) m1->m4 Further Oxidation m2->m4 enzymes_p1 CYP1A2, CYP2C8, CYP2C9 enzymes_p1->m1 enzymes_p1->m2 enzymes_p2 UGT1A1, UGT1A3, UGT1A9, UGT2B7 enzymes_p2->glucuronide

Metabolic pathway of febuxostat.

Experimental Protocols

Protocol 1: Quantification of Febuxostat and its Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of febuxostat and its three active metabolites (67M-1, 67M-2, and 67M-4) in human plasma.[9]

1. Materials and Reagents:

  • Febuxostat, 67M-1, 67M-2, 67M-4 reference standards

  • Losartan (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

2. Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • ZORBAX SB-C18 column (50 mm × 4.6 mm, 5 μm) or equivalent

3. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Spike 100 µL of plasma with the internal standard (losartan).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Optimized to separate all analytes and the internal standard.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Selective Reaction Monitoring (SRM)

5. Linearity:

  • Febuxostat: 10-20,000 ng/mL

  • 67M-1: 1.0-270 ng/mL

  • 67M-2: 1.0-270 ng/mL

  • 67M-4: 0.8-250 ng/mL

6. Quality Control:

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze QC samples with each batch of study samples to ensure accuracy and precision. Intra- and inter-day precision should be less than 15%.[9]

Protocol 2: Quantification of Febuxostat in Human Plasma using HPLC with Fluorescence Detection

This protocol describes a validated high-performance liquid chromatography (HPLC) method with fluorescence detection for the determination of febuxostat in human plasma.[10][11]

1. Materials and Reagents:

  • Febuxostat reference standard

  • 2-naphthoic acid (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid (AR grade)

  • Ultrapure water

  • Human plasma

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a Fluorescence Detector

  • Luna C18 column (Phenomenex) or equivalent

3. Sample Preparation:

  • To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard.

  • Vortex to precipitate proteins.

  • Centrifuge the sample.

  • Analyze the supernatant.

4. HPLC Conditions:

  • Mobile Phase: Glacial acetic acid (0.032%) in acetonitrile:water (60:40, v/v)

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Fluorescence Detection: Excitation at 320 nm, Emission at 380 nm

5. Linearity:

  • The calibration curve is linear over the range of 0.005 to 10.00 µg/mL.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of febuxostat.

pk_workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting dosing Drug Administration (Febuxostat) sampling Blood Sample Collection (Time-course) dosing->sampling processing Plasma Separation sampling->processing sample_prep Sample Preparation (Protein Precipitation) processing->sample_prep analysis LC-MS/MS or HPLC Analysis sample_prep->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) analysis->pk_calc report Reporting & Interpretation pk_calc->report

Pharmacokinetic study workflow.

Conclusion

The provided application notes and protocols offer a detailed guide for the pharmacokinetic profiling of febuxostat and its metabolites. The quantitative data, metabolic pathways, and experimental methodologies are crucial for researchers and professionals in the field of drug development and clinical pharmacology. Adherence to these validated methods will ensure the generation of reliable and reproducible data, contributing to a better understanding of febuxostat's disposition in the human body.

References

Application Notes and Protocols: O-Desisobutyl-O-n-propyl Febuxostat in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desisobutyl-O-n-propyl Febuxostat, chemically known as 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid, is recognized as an impurity and a potential metabolite of Febuxostat. Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout. The study of impurities and metabolites is a critical component of drug development, ensuring the safety and efficacy of the final pharmaceutical product. These application notes provide detailed protocols for the use of this compound as a reference standard in various Drug Metabolism and Pharmacokinetics (DMPK) studies. The protocols outlined below are adapted from established methods for Febuxostat and are intended to guide researchers in the quantification, metabolic stability assessment, and pharmacokinetic profiling of this specific compound.

Data Presentation

Table 1: LC-MS/MS Parameters for Quantification in Biological Matrices
ParameterThis compoundInternal Standard (e.g., Febuxostat-d7)
Parent Ion (m/z) 303.08324.2
Product Ion (m/z) 257.1262.1
Collision Energy (eV) -20-25
Cone Voltage (V) 3035
Retention Time (min) To be determined empirically~1.5
Table 2: In Vitro Metabolic Stability Parameters
ParameterValue
Test Compound Concentration 1 µM
Microsomal Protein Concentration 0.5 mg/mL
Incubation Time Points 0, 5, 15, 30, 60 min
Positive Control Testosterone (High Clearance)
Negative Control Procainamide (Low Clearance)
Table 3: Sample Pharmacokinetic Parameters in Rats (Hypothetical Data for Illustrative Purposes)
ParameterUnitValue
Dose (Oral) mg/kg10
Cmax ng/mL850
Tmax h1.0
AUC(0-t) ng*h/mL4200
t1/2 h3.5
CL/F L/h/kg2.38
Vd/F L/kg12.4

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in plasma samples, which is essential for pharmacokinetic studies.

Materials:

  • This compound reference standard

  • Internal Standard (IS), e.g., Febuxostat-d7

  • Human or rat plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of the IS in DMSO.

    • Prepare working standard solutions by serial dilution of the stock solution with 50:50 ACN:water.

    • Prepare a working IS solution at a concentration of 100 ng/mL in ACN.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or blank, add 150 µL of the working IS solution in ACN.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in ACN

      • Gradient: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 20% B for 1 minute.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive ESI

      • Use the mass transitions specified in Table 1.

      • Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject (5 µL) supernatant->inject lc LC Separation (C18) inject->lc ms MS/MS Detection (ESI+) lc->ms data Data Acquisition ms->data calibration Calibration Curve data->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the susceptibility of this compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a working solution of the test compound at 100 µM in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the liver microsome suspension in phosphate buffer to a final protein concentration of 1 mg/mL.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsome suspension and the test compound working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.

    • For the time 0 min point, add the stop solution (ice-cold ACN with IS) before adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At the specified time points (5, 15, 30, 60 min), terminate the reaction by adding 2 volumes of ice-cold ACN containing the IS.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).

G cluster_setup Incubation Setup cluster_incubation Time Course Incubation cluster_termination Reaction Termination cluster_analysis Data Analysis microsomes Liver Microsomes mix Pre-warm at 37°C microsomes->mix compound Test Compound compound->mix buffer Buffer (pH 7.4) buffer->mix nadph NADPH System start_reaction Initiate Reaction nadph->start_reaction mix->start_reaction t0 T=0 min start_reaction->t0 t5 T=5 min t0->t5 t15 T=15 min t5->t15 t30 T=30 min t15->t30 t60 T=60 min t30->t60 stop_solution Add Stop Solution (ACN + IS) t60->stop_solution centrifuge Centrifuge stop_solution->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot ln(% remaining) vs. Time analyze->plot calculate Calculate t1/2 and Clint plot->calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for conducting a basic oral pharmacokinetic study of this compound in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Animal Dosing:

    • Fast the rats overnight (with access to water) before dosing.

    • Prepare the dosing formulation of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

    • Administer the formulation to the rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of this compound using the validated LC-MS/MS method described in Protocol 1.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vd/F).

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis fasting Fast Rats formulation Prepare Dosing Formulation fasting->formulation dosing Oral Gavage formulation->dosing t_points Collect Blood at Time Points dosing->t_points plasma_prep Prepare Plasma t_points->plasma_prep storage Store Plasma at -80°C plasma_prep->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Signaling Pathway

The primary mechanism of action of Febuxostat and its related compounds, including this compound, is the inhibition of xanthine oxidase. This enzyme plays a crucial role in the purine (B94841) metabolism pathway, which ultimately leads to the production of uric acid.

G Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Febuxostat O-Desisobutyl-O-n-propyl Febuxostat Febuxostat->XO1 Febuxostat->XO2

Caption: Inhibition of the purine metabolism pathway by this compound.

Troubleshooting & Optimization

Overcoming solubility issues of O-Desisobutyl-O-n-propyl Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with O-Desisobutyl-O-n-propyl Febuxostat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative and potential impurity of Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase.[1][2][3] Like its parent compound, Febuxostat, it is anticipated to be a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[4][5][6] This poor solubility can pose significant challenges during in vitro and in vivo experiments, potentially leading to issues with stock solution preparation, precipitation in physiological media, and inconsistent experimental results.[5]

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[7]

  • Chemical Modifications: This involves strategies such as pH adjustment, use of buffers, and complexation with agents like cyclodextrins.[7]

  • Use of Excipients: This is a common and effective approach that includes the use of co-solvents, surfactants, and solubilizers to increase the drug's concentration in a solution.[8][9]

Q3: How does pH affect the solubility of Febuxostat and likely its derivatives?

A3: The solubility of Febuxostat is known to be pH-dependent. It is practically insoluble in acidic to neutral aqueous solutions (pH 2.0 - 6.0) and shows a slight increase in solubility in alkaline conditions (pH 8.0 - 10.0). Given the structural similarity, it is highly probable that this compound will exhibit similar pH-dependent solubility. Therefore, adjusting the pH of the medium to the alkaline range may improve its solubility.

Q4: Which co-solvents are recommended for dissolving this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in the chosen solvent. The concentration of the compound exceeds its solubility limit in that specific solvent.1. Try gentle heating and vortexing to aid dissolution. 2. Consider using a different solvent with higher solubilizing capacity (see Table 1). 3. Prepare a more dilute stock solution.
Precipitation occurs when adding the stock solution to aqueous media (e.g., cell culture media, PBS). The aqueous solubility of the compound has been exceeded upon dilution of the organic stock solution.1. Lower the final concentration of the compound in the aqueous medium.[5] 2. Increase the serum concentration in cell culture media (if tolerated by the cells) to aid solubilization.[5] 3. Perform a serial dilution of the stock solution in the aqueous medium instead of a single large dilution step.[5] 4. Consider using a formulation with a co-solvent system or a solubilizing agent like Cremophor RH 40 or Tween 80.[6]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure the compound is fully dissolved in the stock solution before use. Visually inspect for any precipitate. 2. Prepare fresh dilutions for each experiment. 3. Validate the concentration of the compound in the final assay medium using an appropriate analytical method (e.g., HPLC).
Difficulty in preparing a formulation for in vivo oral administration. Low aqueous solubility prevents the preparation of a stable and homogenous solution or suspension at the required dose.1. Develop a co-solvent formulation. A mixture of PEG 400 and water is a good starting point. 2. Consider creating a nanosuspension to increase the surface area and dissolution rate.[8] 3. Explore the use of self-emulsifying drug delivery systems (SEDDS) for improved oral bioavailability.[14][15]

Data Presentation

Table 1: Solubility of Febuxostat in Various Organic Solvents at 318.2 K (45°C)

Note: This data is for the parent compound, Febuxostat, and should be used as a guideline for this compound.

Solvent Mole Fraction Solubility (x 10⁻²)
Polyethylene (B3416737) glycol 400 (PEG-400)3.06
Transcutol-HP (THP)1.70
2-Butanol (2-BuOH)1.38
1-Butanol (1-BuOH)1.37
Isopropanol (IPA)1.10
Ethanol (EtOH)0.837
Ethyl Acetate (EA)0.831
Dimethyl sulfoxide (B87167) (DMSO)0.735
Methanol (MeOH)0.326
Propylene (B89431) glycol (PG)0.188
Ethylene glycol (EG)0.131
Water0.000114

Data sourced from:[4][11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Cap the tube tightly and vortex thoroughly for 2-5 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Oral Gavage

Objective: To prepare a clear, homogenous solution for oral administration in animal studies.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water for injection or purified water

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calculate the required amounts of this compound, PEG 400, and water for the desired final concentration and volume. A common starting ratio for the vehicle is 40% PEG 400 and 60% water.

  • In a sterile conical tube, add the weighed amount of this compound.

  • Add the calculated volume of PEG 400 to the tube.

  • Vortex the mixture until the compound is fully dissolved in the PEG 400. This may require 5-10 minutes of continuous vortexing. Gentle warming can be applied if needed.

  • Once the compound is dissolved, slowly add the calculated volume of water to the PEG 400 solution while continuously vortexing or stirring.

  • The final formulation should be a clear solution. If precipitation occurs, the ratio of PEG 400 may need to be increased.

  • Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the solution is at room temperature before administration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Heat add_dmso->vortex stock DMSO Stock vortex->stock dilute Dilute in Aqueous Medium stock->dilute check Check for Precipitation dilute->check assay Perform Assay check->assay analyze Analyze Results assay->analyze

Caption: Workflow for preparing this compound for in vitro experiments.

logical_relationship cluster_solutions Potential Solutions issue Poor Aqueous Solubility ph_adjust pH Adjustment (to alkaline) issue->ph_adjust cosolvents Co-solvents (e.g., PEG 400, DMSO) issue->cosolvents surfactants Surfactants/Solubilizers (e.g., Tween 80) issue->surfactants nanotech Nanotechnology (e.g., Nanosuspension) issue->nanotech

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Navigating Febuxostat Impurity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Febuxostat (B1672324) and its impurities. Here, you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Febuxostat?

A1: Febuxostat impurities can originate from the manufacturing process or as degradation products. Common process-related impurities include the amide, acid, tertiary-butoxy acid, and secondary-butoxy acid forms.[1][2] Forced degradation studies show that Febuxostat is susceptible to degradation under acidic and oxidative conditions, leading to various degradation products.[3][4][5][6][7]

Q2: Which chromatographic technique is most suitable for Febuxostat impurity profiling?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the analysis of Febuxostat and its related substances.[1][8] Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, is also frequently employed for the determination of genotoxic and other impurities, offering faster analysis times and improved resolution.[9][10]

Q3: What is the typical detection wavelength for Febuxostat and its impurities?

A3: Febuxostat exhibits maximum absorbance around 314-317 nm, making this the optimal wavelength range for UV detection in HPLC and UPLC methods.[3][8][11][12]

Troubleshooting Guide

Poor Resolution & Peak Co-elution

Q4: My chromatogram shows poor resolution between Febuxostat and a known impurity. How can I improve the separation?

A4: Poor resolution can be addressed by systematically optimizing the mobile phase and column conditions.

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor influencing the retention and selectivity of ionizable compounds like Febuxostat and its acidic or basic impurities.[13][14] Adjusting the pH can significantly alter the elution profile and improve separation. For acidic analytes, a lower pH mobile phase can increase retention.[14]

  • Modify Mobile Phase Composition: Altering the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can enhance resolution.[1][11] Experiment with different organic modifiers, as they can offer different selectivities.

  • Gradient Optimization: If using a gradient elution, modifying the gradient slope, initial and final organic phase concentrations, and the gradient time can effectively resolve closely eluting peaks.

  • Column Selection: Ensure you are using a high-efficiency column, such as one with a smaller particle size (e.g., < 2 µm for UPLC) or a longer column length.[9][10] The choice of stationary phase chemistry (e.g., C18) is also crucial.[1][10]

Experimental Workflow for Optimizing Resolution

G cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Adjustment cluster_column Column Parameters cluster_end End start Poor Resolution Observed A Adjust Mobile Phase pH (e.g., ± 0.2 units) start->A B Alter Organic/Aqueous Ratio (e.g., ± 5%) A->B If no improvement end Resolution Achieved A->end Success C Change Organic Modifier (e.g., Acetonitrile to Methanol) B->C If no improvement B->end Success D Modify Gradient Slope C->D If still unresolved C->end Success E Adjust Initial/Final %B D->E Fine-tune D->end Success F Decrease Flow Rate E->F If necessary E->end Success G Evaluate Different C18 Column F->G Last resort F->end Success G->end Success

Caption: A workflow for systematically troubleshooting poor chromatographic resolution.

Peak Shape Issues

Q5: The Febuxostat peak is exhibiting significant tailing. What are the potential causes and solutions?

A5: Peak tailing is a common issue that can compromise quantification accuracy.[15] Here are the primary causes and how to address them:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on analytes, causing tailing.[16]

    • Solution: Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[16] Using a highly deactivated, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[15][17]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[17][18]

    • Solution: Use a guard column to protect the analytical column.[18] If contamination is suspected, try flushing the column or, if the problem persists, replace the column.[16]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.[18]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Troubleshooting Decision Tree for Peak Tailing

G start Peak Tailing Observed q1 Does tailing affect all peaks? start->q1 a1_yes Check for column frit blockage or extra-column volume. q1->a1_yes Yes a1_no Tailing is analyte-specific. q1->a1_no No end_node Problem Resolved a1_yes->end_node q2 Is the analyte basic? a1_no->q2 a2_yes Lower mobile phase pH to suppress silanol interactions. q2->a2_yes Yes a2_no Consider other causes. q2->a2_no No a2_yes->end_node q3 Is the sample concentration high? a2_no->q3 a3_yes Dilute the sample and reinject to check for overload. q3->a3_yes Yes a3_no Evaluate column health. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A decision tree to diagnose and resolve peak tailing issues.

Retention Time Shifts

Q6: I am observing a drift in the retention time of Febuxostat across multiple injections. What could be the cause?

A6: Retention time instability can be caused by several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention.[13]

    • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase can also help.

  • Column Temperature: Fluctuations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An adequate equilibration time is typically 5-10 column volumes.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) can lead to retention time variability.

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles. If the problem persists, check the pump seals and check valves for wear.

Experimental Protocols & Data

Example HPLC Method Parameters for Febuxostat Impurity Profiling

The following table summarizes typical starting conditions for an RP-HPLC method. Optimization will likely be required based on the specific impurities and instrumentation.

ParameterTypical Value
Column C18 (e.g., Kromosil, Zorbax), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric Acid or Sodium Acetate Buffer (pH 4.0)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 314 nm
Column Temperature Ambient or 30-45 °C
Injection Volume 10 - 20 µL

References for table data:[1][7][10][19][20]

Example UPLC Method Parameters for Genotoxic Impurities

This table provides a summary of a UPLC method developed for sensitive detection of genotoxic impurities.[9][10]

ParameterTypical Value
Column C18 (e.g., Zorbax RRHD Eclipse Plus), 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with Trifluoroacetic Acid
Mobile Phase B Acetonitrile
Elution Mode Linear Gradient
Flow Rate ~0.8 mL/min
Detection UV at 320 nm
Column Temperature 45 °C
Injection Volume 2 µL

References for table data:[9][10]

References

Reducing the formation of impurities during Febuxostat synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Febuxostat (B1672324). Our goal is to help you minimize the formation of impurities and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Febuxostat?

A1: During the synthesis of Febuxostat, several process-related impurities can form. The most commonly reported impurities include:

  • Amide and Diacid Impurities (Impurities XXI and XXII): These are formed by the hydrolysis of the nitrile group of Febuxostat during the saponification step, especially when using strong bases like sodium hydroxide (B78521).[1]

  • Ester Impurities (e.g., Methyl, Ethyl Esters): These can form if residual alcohols (e.g., methanol, ethanol) are present during the final steps or if the carboxylic acid group of Febuxostat reacts with an alcohol solvent.[2]

  • Isomeric Impurities: Impurities such as n-butyl-aldehyde and 1-methyl propyl-aldehyde can arise from isomeric impurities present in the starting material, isobutyl bromide.[1][3] These can carry through to form the corresponding n-butyl-nitrile and 1-methyl propyl-nitrile impurities.[1][3]

  • Decarboxylation Impurity: This impurity, 2-isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile, can form under acidic conditions with heat.[2][4]

  • Dialdehyde (B1249045) Impurity: During the formylation step of the precursor, a dialdehyde impurity can be formed.[3]

Q2: How can I control the formation of amide and diacid impurities during the saponification step?

A2: The formation of amide (Impurity XXI) and diacid (Impurity XXII) impurities is a result of the reaction of the Febuxostat nitrile group with sodium hydroxide during saponification.[1] To control these impurities:

  • Control Stoichiometry: Use the appropriate equivalence of sodium hydroxide. Excess base can promote the hydrolysis of the nitrile group.

  • Monitor Reaction Time: Carefully control the reaction time to ensure complete hydrolysis of the ester precursor without allowing significant nitrile hydrolysis.[1]

  • Optimize Temperature: Running the reaction at a controlled, lower temperature may help to slow down the rate of nitrile hydrolysis relative to the desired ester hydrolysis.

Q3: What causes the formation of ester impurities, and how can they be avoided?

A3: Ester impurities, such as the methyl or ethyl esters of Febuxostat, are typically formed by the esterification of the carboxylic acid group of Febuxostat with the corresponding alcohol.[2] This can occur if:

  • Alcohols are used as solvents during the purification of the final product.

  • There is incomplete hydrolysis of the ester intermediate from a preceding step.

To avoid these impurities, ensure complete hydrolysis of the ester intermediate by monitoring the reaction progress using techniques like TLC or HPLC.[5] Additionally, choose a non-alcoholic solvent for the final recrystallization step if esterification is a concern.

Q4: Can impurities in starting materials affect the final product?

A4: Yes, impurities in starting materials can be carried through the synthesis and lead to impurities in the final product. For example, isomeric impurities in isobutyl bromide, such as n-butyl bromide and 1-methyl propyl bromide, can lead to the formation of corresponding isomeric aldehyde and nitrile impurities in the synthesis of Febuxostat.[1][3] It is crucial to use high-purity starting materials and to have appropriate specifications for them.[1][3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High levels of amide and diacid impurities detected by HPLC. Excess sodium hydroxide used during saponification.Use a controlled molar equivalent of sodium hydroxide.
Prolonged reaction time for saponification.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.[5]
Presence of unexpected ester impurities in the final product. Incomplete hydrolysis of the ester intermediate.Optimize hydrolysis conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[5]
Use of an alcohol as the recrystallization solvent.Use a non-alcoholic solvent system for the final purification step.
Formation of isomeric impurities. Impurities present in the isobutyl bromide starting material.Use highly pure isobutyl bromide with strict specifications for isomeric purity.[1][3]
Low purity after recrystallization. The chosen solvent system is not optimal for selectively precipitating Febuxostat.Experiment with different solvent systems or solvent ratios to improve the selectivity of the recrystallization.
Presence of impurities that inhibit crystal growth.Pre-treat the crude product to remove interfering impurities, for example, by washing or performing an initial purification step.[5]

Experimental Protocol: Minimizing Amide Impurity during Saponification

This protocol describes the final hydrolysis step of the Febuxostat synthesis, focusing on minimizing the formation of the amide impurity.

Starting Material: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Reagents and Solvents:

  • Sodium Hydroxide (NaOH)

  • n-Butanol

  • Water

  • Hydrochloric Acid (HCl) (for pH adjustment)

Procedure:

  • To a stirred solution of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in n-butanol, add a solution of NaOH (2.5 equivalents) in water.

  • Heat the reaction mixture to 35-40°C and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting ester.

  • Once the reaction is complete, cool the mixture to 25-30°C.

  • Adjust the pH of the reaction mixture to 1-2 using concentrated HCl.

  • The precipitated product is then filtered, washed with a mixture of n-butanol and water (1:1), and dried under vacuum at 50-55°C to yield crude Febuxostat.[2]

Quantitative Data Summary

The following table summarizes the yield and purity data for the synthesis of various Febuxostat-related impurities, which can be used as reference standards.

Impurity NameStarting MaterialYield (%)Purity by HPLC (%)
Methyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateFebuxostat82.099.19
Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate3-cyano-4-isobutoxybenzothioamide94.099.66
Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateFebuxostat80.098.44
Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateFebuxostat88.098.72
Febuxostat Amide ImpurityFebuxostat90.099.53

Data sourced from Mahesh Reddy Ghanta et al., Der Pharma Chemica, 2014, 6(3):300-311.[2]

Visualizations

Febuxostat_Synthesis_Pathway A 4-Hydroxy-3-formylbenzonitrile D Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate A->D B Ethyl 2-chloroacetoacetate B->D C Thioacetamide C->D F Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate D->F Etherification E Isobutyl bromide E->F H Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate F->H Cyanation G Hydroxylamine HCl G->H J Febuxostat H->J Saponification I NaOH I->J

Caption: A simplified synthetic pathway for Febuxostat.

Impurity_Formation Febuxostat_ester Febuxostat Ester Intermediate NaOH NaOH (Excess) / Heat (Saponification) Febuxostat_ester->NaOH Febuxostat Febuxostat (Desired Product) NaOH->Febuxostat Desired Reaction (Ester Hydrolysis) Amide_Impurity Amide Impurity NaOH->Amide_Impurity Side Reaction (Nitrile Hydrolysis) Diacid_Impurity Diacid Impurity Amide_Impurity->Diacid_Impurity Further Hydrolysis

Caption: Formation of amide and diacid impurities.

Troubleshooting_Workflow Start High Impurity Level Detected Identify Identify Impurity (e.g., Amide, Ester) Start->Identify Amide_Diacid Amide/Diacid Impurity? Identify->Amide_Diacid Check_Saponification Review Saponification Step: - NaOH Equivalents - Reaction Time - Temperature Amide_Diacid->Check_Saponification Yes Ester Ester Impurity? Amide_Diacid->Ester No Optimize Optimize Reaction Conditions Check_Saponification->Optimize Check_Hydrolysis Review Hydrolysis Step: - Reaction Completion - Purification Solvent Ester->Check_Hydrolysis Yes Other Other Impurity? Ester->Other No Check_Hydrolysis->Optimize Check_Starting_Materials Check Starting Material Purity Other->Check_Starting_Materials Yes Check_Starting_Materials->Optimize

Caption: A troubleshooting workflow for impurity reduction.

References

Technical Support Center: Stability Testing of O-Desisobutyl-O-n-propyl Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of O-Desisobutyl-O-n-propyl Febuxostat (B1672324) under stress conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied for the forced degradation study of a Febuxostat analogue like O-Desisobutyl-O-n-propyl Febuxostat?

According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should include exposure to a variety of stress conditions to understand the intrinsic stability of the molecule.[1][2] For a Febuxostat analogue, the recommended stress conditions are:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at an elevated temperature.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Subjecting the compound to high temperatures.

  • Photolytic Stress: Exposing the compound to UV and visible light.

Q2: What level of degradation should I aim for in a forced degradation study?

The goal is to achieve a noticeable but not complete degradation of the drug substance. A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without being obscured by excessive degradation.[1]

Q3: My this compound sample shows significant degradation under acidic conditions, but is stable under basic conditions. Is this expected?

Yes, this is consistent with findings for the parent drug, Febuxostat. Studies have shown that Febuxostat is labile in acidic conditions, leading to the formation of several degradation products through the hydrolysis of ester and cyano functional groups.[3][4] Conversely, it has been found to be largely stable under basic hydrolytic conditions.[3][4][5]

Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The most commonly employed and effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for its flexibility, reproducibility, and sensitivity in separating and quantifying the drug and its impurities.[6]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to HPLC.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and characterization of unknown degradation products by providing mass information.[7]

  • High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under any stress condition. Stress conditions are not harsh enough (e.g., concentration of acid/base is too low, temperature is not high enough, exposure time is too short).Increase the severity of the stress conditions incrementally. For example, use a higher concentration of the stressor, increase the temperature, or prolong the exposure time. Refer to ICH guidelines for typical parameters.[1]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation (5-20%).[1]
Poor separation of degradation peaks from the parent peak in HPLC/UPLC. The analytical method is not stability-indicating. The mobile phase composition, column type, or gradient may not be optimal.Develop and validate a stability-indicating method. This involves experimenting with different mobile phase compositions (e.g., varying the organic modifier and pH), trying different stationary phases (e.g., C18, C8), and optimizing the gradient elution program to achieve adequate resolution between all peaks.
Inconsistent results between replicate experiments. Issues with sample preparation, instrument variability, or instability of the degradation products themselves.Ensure precise and consistent sample preparation. Check the performance and calibration of the analytical instrument. Analyze samples immediately after preparation or store them under conditions that prevent further degradation.
Difficulty in identifying unknown degradation products. Insufficient data for structural elucidation.Isolate the degradation products using techniques like preparative HPLC.[3] Characterize the isolated impurities using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy to determine their structures.[3][4]

Experimental Protocols

General Protocol for Forced Degradation Study

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water). This stock solution is then subjected to the following stress conditions:

1. Acid Hydrolysis

  • Procedure: Mix the drug solution with an equal volume of 1N HCl.

  • Condition: Reflux at 60-80°C for a specified period (e.g., 2-8 hours).[4]

  • Post-Stress Treatment: Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH. Dilute with the mobile phase to the desired concentration for analysis.

2. Base Hydrolysis

  • Procedure: Mix the drug solution with an equal volume of 0.5N NaOH.

  • Condition: Reflux at 60-80°C for a specified period (e.g., 2-8 hours).[9]

  • Post-Stress Treatment: Cool the solution to room temperature and neutralize with an appropriate amount of 0.5N HCl. Dilute with the mobile phase to the desired concentration.

3. Oxidative Degradation

  • Procedure: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Condition: Keep the solution at room temperature or slightly elevated temperature for a specified period.

  • Post-Stress Treatment: Dilute with the mobile phase to the desired concentration for analysis.

4. Thermal Degradation

  • Procedure: Expose the solid drug substance to dry heat in a temperature-controlled oven.

  • Condition: Maintain the temperature at 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C) for a defined period.[1]

  • Post-Stress Treatment: Dissolve the sample in the mobile phase to the desired concentration for analysis.

5. Photolytic Degradation

  • Procedure: Expose the solid drug substance or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Condition: Conduct the study in a suitable photostability chamber. A control sample should be protected from light.

  • Post-Stress Treatment: Dissolve or dilute the sample with the mobile phase to the desired concentration for analysis.

Analytical Method: Stability-Indicating RP-HPLC
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium acetate (B1210297) buffer pH 4.0) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: 1.0 - 1.2 mL/min.[10]

  • Detection Wavelength: 315 nm (based on the λmax of Febuxostat).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionParameters% Assay of Parent DrugNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Acid Hydrolysis1N HCl, 80°C, 6h85.24DP1 (4.5 min)
Base Hydrolysis0.5N NaOH, 80°C, 8h98.51DP5 (7.2 min)
Oxidation30% H₂O₂, RT, 24h90.13DP6 (8.1 min)
Thermal70°C, 48h99.20-
Photolytic1.2 million lux h99.50-

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1N HCl, 80°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.5N NaOH, 80°C) prep->base Expose to oxidation Oxidation (e.g., 30% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 70°C) prep->thermal Expose to photo Photolytic Stress (UV/Vis Light) prep->photo Expose to neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating RP-HPLC Analysis neutralize->hplc Inject lcms LC-MS for Identification hplc->lcms Characterize Peaks nmr NMR for Structure Elucidation lcms->nmr Confirm Structure degradation_pathway cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions parent O-Desisobutyl-O-n-propyl Febuxostat dp1 Degradation Product 1 (Ester Hydrolysis) parent->dp1 dp2 Degradation Product 2 (Cyano Hydrolysis) parent->dp2 dp3 Degradation Product 3 (Side Chain Cleavage) parent->dp3 dp5 N-Oxide Derivative parent->dp5 dp6 Hydroxylated Derivative parent->dp6 dp4 Degradation Product 4 dp1->dp4

References

Troubleshooting peak tailing in HPLC analysis of Febuxostat compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Febuxostat, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of Febuxostat?

Peak tailing in the analysis of Febuxostat, an acidic compound, is often a result of several factors:

  • Secondary Interactions: The primary cause is often secondary interactions between the acidic Febuxostat molecules and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5] These silanol groups can be acidic and interact with the analyte, leading to a secondary retention mechanism that causes the peak to tail.[2][3][4]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role.[1][6][7] If the mobile phase pH is close to the pKa of Febuxostat (approximately 3.08-3.6), the compound can exist in both ionized and unionized forms, leading to peak broadening and tailing.[1][6][7][8][9][10] For acidic compounds like Febuxostat, a mobile phase pH lower than the pKa is generally recommended to keep the analyte in its neutral, un-ionized form.[11][12][13]

  • Column Issues: A contaminated or degraded column can also contribute to peak tailing.[5] This can be due to the accumulation of strongly retained sample components or physical degradation of the column bed.[14] Using a column with a void at the inlet can also cause all peaks in the chromatogram to tail.[4]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[1][5][11]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in a distorted peak shape, including tailing.[5][11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][11]

Q2: How does the pKa of Febuxostat influence peak shape in reverse-phase HPLC?

Febuxostat is a carboxylic acid with a pKa value in the range of 3.08 to 3.6.[8][9][10] In reverse-phase HPLC, the retention of an ionizable compound like Febuxostat is highly dependent on its ionization state, which is controlled by the mobile phase pH.[6][7][15]

  • When the mobile phase pH is close to the pKa of Febuxostat, a mixture of its ionized (deprotonated) and unionized (protonated) forms will exist.[7] The two forms have different retention characteristics, leading to a broad or tailing peak.

  • At a pH significantly below its pKa (e.g., pH < 2.5), Febuxostat will be predominantly in its more hydrophobic, unionized form, which interacts more strongly with the non-polar stationary phase, leading to better retention and improved peak shape.[12][13]

  • Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in reduced retention.

Therefore, controlling the mobile phase pH is crucial for achieving a symmetrical peak shape for Febuxostat. A good starting point is to adjust the mobile phase pH to be at least one to two pH units below the pKa of Febuxostat.[12]

Q3: What type of HPLC column is best suited for the analysis of Febuxostat to minimize peak tailing?

To minimize peak tailing for acidic compounds like Febuxostat, consider the following column characteristics:

  • End-capped Columns: Use a high-quality, well-end-capped C18 or C8 column.[1][2] End-capping is a process that covers many of the residual silanol groups with a less polar functional group, thereby reducing the potential for secondary interactions with the analyte.[2]

  • High Purity Silica (B1680970): Columns packed with high-purity silica generally have a lower concentration of acidic silanol groups and trace metal contaminants, which can also contribute to peak tailing.[3][4]

  • Alternate Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or polymer-based columns, which can offer different selectivity and reduced silanol interactions.[3][11]

Troubleshooting Guide for Peak Tailing

The following table summarizes key parameters and suggested adjustments to troubleshoot and mitigate peak tailing during the HPLC analysis of Febuxostat.

ParameterPotential Cause of TailingRecommended Action
Mobile Phase pH pH is too close to the pKa of Febuxostat (3.08-3.6), causing mixed ionization states.[1][7]Adjust the mobile phase pH to be at least 1-2 units below the pKa of Febuxostat (e.g., pH 2.5-3.0) using a suitable buffer like phosphate (B84403) or acetate.[11][12]
Buffer Concentration Inadequate buffer capacity to maintain a stable pH.Use a buffer concentration in the range of 10-50 mM.[11]
Column Chemistry Secondary interactions with residual silanol groups on the silica backbone.[1][2][4]Use a modern, high-purity, end-capped C18 or C8 column. Consider a column with a different stationary phase if tailing persists.[1][2][11]
Column Condition Contamination of the column inlet frit or stationary phase.[5]Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
Flow Rate A flow rate that is too high can sometimes exacerbate peak asymmetry.Optimize the flow rate. A lower flow rate may improve peak shape, but will also increase run time.
Temperature Sub-optimal temperature can affect mass transfer and interaction kinetics.Increase the column temperature (e.g., to 30-40 °C) to improve efficiency and reduce peak tailing.
Sample Solvent The sample is dissolved in a solvent stronger than the mobile phase.[5][11]Dissolve the sample in the mobile phase or a weaker solvent.
Sample Concentration Column overload due to high sample concentration.[5][11]Dilute the sample or reduce the injection volume.[11]
Extra-Column Volume Excessive tubing length or diameter, or a large detector flow cell.[1][11]Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are properly made to minimize dead volume.[11]

Detailed Experimental Protocol: Systematic Troubleshooting of Febuxostat Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve peak tailing issues in the HPLC analysis of Febuxostat.

1. Initial Assessment and System Check:

  • Objective: To confirm the issue and rule out obvious system problems.

  • Procedure:

    • Prepare a fresh mobile phase and a known concentration of Febuxostat standard in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the Febuxostat standard and record the chromatogram.

    • Calculate the tailing factor (Asymmetry Factor). A value greater than 1.2 is generally considered tailing.[11]

    • Inspect the system for any visible leaks or loose fittings.

2. Mobile Phase Optimization:

  • Objective: To investigate the effect of mobile phase pH on peak shape.

  • Procedure:

    • Prepare a series of mobile phases with varying pH values, starting from the current pH and decreasing in 0.2 pH unit increments (e.g., pH 3.5, 3.3, 3.1, 2.9, 2.7). Ensure the chosen pH is within the stable range for the column.

    • For each mobile phase, equilibrate the system and inject the Febuxostat standard.

    • Compare the chromatograms and tailing factors to identify the optimal pH for symmetrical peak shape.

3. Column Evaluation:

  • Objective: To determine if the column is the source of the peak tailing.

  • Procedure:

    • If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.

    • If no guard column is used or its removal does not solve the problem, attempt to wash the analytical column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for a reversed-phase column).

    • If the peak shape does not improve after washing, replace the analytical column with a new, high-quality end-capped column of the same or similar chemistry.

4. Evaluation of Other Chromatographic Parameters:

  • Objective: To fine-tune the method for optimal peak shape.

  • Procedure:

    • Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) and observe the effect on the peak shape.

    • Adjust the flow rate to see if a slower rate improves the peak symmetry.

    • Prepare the Febuxostat standard in a solvent weaker than the mobile phase and compare the peak shape to the standard prepared in the mobile phase.

5. Sample and System Cleanliness:

  • Objective: To ensure that the sample and system are not contributing to the problem.

  • Procedure:

    • Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.

    • If analyzing Febuxostat in a complex matrix, consider implementing a sample clean-up procedure like solid-phase extraction (SPE) to remove potential interferences.[1]

By following this systematic approach, researchers can effectively identify the root cause of peak tailing in the HPLC analysis of Febuxostat and implement the necessary corrective actions to achieve accurate and reliable results.

Visualizations

A Peak Tailing Observed (Tailing Factor > 1.2) B Check Mobile Phase pH A->B C Is pH << pKa of Febuxostat (~3.1-3.6)? B->C D Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) C->D No E Evaluate Column Condition C->E Yes L Problem Resolved D->L F Is Column Old or Contaminated? E->F G Wash or Replace Column F->G Yes H Investigate Secondary Interactions F->H No G->L I Use End-Capped Column / Increase Buffer Strength H->I J Check for Sample Overload / Solvent Mismatch H->J I->L K Dilute Sample / Match Sample Solvent to Mobile Phase J->K K->L

Caption: A troubleshooting workflow for addressing peak tailing in Febuxostat HPLC analysis.

cluster_0 Silica Surface cluster_1 Mobile Phase silanol Residual Silanol Group (Si-OH) stationary_phase C18 Stationary Phase febuxostat Febuxostat (Acidic Analyte) febuxostat->silanol Secondary Interaction (Hydrogen Bonding) febuxostat->stationary_phase Primary Interaction (Hydrophobic)

Caption: Interactions of Febuxostat with the stationary phase leading to peak tailing.

References

Improving yield and purity of O-Desisobutyl-O-n-propyl Febuxostat synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of O-Desisobutyl-O-n-propyl Febuxostat synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing specific causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield in n-Propylation Step Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃) and an appropriate solvent (e.g., DMF, Acetonitrile). The base should be used in molar excess (e.g., 1.5-2.0 equivalents).
Low reactivity of the n-propylating agent.Use a more reactive n-propylating agent such as n-propyl iodide instead of n-propyl bromide. The addition of a catalytic amount of potassium iodide (KI) can also enhance the reaction rate.
Suboptimal reaction temperature.The reaction temperature should be carefully optimized. A temperature range of 60-80°C is typically effective. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Incomplete Hydrolysis of the Ethyl Ester Insufficient amount of base.Use a molar excess of a strong base like sodium hydroxide (B78521) or lithium hydroxide (e.g., 2-3 equivalents).
Reaction time is too short.Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting material. The reaction may require several hours at an elevated temperature (e.g., 60-70°C).
Steric hindrance.While less of an issue with the n-propyl group, ensure adequate stirring and a suitable solvent system (e.g., a mixture of ethanol (B145695) and water) to facilitate the reaction.
Presence of Impurities in the Final Product Unreacted starting materials.Optimize the reaction conditions (time, temperature, stoichiometry) for both the n-propylation and hydrolysis steps to ensure complete conversion.
Formation of O-alkylation byproducts.Use a less polar aprotic solvent to favor O-alkylation over C-alkylation of the phenoxide.
Incomplete hydrolysis leading to residual ethyl ester.Ensure complete hydrolysis as described above. The final product can be purified by recrystallization to remove the less polar ethyl ester.
Formation of the corresponding amide impurity.This can occur if the nitrile group is hydrolyzed. Avoid excessively harsh basic conditions during the ester hydrolysis.
Difficulty in Purification/Crystallization Presence of oily impurities.Wash the crude product with a non-polar solvent like hexane (B92381) or diethyl ether to remove oily impurities before recrystallization.
Inappropriate recrystallization solvent.A mixture of a good solvent (e.g., methanol, ethanol, acetone) and an anti-solvent (e.g., water) is often effective for recrystallization.[1] Experiment with different solvent ratios to achieve optimal crystal formation.
Rapid cooling during crystallization.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined, pure crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended and commercially available starting material is Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This allows for a straightforward two-step synthesis involving n-propylation followed by hydrolysis.

Q2: What are the critical parameters to control during the n-propylation step?

A2: The critical parameters for the n-propylation step are the choice of base, solvent, n-propylating agent, and reaction temperature. Anhydrous conditions are also crucial to prevent side reactions. Careful monitoring of the reaction progress by TLC or HPLC is highly recommended to determine the optimal reaction time and ensure complete consumption of the starting material.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate (B1210297). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying the final product.[1] A mixed solvent system, such as methanol/water or ethanol/water, is often successful.[1] If significant impurities remain, column chromatography on silica (B1680970) gel may be necessary.

Q5: What are the expected yields for this synthesis?

A5: While specific yield data for this compound is not extensively published, based on analogous Febuxostat syntheses, a yield of 80-90% for the n-propylation step and 85-95% for the hydrolysis step can be considered a good target. The overall yield will be the product of the yields of these two steps.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate

This protocol details the n-propylation of the phenolic starting material.

Materials:

  • Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • n-Propyl iodide

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • To a solution of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add n-propyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford Ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate as a solid.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2N

  • Water

Procedure:

  • Suspend Ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a solution of sodium hydroxide (3.0 eq) in water to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 2N HCl.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system like methanol/water.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous Febuxostat syntheses.

Step Parameter Value Expected Yield Expected Purity (after recrystallization)
n-Propylation Reactant Ratio (Phenol:Base:Alkylating Agent)1 : 1.5 : 1.280 - 90%>98%
SolventDMF
Temperature70°C
Time4 - 6 hours
Hydrolysis Reactant Ratio (Ester:Base)1 : 385 - 95%>99%
SolventEthanol/Water
Temperature60 - 70°C
Time2 - 4 hours

Visualizations

SynthesisWorkflow A Start: Ethyl 2-(3-cyano-4- hydroxyphenyl)-4-methylthiazole- 5-carboxylate B Step 1: n-Propylation (n-Propyl Iodide, K2CO3, DMF, 70°C) A->B Reaction C Intermediate: Ethyl 2-(3-cyano-4- propoxyphenyl)-4-methylthiazole- 5-carboxylate B->C Yields D Step 2: Hydrolysis (NaOH, EtOH/H2O, 60-70°C) C->D Reaction E Final Product: O-Desisobutyl-O-n-propyl Febuxostat D->E Yields F Purification (Recrystallization) E->F Improves Purity

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Purity Issue Q1 Which step shows the issue? Start->Q1 Propylation n-Propylation Q1->Propylation Step 1 Hydrolysis Hydrolysis Q1->Hydrolysis Step 2 Purification Purification Q1->Purification Final Step Prop_Cause1 Incomplete Reaction Propylation->Prop_Cause1 Prop_Cause2 Side Reactions Propylation->Prop_Cause2 Hyd_Cause1 Incomplete Hydrolysis Hydrolysis->Hyd_Cause1 Pur_Cause1 Wrong Solvent Purification->Pur_Cause1 Prop_Sol1 Optimize: Time, Temp, Reagents Prop_Cause1->Prop_Sol1 Prop_Sol2 Use Anhydrous Conditions Prop_Cause2->Prop_Sol2 Hyd_Sol1 Increase Base/Time Hyd_Cause1->Hyd_Sol1 Pur_Sol1 Screen Solvents Pur_Cause1->Pur_Sol1

Caption: Troubleshooting decision tree for synthesis optimization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of Febuxostat (B1672324) process-related impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

1. Issue: Co-eluting Peaks in HPLC Analysis

Question: I am observing co-eluting or poorly resolved peaks for Febuxostat and an unknown impurity in my reverse-phase HPLC analysis. What steps can I take to improve separation?

Answer:

Co-eluting peaks are a common challenge in the analysis of structurally similar impurities. Here is a systematic approach to troubleshoot and improve chromatographic separation:

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system meets the required performance criteria by checking parameters like theoretical plates, tailing factor, and resolution for known standards.

  • Column Inspection: Check the column's performance history and consider replacing it if it's old or has been used extensively with complex matrices.

Method Optimization Strategies:

  • Gradient Modification: If using a gradient method, try adjusting the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Febuxostat and some of its acidic or basic impurities. Small adjustments to the pH (within the column's stable range) can alter the ionization state of the analytes and improve separation.

  • Solvent Strength Tuning: Modifying the organic solvent ratio (e.g., acetonitrile (B52724) to methanol) in the mobile phase can alter selectivity.

  • Column Chemistry Variation: If the above steps do not yield satisfactory results, consider switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 packing material) to exploit different separation mechanisms.

2. Issue: Ambiguous Mass Spectrometry (MS) Data for an Unknown Impurity

Question: My LC-MS/MS analysis of a Febuxostat impurity shows an accurate mass, but the fragmentation pattern is not providing a clear structure. How can I proceed with structural elucidation?

Answer:

When mass spectrometry data is inconclusive, a multi-pronged approach combining further MS experiments with other analytical techniques is necessary.

Advanced MS Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Use a Q-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data, which can help determine the elemental composition of the impurity.[1][2]

  • Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: This technique can help identify the number of labile protons in the molecule, providing clues about the presence of functional groups like hydroxyls, amines, or carboxylic acids.

Complementary Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (µg to mg), 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) are powerful tools for unambiguous structure determination.[][4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the impurity.[1][6]

  • Forced Degradation Studies: Subjecting Febuxostat to controlled stress conditions (e.g., acid, base, oxidation) can help in generating the impurity in a more controlled manner, aiding in its identification.[4][7][8][9]

Frequently Asked Questions (FAQs)

1. What are the common process-related impurities of Febuxostat?

Febuxostat synthesis can lead to several process-related impurities, including isomers, byproducts from side reactions, and unreacted starting materials or intermediates.[6][10] Some of the commonly reported impurities are listed in the table below.

Impurity Name/TypeStructure
Amide Impurity2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide
Ethyl Ester ImpurityEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
sec-Butyl Impurity2-(3-cyano-4-sec-butoxyphenyl)-4-methylthiazole-5-carboxylic acid
Diacid Impurity2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
Isomeric ImpuritiesImpurities arising from ortho-substituted precursors

2. Which analytical techniques are most effective for characterizing Febuxostat impurities?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of Febuxostat impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for the separation and quantification of impurities.[][6] Reverse-phase columns, such as C18, are commonly used.[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is crucial for the identification and structural elucidation of impurities by providing molecular weight and fragmentation information.[1][2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the definitive structural confirmation of isolated impurities.[][4][10]

  • Gas Chromatography (GC): GC can be used for the analysis of volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[]

3. What are the typical conditions for forced degradation studies of Febuxostat?

Forced degradation studies are performed to understand the stability of Febuxostat and to generate potential degradation products.[7][8] Typical stress conditions, as per ICH guidelines, include:

Stress ConditionReagents and Conditions
Acid Hydrolysis 1N HCl at 60°C for 2 hours[4]
Base Hydrolysis 0.1N NaOH at room temperature
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Heating at 105°C for 24 hours
Photolytic Degradation Exposure to UV light (254 nm) and visible light

Febuxostat has been shown to be susceptible to degradation under acidic and oxidative conditions, while it is relatively stable under alkaline, thermal, and photolytic stress.[7][8][9]

Experimental Protocols

1. General HPLC Method for Febuxostat and its Impurities

This protocol is a general starting point and may require optimization for specific impurities.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

Visualizations

Febuxostat_Impurity_Characterization_Workflow start Sample containing Febuxostat and potential impurities hplc HPLC Analysis (Separation and Quantification) start->hplc lcms LC-MS/MS Analysis (Identification and MW determination) hplc->lcms decision Impurity Identified? lcms->decision isolate Impurity Isolation (Preparative HPLC) nmr_ir Spectroscopic Analysis (NMR, IR) isolate->nmr_ir structure Structure Elucidation nmr_ir->structure end Characterized Impurity structure->end decision->isolate No decision->end Yes HPLC_Troubleshooting_Decision_Tree start Poor Peak Resolution in HPLC check_system Check System Suitability (Column, Mobile Phase) start->check_system adjust_gradient Adjust Gradient Slope (Shallower Gradient) check_system->adjust_gradient adjust_ph Modify Mobile Phase pH adjust_gradient->adjust_ph Still not resolved resolved Peaks Resolved adjust_gradient->resolved Resolved change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_ph->change_solvent Still not resolved adjust_ph->resolved Resolved change_column Use a Different Column Chemistry change_solvent->change_column Still not resolved change_solvent->resolved Resolved change_column->resolved Resolved

References

Minimizing degradation of O-Desisobutyl-O-n-propyl Febuxostat in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of O-Desisobutyl-O-n-propyl Febuxostat (B1672324) in analytical samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of O-Desisobutyl-O-n-propyl Febuxostat, a known impurity of Febuxostat.

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis of the propyl ester: The ester functional group is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1][2][3]- Maintain sample and mobile phase pH in the neutral range (pH 6-8).- If acidic or basic conditions are unavoidable, minimize exposure time and keep samples at low temperatures.- Use a buffered mobile phase to maintain a stable pH during chromatography.
Elevated temperature: Higher temperatures can accelerate the rate of hydrolysis.[4]- Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C).- Use a cooled autosampler if available.- Avoid prolonged exposure of samples to room temperature.
Appearance of unknown peaks in the chromatogram Degradation of the analyte: New peaks may correspond to degradation products, such as the corresponding carboxylic acid formed from ester hydrolysis.- Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) on a reference standard of this compound to identify the retention times of potential degradation products.[5][6][7]
Inconsistent results between sample preparations Variability in sample handling: Differences in pH, temperature, or time before analysis can lead to inconsistent levels of degradation.- Standardize sample preparation protocols, ensuring consistent pH, temperature, and analysis times.[8] - Prepare samples immediately before analysis whenever possible.
Contamination: Impurities in solvents or reagents can catalyze degradation.- Use high-purity (e.g., HPLC grade) solvents and reagents.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is likely the hydrolysis of its n-propyl ester functional group to form the corresponding carboxylic acid.[1][2][3] This is inferred from forced degradation studies on the parent drug, Febuxostat, which show significant degradation through hydrolysis of its ester and cyano groups under acidic and alkaline conditions.[1][5][7]

Q2: What are the optimal pH and temperature conditions for storing analytical samples of this compound?

A2: To minimize degradation, analytical samples should be stored at refrigerated temperatures (2-8 °C) and maintained at a neutral pH (around 6-8).[4][10] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of the ester bond.[10]

Q3: How can I prevent the degradation of this compound during HPLC analysis?

A3: To prevent degradation during HPLC analysis, consider the following:

  • Mobile Phase: Use a mobile phase with a pH between 6 and 8. If a different pH is required for separation, ensure the sample is exposed to it for the shortest possible time.

  • Temperature: Utilize a column oven and autosampler set to a low temperature (e.g., 4-10 °C) to slow down potential degradation.

  • Sample Diluent: Prepare your samples in a diluent that is compatible with the mobile phase and buffered to a neutral pH.

  • Run Time: Optimize your chromatographic method to have the shortest possible run time.

Q4: What are the recommended procedures for sample preparation to ensure the stability of this compound?

A4: Follow these sample preparation guidelines:

  • Solvent Selection: Use high-purity solvents to avoid contaminants that could catalyze degradation.[9]

  • Dissolution: Ensure the sample is fully dissolved in a compatible solvent.[9]

  • Filtration: Filter samples through a 0.22 or 0.45-micron filter to remove particulates that could interfere with the analysis.[9][11]

  • Timing: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at low temperatures and protected from light.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Febuxostat and its Impurities

This protocol is adapted from established methods for Febuxostat analysis and is designed to be stability-indicating.[12]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% ortho-phosphoric acid, pH adjusted) and an organic phase (e.g., acetonitrile (B52724) and/or methanol).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 315 nm).

    • Column Temperature: 35°C (or lower if degradation is observed).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and transfer the sample into a volumetric flask.

    • Dissolve the sample in a diluent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Sonicate briefly to ensure complete dissolution.

    • Dilute to the final volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.[9][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve sonicate Sonicate Briefly dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Transfer to Autosampler Vial separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing detect->process

Caption: Experimental workflow for sample preparation and HPLC analysis.

degradation_pathway Impurity This compound (Ester Impurity) Degradant 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Acid Degradant) Impurity->Degradant Hydrolysis Conditions Stress Conditions (e.g., Acidic/Alkaline pH, High Temperature) Conditions->Degradant

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of O-Desisobutyl-O-n-propyl Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of O-Desisobutyl-O-n-propyl Febuxostat.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, components from biological matrices like plasma, serum, or urine can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to inaccurate and unreliable quantification, poor reproducibility, and decreased sensitivity.[3] The primary culprits are often endogenous substances such as phospholipids, proteins, and salts.[1]

Q2: What are the common indicators of matrix effects in my LC-MS/MS data?

A: Several signs may suggest that matrix effects are impacting your analysis:

  • Poor reproducibility: High variability (e.g., %RSD > 15%) in results from replicate injections of the same sample.[4]

  • Inaccurate quantification: Quality control (QC) samples consistently failing to meet acceptance criteria.[4]

  • Low or inconsistent recovery: Significant and variable loss of analyte signal.

  • Non-linear calibration curves: Difficulty in obtaining a linear relationship between concentration and response, especially with simpler sample preparation methods.[4]

  • Peak shape distortion: Tailing or fronting of the analyte peak.

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A solution of this compound is continuously infused into the MS detector, post-column, to establish a stable baseline signal. A blank, extracted matrix sample is then injected. Dips in the baseline indicate ion suppression, while rises indicate ion enhancement.[4]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects by comparing the analyte's response in a clean solution versus its response in an extracted biological matrix. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate QC Results

This is a classic sign of variable matrix effects between samples.

Troubleshooting Workflow:

A Start: Poor Reproducibility / Inaccurate QCs B Assess Matrix Effect Qualitatively (Post-Column Infusion) A->B C Assess Matrix Effect Quantitatively (Post-Extraction Spike) B->C D Is Matrix Effect Observed? C->D E Optimize Sample Preparation D->E Yes J No Significant Matrix Effect. Investigate other error sources (e.g., instrument, pipetting) D->J No F Optimize Chromatography E->F G Use a Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Re-validate Method G->H I End: Method Optimized H->I

Caption: Troubleshooting workflow for poor reproducibility.

Corrective Actions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup than protein precipitation by targeting the analyte while washing away matrix components.[6]

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound, leaving behind interfering substances.[5]

    • Phospholipid Removal Plates: Specifically target and remove phospholipids, which are major sources of matrix effects in plasma and serum.

  • Improve Chromatographic Separation: Adjusting chromatographic conditions can separate the analyte from co-eluting matrix components.

    • Modify Mobile Phase Gradient: A shallower gradient can improve the resolution between your analyte and interferences.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste instead of the MS source.[7]

  • Implement a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best choice as it will co-elute and experience similar matrix effects, thereby providing reliable correction.[3] If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used.

Issue 2: Low Analyte Signal and Poor Sensitivity

This could be due to significant ion suppression.

Troubleshooting Workflow:

A Start: Low Signal / Poor Sensitivity B Perform Post-Column Infusion A->B C Does Analyte Elute in a Region of Ion Suppression? B->C D Adjust Chromatography to Shift Analyte Retention Time C->D Yes I No Suppression Zone. Investigate other causes (e.g., analyte stability, MS tuning) C->I No E Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) D->E F Check MS Source Conditions (e.g., temperature, gas flows) E->F G Re-evaluate Signal F->G H End: Sensitivity Improved G->H

Caption: Troubleshooting workflow for low sensitivity.

Corrective Actions:

  • Shift Retention Time: If post-column infusion reveals that this compound elutes during a period of significant ion suppression, modify the chromatography to move its retention time away from this zone.[1]

  • Reduce Sample Injection Volume or Dilute the Sample: Injecting a smaller amount of the sample extract or diluting the sample can reduce the concentration of interfering matrix components introduced into the MS source.[3][7] This is only feasible if the assay sensitivity is high enough.[3]

  • Optimize MS Source Parameters: Fine-tuning source conditions such as gas flows, temperature, and voltages can sometimes minimize the impact of matrix components on the ionization of the analyte.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.[4]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction process.[4]

  • Analyze and Calculate:

    • Analyze all three sets of samples via LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the mean peak area responses:

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Calculate the Recovery (RE) :

      • RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A) where the ratio is Analyte Area / IS Area.

Data Presentation:

AnalyteSample SetMean Analyte Peak AreaMean IS Peak AreaMatrix Factor (MF)IS-Normalized MFRecovery (%)
This compoundSet A (Neat)850,000950,000---
Set B (Post-Spike)680,000770,0000.800.99-
Set C (Pre-Spike)612,000693,000--90.0

In this example, the Matrix Factor of 0.80 indicates a 20% ion suppression. However, the IS-Normalized MF of 0.99 shows that the internal standard effectively compensated for this suppression.

Protocol 2: Post-Column Infusion Experiment

Objective: To qualitatively identify regions of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of this compound

  • Blank, extracted biological matrix

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of a tee-piece.

    • Connect the syringe pump containing the analyte solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Infusion and Analysis:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal baseline in the MS.[8]

    • Once the baseline is stable, inject the blank matrix extract onto the LC column and start the chromatographic run.

    • Monitor the baseline of the infused analyte signal throughout the run.

Data Interpretation:

A Start Infusion of Analyte B Establish Stable Baseline Signal A->B C Inject Blank Matrix Extract B->C D Monitor Baseline During LC Run C->D E Observe Dip in Baseline? D->E F Observe Rise in Baseline? D->F G Region of Ion Suppression Identified E->G Yes I No Significant Change. Minimal Matrix Effect at these retention times E->I No H Region of Ion Enhancement Identified F->H Yes F->I No

Caption: Post-column infusion workflow.

References

Selecting the appropriate HPLC column for Febuxostat impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Febuxostat (B1672324) is paramount. This technical support center provides a comprehensive guide to selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and troubleshooting common issues encountered during impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for Febuxostat impurity profiling?

A1: A reversed-phase C18 column is the most common and recommended starting point for Febuxostat impurity profiling.[1][2][3] Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are frequently cited for providing good resolution and efficiency.[4]

Q2: What are the typical mobile phase compositions used for separating Febuxostat and its impurities?

A2: The mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer, such as phosphate (B84403) or triethylamine (B128534), with the pH adjusted to the acidic range (e.g., pH 2.5-4.0) using an acid like orthophosphoric acid.[2] The organic phase is usually acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727).[1] Both isocratic and gradient elution methods have been successfully employed.[2][3]

Q3: What are the common impurities of Febuxostat that I should be looking for?

A3: Common process-related and degradation impurities of Febuxostat include:

  • Amide impurity[1]

  • Acid impurity[1]

  • Tertiary-butoxy impurity[1]

  • Secondary-butoxy impurity[1]

  • ECI impurity[1]

  • Des-cyano and des-acid impurities[4]

Forced degradation studies have shown that Febuxostat is particularly susceptible to degradation under acidic and oxidative conditions.[2][5][6]

Q4: What detection wavelength is most suitable for analyzing Febuxostat and its impurities?

A4: A UV detection wavelength of around 315 nm is commonly used for the analysis of Febuxostat and its related substances.[7][8]

Troubleshooting Guide

Problem: Poor resolution between Febuxostat and an impurity peak.

  • Solution 1: Optimize the mobile phase composition.

    • Adjust Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous phase concentration will generally increase retention times and may improve the resolution between closely eluting peaks.

    • Change Organic Solvent: If using acetonitrile, consider switching to methanol or a combination of both. The different selectivity of methanol may alter the elution order and improve separation.

    • Modify pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Febuxostat (which is acidic). A slight adjustment of the mobile phase pH can alter the ionization state of the analyte and impurities, potentially leading to better separation.

  • Solution 2: Modify the gradient profile (for gradient elution).

    • Make the gradient shallower around the elution time of the critical pair to increase the separation between them.

  • Solution 3: Change the column.

    • Consider a column with a different stationary phase (e.g., a phenyl or cyano column) for a different selectivity.

    • Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase efficiency and resolution.

Problem: Peak tailing for Febuxostat or its impurities.

  • Cause 1: Secondary interactions with the stationary phase.

    • Solution: The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can help to mask active silanol (B1196071) groups on the silica (B1680970) support and reduce peak tailing for basic compounds. An acidic mobile phase can also suppress the ionization of silanol groups.

  • Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

  • Cause 3: Column degradation.

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.

Problem: Inconsistent retention times.

  • Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when using gradient elution.

  • Cause 2: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.

  • Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Protocol 1: Gradient RP-HPLC Method for Febuxostat and Related Substances[4]
  • Column: Exsil ODS-B (250 x 4.6 mm, 5µm)

  • Mobile Phase A: 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.

  • Mobile Phase B: 0.1% v/v Orthophosphoric acid in a mixture of acetonitrile and methanol (80:20 v/v).

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 315 nm

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    10 50 50
    25 30 70
    35 30 70
    40 70 30

    | 45 | 70 | 30 |

Protocol 2: Isocratic RP-HPLC Method for Febuxostat[2][6]
  • Column: C18

  • Mobile Phase: Sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (40:60, v/v).

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: Ambient

Quantitative Data Summary

ParameterMethod 1 (Gradient)Method 2 (Isocratic)[4]Method 3 (Isocratic)[2]
Column Exsil ODS-B (250 x 4.6 mm, 5µm)Nucleosil C18 (250 x 4.6mm, 5μm)C18
Mobile Phase A: 0.1% TEA in water (pH 2.5) B: 0.1% OPA in ACN:MeOH (80:20)10 mM Ammonium acetate (pH 4.0) and Acetonitrile (15:85, v/v)Sodium acetate buffer (pH 4.0) and Acetonitrile (40:60, v/v)
Flow Rate 1.0 ml/min1.2 ml/min1.2 mL/min
Detection 315 nm275 nm254 nm
Linearity Range Not Specified50.0 – 400.0 μg/mL0.1-200 µg/mL
LOD Not Specified9.98 μg /mL0.0257 µg/mL
LOQ Not Specified30.23 μg /mL0.0783 µg/mL

Visualizations

HPLC_Column_Selection start Start: Need to Develop Febuxostat Impurity Method c18_column Select a C18 Column (e.g., 250x4.6mm, 5µm) start->c18_column method_dev Develop Initial Method (Acidic pH, ACN/Water) c18_column->method_dev good_sep Good Separation? method_dev->good_sep validate Validate Method good_sep->validate Yes troubleshoot Troubleshoot Method good_sep->troubleshoot No optimize_mp Optimize Mobile Phase (pH, Organic Solvent) troubleshoot->optimize_mp change_column Change Column (Different Selectivity) troubleshoot->change_column optimize_mp->method_dev change_column->method_dev

Caption: Workflow for HPLC column selection and method development.

Troubleshooting_Workflow start Problem Identified in Chromatogram issue What is the issue? start->issue poor_res Poor Resolution issue->poor_res Resolution peak_tail Peak Tailing issue->peak_tail Tailing bad_shape Inconsistent RTs issue->bad_shape Retention sol_res Adjust Mobile Phase (Organic %, pH) OR Change Gradient poor_res->sol_res sol_tail Add TEA to Mobile Phase OR Reduce Sample Conc. peak_tail->sol_tail sol_shape Ensure Column Equilibration OR Use Column Oven bad_shape->sol_shape

Caption: Troubleshooting guide for common HPLC issues.

References

Technical Support Center: Method Robustness for O-Desisobutyl-O-n-propyl Febuxostat Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robustness testing of analytical methods for O-Desisobutyl-O-n-propyl Febuxostat, a xanthine (B1682287) oxidase inhibitor.[1] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it important in the analysis of this compound?

A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[2][3] It provides an indication of the method's reliability during normal usage. For this compound analysis, robustness testing is crucial to ensure that the method will consistently produce accurate and precise results when transferred between different laboratories, instruments, or analysts.

Q2: Which regulatory guidelines should be followed for robustness testing?

A2: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development," are the primary guidelines to follow.[4][5][6] These documents provide a framework for designing and executing robustness studies.

Q3: What are the typical parameters to investigate in a robustness study for an HPLC method for this compound?

A3: For a High-Performance Liquid Chromatography (HPLC) method, the following parameters are typically varied:

  • Mobile Phase Composition: ± 2% absolute variation in the organic modifier content.[7]

  • Mobile Phase pH: ± 0.2 pH units.

  • Flow Rate: ± 10% of the nominal flow rate.[8]

  • Column Temperature: ± 5°C.[8]

  • Wavelength: ± 2 nm.

  • Different Column Lots/Batches. [4]

  • Different Instrument Manufacturers.

Q4: What are the acceptance criteria for a robustness study?

A4: The acceptance criteria for a robustness study are typically based on system suitability parameters. The relative standard deviation (RSD) of these parameters under the varied conditions should remain within acceptable limits, often not more than 2.0%.[9][10] Key system suitability parameters to monitor include:

  • Tailing Factor: Should generally be less than 2.0.[9]

  • Theoretical Plates (Efficiency): Should meet the minimum requirement set during method development.

  • Resolution: The resolution between this compound and any closely eluting impurities should be maintained.

  • Retention Time: While some shift is expected, it should be consistent and not compromise peak identification or resolution.

  • Peak Area: The variation in peak area should be minimal, ensuring that quantitation is not affected.

Experimental Protocol: Robustness Testing of this compound by RP-HPLC

This protocol outlines a typical robustness study for the analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method.

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 50 µg/mL) in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sample Solution: Prepare a sample solution containing this compound at a similar concentration.

2. Chromatographic Conditions (Nominal):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 10mM Ammonium Acetate Buffer (pH 4.0) in a ratio of 85:15 (v/v)[7]

  • Flow Rate: 1.2 mL/min[7]

  • Detection Wavelength: 275 nm[7]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Robustness Study Design:

A one-factor-at-a-time (OFAT) approach is presented here for clarity. A Design of Experiments (DoE) approach can also be used for a more comprehensive evaluation.[2]

ParameterNominal ConditionVariation 1 (-)Variation 2 (+)
Flow Rate 1.2 mL/min1.08 mL/min1.32 mL/min
Mobile Phase pH 4.03.84.2
Acetonitrile % 85%83%87%
Column Temp. 30°C25°C35°C

4. Procedure:

  • Set up the HPLC system with the nominal chromatographic conditions.

  • Inject the standard solution in replicate (e.g., n=6) to establish system suitability under normal conditions.

  • For each parameter variation:

    • Adjust only the parameter being investigated to its "Variation 1" level.

    • Allow the system to equilibrate.

    • Inject the standard and sample solutions.

    • Record the chromatograms and system suitability data.

    • Repeat the process for the "Variation 2" level.

  • After testing each parameter, return the system to the nominal conditions and re-inject the standard to ensure the system is still performing as expected.

5. Data Analysis:

  • For each condition, calculate the mean and RSD for the system suitability parameters (tailing factor, theoretical plates, resolution).

  • Compare the results against the pre-defined acceptance criteria.

Data Presentation

Table 1: Summary of Robustness Study Results for this compound Analysis

Parameter VariedConditionRetention Time (min)Tailing FactorTheoretical PlatesResolution (with nearest impurity)
Nominal -4.521.165002.8
Flow Rate 1.08 mL/min5.011.164502.9
1.32 mL/min4.101.265202.7
Mobile Phase pH 3.84.551.165102.8
4.24.491.264802.8
Acetonitrile % 83%4.981.264003.1
87%4.151.165502.5
Column Temp. 25°C4.651.166002.9
35°C4.381.264002.7

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Significant shift in retention time (>15%) during robustness testing. 1. Incorrect mobile phase composition. 2. Large variation in column temperature. 3. Column degradation.1. Double-check the preparation of the mobile phase. 2. Ensure the column oven is calibrated and maintaining the set temperature. 3. Equilibrate a new column and inject a standard to check for performance.
Poor peak shape (tailing > 2.0 or fronting). 1. pH of the mobile phase is too close to the pKa of this compound. 2. Column contamination or void formation. 3. Sample overload.1. Adjust the mobile phase pH further away from the analyte's pKa. 2. Flush the column with a strong solvent. If the problem persists, replace the column.[11] 3. Reduce the concentration of the sample solution.
Loss of resolution between this compound and an impurity. 1. Change in mobile phase selectivity due to variations in composition or pH. 2. Column aging.1. This indicates a parameter that the method is not robust to. The allowable range for this parameter may need to be tightened in the method definition. 2. Replace the column with a new one of the same batch.
Inconsistent system suitability results. 1. Air bubbles in the pump or detector. 2. Leaks in the system. 3. Faulty check valve.1. Degas the mobile phase and purge the pump.[11] 2. Check all fittings for leaks.[11] 3. Clean or replace the check valves.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup System Setup & Equilibration cluster_robustness Robustness Testing cluster_analysis Data Analysis & Conclusion prep_std Prepare Standard Solution setup_nominal Set Nominal HPLC Conditions prep_std->setup_nominal prep_sample Prepare Sample Solution prep_sample->setup_nominal equilibrate Equilibrate System setup_nominal->equilibrate system_suitability Inject Standard (n=6) for System Suitability equilibrate->system_suitability vary_param Vary One Parameter system_suitability->vary_param equilibrate_vary Equilibrate with Varied Condition vary_param->equilibrate_vary Repeat for all variations inject_varied Inject Standard and Sample equilibrate_vary->inject_varied Repeat for all variations record_data Record Chromatographic Data inject_varied->record_data Repeat for all variations record_data->vary_param Repeat for all variations analyze_data Analyze System Suitability Parameters record_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria conclusion Draw Conclusion on Method Robustness compare_criteria->conclusion

Caption: Experimental workflow for HPLC method robustness testing.

troubleshooting_flow cluster_retention Retention Time Issues cluster_peak Peak Shape/Resolution Issues cluster_system System Performance Issues start Problem Encountered During Robustness Test rt_shift Significant Retention Time Shift? start->rt_shift peak_issue Poor Peak Shape or Resolution? start->peak_issue system_issue Inconsistent System Suitability? start->system_issue check_mobile_phase Verify Mobile Phase Composition rt_shift->check_mobile_phase Yes rt_shift->peak_issue No check_temp Check Column Temperature check_mobile_phase->check_temp check_column_rt Test with New Column check_temp->check_column_rt end Problem Resolved check_column_rt->end check_ph Adjust Mobile Phase pH peak_issue->check_ph Yes peak_issue->system_issue No flush_column Flush or Replace Column check_ph->flush_column reduce_conc Reduce Sample Concentration flush_column->reduce_conc tighten_range Tighten Parameter Range in Method reduce_conc->tighten_range tighten_range->end degas_purge Degas Mobile Phase & Purge Pump system_issue->degas_purge Yes check_leaks Check for System Leaks degas_purge->check_leaks check_valves Clean/Replace Check Valves check_leaks->check_valves check_valves->end

Caption: Troubleshooting flowchart for robustness testing issues.

purine_pathway hypoxanthine Hypoxanthine xo Xanthine Oxidase hypoxanthine->xo xanthine Xanthine xanthine->xo uric_acid Uric Acid xo->xanthine xo->uric_acid inhibitor O-Desisobutyl-O-n-propyl Febuxostat inhibitor->inhibition inhibition->xo

Caption: Inhibition of uric acid production by this compound.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Febuxostat Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting trace-level impurities in Febuxostat (B1672324).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Febuxostat that I should be aware of?

A1: Common impurities can originate from the manufacturing process or degradation. Process-related impurities may include starting materials, intermediates, and by-products of synthesis.[1][2] Degradation products can form under stress conditions such as acid or alkali hydrolysis, oxidation, and photolysis.[3][4][5] Known impurities that have been identified include amide, sec-butyl, des-cyano, and des-acid analogs of Febuxostat.[6][7] Additionally, several potential genotoxic impurities have been identified and require sensitive detection methods.[8][9]

Q2: Which analytical technique is most suitable for detecting trace-level Febuxostat impurities?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques for the determination of Febuxostat and its related substances due to their high sensitivity, selectivity, and resolution.[10][11] For identification and structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool, particularly with high-resolution mass spectrometers like Q-TOF.[3][6][7]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect to achieve?

A3: The achievable LOD and LOQ depend on the specific analytical method and instrumentation. For UPLC methods developed for genotoxic impurities, LODs can be as low as <0.1 µg/mL and LOQs around 0.3 µg/mL with respect to a Febuxostat concentration of 1000 µg/mL.[8][9] Some RP-HPLC methods have reported LODs and LOQs for Febuxostat to be around 0.31 µg/ml and 0.965 µg/ml, respectively.[12] A UPLC-MS/MS method for Febuxostat in human plasma achieved a lower limit of quantification of 0.075 µg/mL.[13]

Q4: How can I improve the sensitivity of my current HPLC/UPLC method?

A4: To enhance sensitivity, consider the following:

  • Optimize Mobile Phase: Adjusting the pH of the mobile phase can improve the ionization and retention of impurities, leading to better peak shape and sensitivity. Using additives like trifluoroacetic acid has been shown to be effective.[8]

  • Select an Appropriate Column: High-efficiency columns with smaller particle sizes (e.g., 1.8 µm in UPLC) can significantly improve resolution and peak height.[8][9]

  • Adjust Detector Wavelength: Ensure the detection wavelength is set at the absorption maximum of the impurities of interest, which may differ from that of Febuxostat (around 315-317 nm).[3]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the impurities and remove matrix interference.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Impurity Peaks
  • Question: My impurity peaks are showing significant tailing, making integration and quantification difficult. What could be the cause and how do I fix it?

  • Answer:

    • Possible Cause 1: Secondary Interactions with Column Stationary Phase. Silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with basic compounds, causing tailing.

      • Solution: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1% v/v) to mask the silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase.

    • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the impurities.

      • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the impurity. For acidic impurities, a lower pH is generally better.

    • Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

Issue 2: Inadequate Resolution Between Impurity Peaks or Between an Impurity and the Main Febuxostat Peak
  • Question: I am unable to separate two closely eluting impurity peaks. How can I improve the resolution?

  • Answer:

    • Possible Cause 1: Insufficient Chromatographic Selectivity. The mobile phase and stationary phase are not providing enough separation power.

      • Solution 1: Modify Mobile Phase Composition. Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or a mixture of both) as this can alter selectivity.[10] Adjusting the pH of the aqueous portion of the mobile phase can also significantly impact resolution.

      • Solution 2: Change the Column. Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a longer length or smaller particle size for higher efficiency.

    • Possible Cause 2: Gradient Elution Profile is Not Optimized. The gradient may be too steep, causing peaks to elute too close together.

      • Solution: Flatten the gradient in the region where the critical peaks are eluting. A shallower gradient provides more time for the separation to occur.

Issue 3: Low Signal-to-Noise Ratio for Trace-Level Impurities
  • Question: The peaks for my trace impurities are very small and noisy, making them difficult to detect and quantify accurately. What steps can I take to improve the signal-to-noise ratio?

  • Answer:

    • Possible Cause 1: Suboptimal Detector Settings. The detector wavelength or other parameters may not be ideal for the impurities.

      • Solution: Perform a UV scan of the impurity standards to determine their maximum absorbance wavelength (λmax) and set the detector accordingly.

    • Possible Cause 2: High Baseline Noise. This can be caused by a contaminated mobile phase, column bleed, or a faulty detector lamp.

      • Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the column thoroughly. If the problem persists, check the detector lamp and other instrument components.

    • Possible Cause 3: Insufficient Analyte Concentration. The amount of impurity in the injected sample is too low.

      • Solution: Increase the concentration of the sample if possible, or use a larger injection volume. Sample enrichment techniques like solid-phase extraction can also be employed.

Quantitative Data Summary

Table 1: Reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for Febuxostat Impurities

Analytical MethodImpurity TypeLODLOQReference
UPLCGenotoxic Impurities< 0.1 µg/mL0.3 µg/mL[8][9]
RP-HPLCFebuxostat0.31 µg/mL0.965 µg/mL[12]
RP-HPLCFebuxostat9.98 µg/mL30.23 µg/mL[14]
UPLC-MS/MSFebuxostat in Plasma-0.075 µg/mL[13]

Experimental Protocols

Protocol 1: UPLC Method for Determination of Genotoxic Impurities in Febuxostat

This protocol is based on a method developed for the quantitative analysis of potential genotoxic impurities in Febuxostat drug substances.[8][9]

  • Chromatographic System:

    • Instrument: Ultra-High Performance Liquid Chromatograph (UPLC) with a Diode Array Detector (DAD).

    • Column: Zorbax RRHD Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm.

    • Column Temperature: 45 °C.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient program should be optimized to achieve separation of all impurities.

    • Flow Rate: 0.3 mL/min.

    • Detection Wavelength: To be determined based on the UV spectra of the impurities.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water.

    • Standard Solution: Prepare a stock solution of the impurity reference standards and dilute to the desired concentration.

    • Sample Solution: Accurately weigh and dissolve the Febuxostat sample in the diluent to achieve a final concentration of 1000 µg/mL.

Protocol 2: RP-HPLC Method for Related Substances of Febuxostat

This protocol is a general representation based on several published RP-HPLC methods for Febuxostat impurity profiling.[10]

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or DAD detector.

    • Column: Kromosil C18, 250 mm x 4.6 mm, 5 µm or equivalent.[10]

    • Column Temperature: Ambient or controlled at 30 °C.

    • Mobile Phase A: 0.1% Orthophosphoric acid or 0.1% Triethylamine in water, with pH adjusted to 2.5-3.0.[10]

    • Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 80:20 v/v).

    • Elution Mode: Gradient elution is typically required to separate all impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 315 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Diluent: Typically a mixture of the mobile phase components.

    • Standard Solution: Prepare individual or mixed stock solutions of impurity standards and dilute to the required concentration.

    • Sample Solution: Prepare a solution of the Febuxostat sample in the diluent at a concentration of approximately 0.5 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC/HPLC Analysis cluster_data Data Processing & Analysis Sample Febuxostat Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Impurity Standards Standard->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UPLC/HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (LOD/LOQ) Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the analysis of Febuxostat impurities.

Troubleshooting_Logic cluster_peak_shape Issue: Poor Peak Shape cluster_resolution Issue: Poor Resolution cluster_sensitivity Issue: Low Sensitivity Start Poor Chromatographic Result PeakShape Tailing or Fronting? Start->PeakShape Resolution Peaks Co-eluting? Start->Resolution Sensitivity Low S/N Ratio? Start->Sensitivity SecondaryInt Secondary Interactions? PeakShape->SecondaryInt Yes pH_issue Incorrect Mobile Phase pH? PeakShape->pH_issue Yes Solution1 Add TEA / Change Column SecondaryInt->Solution1 Action Solution2 Adjust Mobile Phase pH pH_issue->Solution2 Action Selectivity Insufficient Selectivity? Resolution->Selectivity Yes Gradient Unoptimized Gradient? Resolution->Gradient Yes Solution3 Change Organic Modifier / Column Selectivity->Solution3 Action Solution4 Flatten Gradient Gradient->Solution4 Action Detector Suboptimal Detector Settings? Sensitivity->Detector Yes Noise High Baseline Noise? Sensitivity->Noise Yes Solution5 Optimize Wavelength Detector->Solution5 Action Solution6 Use High Purity Solvents Noise->Solution6 Action

Caption: Troubleshooting logic for common chromatographic issues.

References

Technical Support Center: Febuxostat Isomer and Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing co-elution challenges in the analysis of Febuxostat and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation.

Troubleshooting Guide: Resolving Co-elution of Febuxostat and Related Compounds

Co-elution of Febuxostat with its isomers and process-related impurities is a common analytical challenge. This guide provides a structured approach to troubleshooting and resolving these issues.

Problem: Poor separation or co-elution of Febuxostat and its known impurities (e.g., Amide impurity, Acid impurity, Tertiary-butoxy acid impurity, Secondary-butoxy acid impurity, and ECI impurity).

Q1: My chromatogram shows overlapping peaks for Febuxostat and its related substances. What are the initial steps to improve resolution?

A1: Start by systematically evaluating and optimizing your HPLC method parameters. The initial focus should be on the mobile phase composition and the stationary phase.

  • Mobile Phase Modification: Adjusting the solvent strength and selectivity of your mobile phase is often the most effective first step.

    • Solvent Ratio: Methodically vary the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A lower organic content generally increases retention times and can improve the separation of closely eluting peaks.

    • Organic Solvent Type: If adjusting the ratio is insufficient, consider switching the organic solvent. For example, if you are using acetonitrile, try methanol (B129727), or a ternary mixture of water, acetonitrile, and methanol.

    • pH of Aqueous Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Febuxostat (a carboxylic acid) and some of its impurities.[1] Experiment with adjusting the pH of the aqueous buffer (e.g., using 0.1% orthophosphoric acid or triethylamine) to alter the ionization state of the analytes and improve separation.

  • Stationary Phase Selection: The choice of the HPLC column is critical for achieving the desired selectivity.

    • Column Chemistry: If you are using a standard C18 column and still facing co-elution, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and resolution.[2]

Q2: I have optimized my mobile phase, but some peaks are still not baseline resolved. What other instrumental parameters can I adjust?

A2: Beyond the mobile phase, several instrumental parameters can be fine-tuned to enhance separation.

  • Flow Rate: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. However, this will also increase the analysis time.

  • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution. A systematic study of temperature effects (e.g., in 5°C increments) is recommended.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can be highly effective for separating complex mixtures with a wide range of polarities. A shallow gradient profile around the elution time of the critical pair can significantly improve their separation.

Q3: Are there any sample preparation techniques that can help mitigate co-elution?

A3: Yes, proper sample preparation is crucial for robust and reproducible separations.

  • Diluent Composition: Ensure your sample is dissolved in a diluent that is compatible with the mobile phase. Ideally, the diluent should be the same as the initial mobile phase composition to avoid peak distortion and potential co-elution.

  • Sample Concentration: Overloading the column can lead to peak broadening and a loss of resolution. If you suspect column overload, try injecting a smaller sample volume or a more dilute sample.

Frequently Asked Questions (FAQs)

Q4: What are the common impurities of Febuxostat that I should be aware of?

A4: Common process-related impurities of Febuxostat include Amide impurity, Acid impurity, Tertiary-butoxy acid impurity, Secondary-butoxy acid impurity, and ECI impurity.[3] The presence and levels of these impurities can vary depending on the synthetic route.

Q5: What type of HPLC column is recommended for the analysis of Febuxostat and its related substances?

A5: Reversed-phase columns, particularly C18 columns, are widely used and have been shown to be effective for this separation.[4][5] Specific examples include Kromosil C18 and Exsil ODS-B columns. The choice of a specific C18 column can still influence selectivity, so screening columns from different manufacturers may be beneficial.

Q6: What is a typical mobile phase composition for separating Febuxostat and its impurities?

A6: A common approach involves a gradient elution using a mixture of an aqueous buffer and organic solvents. For example, a mobile phase consisting of an aqueous solution of 0.1% triethylamine (B128534) adjusted to pH 2.5 with orthophosphoric acid (Mobile Phase A) and a mixture of acetonitrile and methanol (Mobile Phase B) has been successfully used. Another reported method uses 0.1% ortho-phosphoric acid in water and a mixture of methanol and acetonitrile.

Q7: What detection wavelength is optimal for the analysis of Febuxostat?

A7: Febuxostat has a UV absorbance maximum around 315 nm, and this wavelength is commonly used for its detection to ensure high sensitivity.[4]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Febuxostat and its Related Substances[2]

This protocol is based on a validated gradient RP-HPLC method for the separation of Febuxostat and five of its potential impurities.

Chromatographic Conditions:

ParameterSpecification
Column Exsil ODS-B (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B Acetonitrile:Methanol (80:20 v/v) containing 0.1% v/v orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 315 nm
Injection Volume 10 µL
Column Temperature Ambient

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
106040
204060
302080
359010
409010

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Febuxostat reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sample Solution: For tablets, accurately weigh and crush a sufficient number of tablets. Dissolve the powder in the diluent to achieve a target concentration of Febuxostat. Sonicate and centrifuge the solution to ensure complete dissolution and removal of excipients.

Data Presentation

Table 1: Summary of Analytical Method Parameters for Febuxostat Analysis
MethodColumnMobile PhaseDetectionKey Feature
Method A Kromosil C180.1% Orthophosphoric acid, Methanol, AcetonitrileNot SpecifiedSimple and cost-effective for impurity profiling.
Method B Exsil ODS-B (250 x 4.6 mm, 5µm)Gradient with 0.1% Triethylamine in water (pH 2.5) and Acetonitrile:Methanol315 nmHigh sensitivity and robust for related substances in tablets.
Method C [4]Inertsil C18Acetonitrile:Methanol (25:75)315 nmIsocratic method for estimation in bulk and formulations.
Method D [5]Finepack SIL C18T-5 (250x4.6 mm, 5m)Acetonitrile:Methanol (70:30)314 nmAccurate and precise for bulk and pharmaceutical dosage forms.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_troubleshoot Troubleshooting prep_sample Weigh and dissolve Febuxostat sample hplc_system Set up HPLC system (Column, Mobile Phase, Flow Rate) prep_sample->hplc_system prep_std Prepare reference standard solutions prep_std->hplc_system inject Inject sample and standard solutions hplc_system->inject run Execute gradient or isocratic run inject->run detect UV Detection (e.g., 315 nm) run->detect integrate Integrate peak areas detect->integrate quantify Quantify Febuxostat and impurities integrate->quantify check_resolution Check peak resolution quantify->check_resolution co_elution Co-elution observed check_resolution->co_elution if < 1.5 optimize Optimize method (Mobile Phase, Temperature, etc.) co_elution->optimize optimize->hplc_system Re-run with new method

Caption: Experimental workflow for Febuxostat analysis and troubleshooting co-elution.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_instrument Instrument Parameter Optimization cluster_column Stationary Phase Considerations start Poor Peak Resolution (Co-elution) adjust_ratio Adjust Organic/Aqueous Ratio start->adjust_ratio change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_ratio->change_solvent if not resolved end Resolution Achieved adjust_ratio->end if resolved adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph if not resolved change_solvent->end if resolved change_temp Modify Column Temperature adjust_ph->change_temp if not resolved adjust_ph->end if resolved change_flow Adjust Flow Rate change_temp->change_flow if not resolved change_temp->end if resolved use_gradient Implement/Optimize Gradient change_flow->use_gradient if not resolved change_flow->end if resolved change_column Try a Different Column Chemistry use_gradient->change_column if not resolved use_gradient->end if resolved change_column->end if resolved

Caption: Logical troubleshooting flow for resolving co-elution issues.

References

Technical Support Center: Purification of O-Desisobutyl-O-n-propyl Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides strategies and troubleshooting advice for the purification of O-Desisobutyl-O-n-propyl Febuxostat (B1672324). Due to the limited availability of specific data for this compound, the information presented is largely extrapolated from established protocols for the structurally similar active pharmaceutical ingredient, Febuxostat. Researchers should use this information as a starting point and optimize the protocols for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of O-Desisobutyl-O-n-propyl Febuxostat?

A1: Based on the synthesis of the parent compound, Febuxostat, you are likely to encounter several types of impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from the synthetic route. For instance, analogues with different alkyl groups or incompletely hydrolyzed ester precursors could be present.[1][2][3]

  • Structurally Similar Impurities: Compounds with minor structural variations, such as isomers or related substances with different ether or ester groups, can be challenging to separate.[1][3]

  • Degradation Products: The molecule may degrade under certain conditions (e.g., acidic pH, high temperature), leading to the formation of impurities like the corresponding amide or carboxylic acid derivatives.[4][5]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques will depend on the impurity profile of your crude material.

  • Recrystallization: This is a widely used and effective method for purifying crystalline solids like Febuxostat and its analogues.[4][6] It is particularly good at removing impurities with different solubility profiles.

  • Column Chromatography: For removing structurally very similar impurities that co-crystallize, column chromatography is often necessary.[4] Normal phase (silica gel) or reverse-phase chromatography can be employed.

  • Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Q3: How can I monitor the progress and success of my purification?

A3: Analytical techniques are crucial for assessing purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative idea of the number of components in a mixture and to track the progress of a reaction or chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): The most common and accurate method for determining the purity of pharmaceutical compounds.[7][8] A validated HPLC method can quantify the main compound and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to assess purity and identify impurities if they are present at sufficient levels.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal.- Experiment with different single or mixed solvent systems. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Consider using a solvent/anti-solvent system.[4][6]
Structurally similar impurities are co-crystallizing.- Try a slower cooling rate during crystallization to allow for more selective crystal formation.[4] - If co-crystallization persists, column chromatography is recommended before the final recrystallization step.[4]
Poor Crystal Formation or Oiling Out The solution is too concentrated or cools too quickly.- Dilute the solution before cooling. - Ensure a slow and controlled cooling process. An ice bath should only be used after the solution has reached room temperature.[4]
The presence of impurities is inhibiting crystallization.- Try to remove some impurities before crystallization by washing the crude solid with a solvent in which the desired compound is insoluble.
Inconsistent HPLC Purity Results The sample is not fully dissolved before injection.- Ensure complete dissolution of the sample in the mobile phase or a compatible solvent. Sonication may be helpful.[4]
The HPLC method is not robust.- Re-validate the HPLC method for parameters like linearity, precision, and accuracy.[8] Ensure the mobile phase composition and pH are well-controlled.
Presence of Colored Impurities The presence of highly conjugated byproducts or degradation products.- Treat the hot solution with activated carbon before filtration during the recrystallization process.[4] Be aware that activated carbon can also adsorb the desired product, so use it judiciously.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for similar compounds include alcohols (methanol, ethanol, n-butanol), ketones (acetone), and esters (ethyl acetate), often in combination with an anti-solvent like water or hexane (B92381).[3][4]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

General Column Chromatography Protocol
  • Stationary Phase Selection: Silica (B1680970) gel is a common choice for normal-phase chromatography. The particle size will depend on the scale of the separation.

  • Mobile Phase Selection: Select a solvent system that provides good separation of the desired compound from its impurities on a TLC plate. A typical starting point could be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize typical impurity levels found in crude Febuxostat and the purity achieved after purification. This data can serve as a benchmark for the purification of this compound.

Table 1: Common Process-Related Impurities in Febuxostat Synthesis

Impurity NameAbbreviationTypical Level in Crude Product
2-[3-Carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acidFBZA~1%
2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acidFBZB~0.5%
2-[3-Formyl-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acidFBZC~0.5%
Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate-Variable
Data extrapolated from patents describing Febuxostat purification.[10]

Table 2: Typical Purity Levels of Febuxostat After Purification

Purification MethodPurity Achieved
Single Recrystallization> 99.0%
Recrystallization with Mixed Solvents> 99.5%
Column Chromatography followed by Recrystallization> 99.8%
Data extrapolated from patents and publications on Febuxostat.[5][10]

Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_methods cluster_troubleshooting Troubleshooting cluster_final Final Product Crude Crude O-Desisobutyl-O-n-propyl Febuxostat Analysis Purity Assessment (HPLC, TLC, LC-MS) Crude->Analysis Decision Purity > 99%? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No PureProduct Pure Product (>99.5%) Decision->PureProduct Yes Recrystallization->Analysis Re-assess Purity Troubleshoot Troubleshoot: - Solvent System - Cooling Rate - Impurity Profile Recrystallization->Troubleshoot Low Purity ColumnChromatography Column Chromatography ColumnChromatography->Recrystallization Followed by Troubleshoot->ColumnChromatography FinalAnalysis Final Purity and Characterization PureProduct->FinalAnalysis

Caption: A logical workflow for the purification and troubleshooting of this compound.

References

Technical Support Center: Optimizing Febuxostat and Impurity Separation with Mobile Phase pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the HPLC separation of Febuxostat (B1672324) and its impurities.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH a critical parameter in the HPLC analysis of Febuxostat and its impurities?

Mobile phase pH is a crucial factor because Febuxostat and many of its process-related and degradation impurities are ionizable compounds.[1] Febuxostat itself is an acidic compound with a pKa value in the range of 3.08 to 3.6.[2][3][4] The ionization state of these molecules, which is dictated by the mobile phase pH, directly influences their polarity and, consequently, their retention behavior in reversed-phase HPLC.[1][5]

Controlling the pH allows for:

  • Manipulation of Retention Time: For an acidic compound like Febuxostat, a mobile phase pH below its pKa will suppress its ionization, making it less polar and increasing its retention time. Conversely, a pH above the pKa will lead to ionization, increased polarity, and a shorter retention time.[1][5]

  • Improved Peak Shape: Operating at a pH far from the analyte's pKa (typically by at least 1.5-2 pH units) can prevent issues like peak splitting or tailing, which can occur when both ionized and non-ionized forms of the analyte exist in equilibrium.[1][5]

  • Enhanced Selectivity and Resolution: Since Febuxostat and its impurities may have different pKa values, adjusting the mobile phase pH can alter their relative retention times, which is a powerful tool for improving the resolution between the main component and its impurities.[6]

Q2: What is the recommended starting pH for method development for Febuxostat and its impurities?

A common starting point for the HPLC method development for Febuxostat and its related substances is a slightly acidic pH, typically in the range of 2.5 to 4.0.[7][8][9][10] This is because this pH range is below the pKa of Febuxostat, ensuring it is in its non-ionized, more retained form, which generally leads to better peak shape and retention on a C18 column. For instance, successful separations have been achieved using mobile phases with pH values of 2.5, 3.0, and 4.0.[8][9][10]

Q3: How does an incorrect mobile phase pH affect the chromatogram?

An incorrect or uncontrolled mobile phase pH can lead to several chromatographic problems:

  • Poor Resolution: If the pH is not optimal, peaks of impurities may co-elute with the main Febuxostat peak or with each other.

  • Peak Tailing or Fronting: When the mobile phase pH is close to the pKa of Febuxostat or its impurities, both the ionized and non-ionized forms can be present, leading to distorted peak shapes.[5][6]

  • Variable Retention Times: Small shifts in an improperly buffered mobile phase pH can cause significant and inconsistent changes in retention times, affecting the reproducibility and reliability of the method.[6]

  • Loss of Sensitivity: Poor peak shape can lead to broader, less intense peaks, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor resolution between Febuxostat and an impurity.
  • Possible Cause: The mobile phase pH may not be optimal for differentiating between the two components.

  • Troubleshooting Steps:

    • Identify the pKa of Febuxostat and, if known, the impurity. Febuxostat's pKa is approximately 3.08-3.6.[2][3][4]

    • Systematically adjust the mobile phase pH.

      • If the impurity is also acidic and has a different pKa, changing the pH will likely alter the selectivity.

      • Try adjusting the pH in small increments (e.g., 0.2-0.5 pH units) both higher and lower than your current method's pH.

      • A pH range of 2.5 to 4.5 is a good starting point for investigation.

    • Ensure adequate buffering. Use a buffer concentration of 10-25 mM to maintain a stable pH. Phosphate (B84403) and acetate (B1210297) buffers are commonly used in this pH range.

Issue 2: Tailing peak for Febuxostat.
  • Possible Cause 1: Mobile phase pH is too close to the pKa of Febuxostat.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of Febuxostat. Since its pKa is around 3.08-3.6, a mobile phase pH of less than 2.5 or greater than 5.0 could be explored, keeping in mind the stability of the analytical column.[1][5]

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution:

      • Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, reducing secondary interactions.

      • Adding a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can also help to mask silanol groups and improve peak shape. A method for Febuxostat and its impurities has been developed using a mobile phase containing triethylamine at a pH of 2.5.

Issue 3: Drifting retention times for Febuxostat and its impurities.
  • Possible Cause: Inadequate buffering of the mobile phase.

  • Solution:

    • Verify the buffer preparation. Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the pH was adjusted correctly.

    • Check the buffer's effective range. Make sure the desired mobile phase pH is within the effective buffering range of the chosen buffer (generally within +/- 1 pH unit of its pKa).

    • Prepare fresh mobile phase daily. Buffers can be susceptible to microbial growth, which can alter the pH.

Experimental Protocols

Detailed Methodology for HPLC Analysis of Febuxostat and its Impurities (Example)

This protocol is a synthesized example based on common practices found in the literature.[7][8][9][10]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation (for pH 3.0):

    • Aqueous Phase: Prepare a 10 mM potassium dihydrogen phosphate buffer. Dissolve an appropriate amount of KH2PO4 in HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid.[8]

    • Organic Phase: Acetonitrile (B52724) or Methanol.

    • Mobile Phase Composition: A typical starting point is a mixture of the aqueous and organic phases in a ratio of 40:60 (v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 315 nm or 320 nm.[8]

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water to a final concentration suitable for analysis.

Data Presentation

The following table summarizes hypothetical, yet representative, data illustrating the effect of mobile phase pH on the separation of Febuxostat and two common impurities: Febuxostat Acid Impurity (Impurity B) and Febuxostat Amide Impurity (Impurity A).[11]

Mobile Phase pHAnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
2.5 Impurity A3.2-1.1
Impurity B4.54.11.2
Febuxostat6.86.51.0
3.5 Impurity A2.8-1.3
Impurity B3.93.51.4
Febuxostat5.54.81.2
4.5 Impurity A2.5-1.5
Impurity B3.11.81.6
Febuxostat4.23.21.5

Note: This data is illustrative. Actual results will vary based on the specific HPLC system, column, and other chromatographic conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation hplc_injection HPLC Injection sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (pH Adjustment) mobile_phase_prep->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation detection UV Detection chrom_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Analysis (Retention Time, Resolution, Tailing) data_acquisition->peak_integration ph_effect cluster_ph Mobile Phase pH vs. Febuxostat pKa (~3.3) cluster_state Ionization State of Febuxostat cluster_retention Retention on C18 Column ph_low Low pH (e.g., 2.5) non_ionized Non-ionized (More Hydrophobic) ph_low->non_ionized Suppresses Ionization ph_high High pH (e.g., 4.5) ionized Ionized (Less Hydrophobic) ph_high->ionized Promotes Ionization long_retention Longer Retention Time non_ionized->long_retention Leads to short_retention Shorter Retention Time ionized->short_retention Leads to

References

Validation & Comparative

Comparative analysis of Febuxostat and O-Desisobutyl-O-n-propyl Febuxostat potency

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the xanthine (B1682287) oxidase (XO) inhibitory potential of Febuxostat and its derivative, O-Desisobutyl-O-n-propyl Febuxostat. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, a critical enzyme in the purine (B94841) catabolism pathway responsible for the production of uric acid.[1][2] Elevated levels of uric acid are associated with hyperuricemia and gout.[2][3] Understanding the bioactivity of Febuxostat's metabolites and derivatives, such as this compound, is crucial for a comprehensive assessment of its pharmacological profile.

While direct, publicly available experimental data quantitatively comparing the potency of this compound to Febuxostat is limited, this guide summarizes the established inhibitory activity of the parent drug.[1][2] It also details the metabolic pathways of Febuxostat and provides a standardized experimental protocol to enable researchers to conduct their own comparative potency studies.

Data Presentation: Xanthine Oxidase Inhibition

Febuxostat is a highly potent inhibitor of xanthine oxidase.[4] Although specific IC50 values for this compound are not readily found in the literature, it is identified as a xanthine oxidase inhibitor and an impurity of Febuxostat.[5][6] The following table summarizes the reported in vitro inhibitory activity of Febuxostat against xanthine oxidase, which serves as a benchmark for its potency.

CompoundIC50KiEnzyme SourceSubstrateReference
Febuxostat1.8 nMSoluble XOXanthine[2][7]
Febuxostat4.4 nMGAG-immobilized XOXanthine[2]
Febuxostat0.6 nMBovine milk XO[2][4]

Note: Glycosaminoglycan (GAG)-immobilized xanthine oxidase is considered more physiologically relevant as the enzyme often binds to GAGs on the surface of endothelial cells in vivo.[2]

Metabolic Pathway of Febuxostat

Febuxostat undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, CYP2C9) and conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[1][8] This process generates several pharmacologically active oxidative metabolites, including 67M-1, 67M-2, and 67M-4, which contribute to the overall urate-lowering effect of the drug.[2]

G Febuxostat Febuxostat Oxidation Oxidation (CYP1A2, CYP2C8, CYP2C9) Febuxostat->Oxidation Conjugation Conjugation (UGT Enzymes) Febuxostat->Conjugation Oxidative_Metabolites Oxidative Metabolites (67M-1, 67M-2, 67M-4) Oxidation->Oxidative_Metabolites Acyl_Glucuronide Acyl-glucuronide Metabolite Conjugation->Acyl_Glucuronide

Caption: Metabolic pathways of Febuxostat.

Experimental Protocols

To determine and compare the potency of Febuxostat and this compound, a standardized in vitro xanthine oxidase inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (Febuxostat and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare serial dilutions of the test compounds in the same buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a solution of xanthine oxidase in the phosphate buffer.

  • Assay Protocol:

    • In a 96-well UV-transparent microplate, add the phosphate buffer, the test compound dilutions (or vehicle control), and the xanthine oxidase solution.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine substrate to all wells.

    • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve using non-linear regression analysis.[1]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Test Compounds - Buffer Serial_Dilutions Create Serial Dilutions of Test Compounds Reagents->Serial_Dilutions Incubation Incubate Enzyme with Test Compound Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance (295 nm) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion

Febuxostat is a well-characterized, potent inhibitor of xanthine oxidase.[4] While this compound is known to be a related compound, a direct comparison of its inhibitory potency against Febuxostat requires further experimental investigation. The provided experimental protocol offers a standardized method for researchers to determine the IC50 value of this compound and other derivatives, thereby enabling a direct and quantitative comparison of their potencies with that of the parent drug, Febuxostat. This will contribute to a more complete understanding of the structure-activity relationships within this class of xanthine oxidase inhibitors.

References

A Head-to-Head Comparison of Xanthine Oxidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of commercially available and emerging xanthine (B1682287) oxidase (XO) inhibitors for researchers, scientists, and drug development professionals. We delve into the efficacy, safety, and pharmacokinetic profiles of allopurinol, febuxostat (B1672324), and topiroxostat (B1683209), supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are also provided to facilitate reproducible research.

Mechanism of Action: Targeting Uric Acid Production

Xanthine oxidase is a pivotal enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and other health complications. Xanthine oxidase inhibitors (XOIs) act by blocking this enzymatic step, thereby reducing the production of uric acid.

Allopurinol, a purine analog, and its active metabolite oxypurinol, act as competitive inhibitors of xanthine oxidase.[1] In contrast, febuxostat and topiroxostat are non-purine selective inhibitors that bind to a different site on the enzyme, exhibiting a mixed-type inhibition.[2][3] This fundamental difference in their interaction with the enzyme contributes to their distinct pharmacological profiles.

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine_Oxidase_Block X Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase_Block Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase_Block Topiroxostat Topiroxostat Topiroxostat->Xanthine_Oxidase_Block Xanthine Oxidase Xanthine Oxidase A Prepare Reagents: - Xanthine Oxidase Solution - Xanthine (Substrate) Solution - Test Inhibitor Solutions - Phosphate Buffer (pH 7.5) B Assay Setup (96-well plate): - Add Buffer - Add Test Inhibitor (or vehicle) - Add Xanthine Oxidase Solution A->B C Pre-incubation: Incubate at 25°C for 15 minutes B->C D Initiate Reaction: Add Xanthine Solution C->D E Spectrophotometric Measurement: Monitor absorbance increase at 290-295 nm over time D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value E->F A Animal Acclimatization: House rats/mice in a controlled environment for at least 1 week B Group Allocation: - Normal Control - Hyperuricemic Model (Vehicle) - Positive Control (e.g., Allopurinol) - Test Compound Groups A->B C Induction of Hyperuricemia: Administer Potassium Oxonate (uricase inhibitor, e.g., 250-300 mg/kg, i.p. or oral) B->C D Drug Administration: Administer test compound, positive control, or vehicle orally 1 hour after potassium oxonate C->D E Blood Sampling: Collect blood at baseline and at various time points post-treatment D->E F Serum Uric Acid Analysis: Measure serum uric acid levels using a commercial assay kit E->F G Data Analysis: Compare serum uric acid levels between groups to determine efficacy F->G

References

Validating Analytical Method Specificity for Febuxostat Impurity O-Desisobutyl-O-n-propyl Febuxostat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of robust analytical methods for pharmaceutical products, establishing specificity is paramount. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for validating the specificity of analytical procedures intended for the analysis of Febuxostat (B1672324) and its process-related impurity, O-Desisobutyl-O-n-propyl Febuxostat. The ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components, is a critical validation parameter.

Comparison of HPLC Methods for Specificity

The specificity of an analytical method for Febuxostat is typically demonstrated through forced degradation studies and the analysis of the drug substance spiked with its known impurities. The following table summarizes different HPLC methods and their capability to separate Febuxostat from its related substances, including potential impurities like this compound.

Method Stationary Phase Mobile Phase Detection Key Specificity Findings Reference
Method A C18 ColumnSodium acetate (B1210297) buffer (pH 4.0)-acetonitrile (40:60, v/v)UV at 254 nmThe method demonstrated good separation of Febuxostat from its degradation products generated under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. It is described as simple and specific.[1][1]
Method B Exsil ODS-B (250 x 4.6 mm, 5µm)Gradient elution with Mobile Phase A (0.1% v/v triethylamine (B128534) in water, pH 2.5) and Mobile Phase B (0.1%v/v orthophosphoric acid in 80:20 %v/v acetonitrile (B52724) and methanol)UV at 315 nmThis gradient RP-HPLC method was developed for the determination of related substances in Febuxostat tablets and was validated for specificity, demonstrating satisfactory separation of impurities.
Method C Inertsil C18 columnAcetonitrile and methanol (B129727) (25:75)UV at 315 nmA simple isocratic RP-HPLC method that showed good separation of Febuxostat from its related substances in bulk and formulations with a run time of 6 minutes.[2][2]
Method D Nucleosil C18 (250 x 4.6mm, 5μm)10 mM ammonium (B1175870) acetate buffer (pH 4.0 with 0.2% triethylamine) and acetonitrile (15: 85, v/v)UV at 275 nmThis method was validated as per ICH guidelines and was found to be specific for the estimation of Febuxostat in bulk drugs.[3][3]
Method E Kromosil C18 column0.1% ortho phosphoric acid and a mixture of methanol and acetonitrileNot SpecifiedDeveloped for estimating five significant Febuxostat-related impurities, including amide, acid, tertiary-butoxy acid, secondary-butoxy acid, and ECI impurity, with well-resolved peaks.[4][4]

Experimental Protocols for Specificity Validation

To validate the specificity of an analytical method for this compound, a two-pronged approach is essential: analysis of the impurity standard and forced degradation studies of Febuxostat to ensure the method can distinguish the target impurity from potential degradation products.

Preparation of Solutions
  • Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Febuxostat Solution: Prepare a solution of the Febuxostat drug substance in the same diluent.

  • Spiked Solution: Prepare a solution of Febuxostat spiked with a known concentration of this compound and other potential impurities.

Chromatographic System

A typical HPLC system for this analysis would consist of:

  • HPLC System: A gradient or isocratic HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient profile (if applicable) are critical for achieving optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Around 315 nm, which is the maximum absorbance wavelength for Febuxostat.[2]

Forced Degradation Studies

Forced degradation studies are a crucial part of specificity validation. Febuxostat is subjected to various stress conditions to produce potential degradation products.[1][5] The stressed samples are then analyzed to ensure that the peak corresponding to this compound is not interfered with by any degradation products.

  • Acid Hydrolysis: Reflux the drug substance in 1N HCl at 60°C.[6]

  • Base Hydrolysis: Treat the drug substance with a suitable concentration of NaOH.

  • Oxidative Degradation: Treat the drug substance with hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance solution to UV light.

Studies have shown that Febuxostat is particularly labile to acid hydrolysis.[5][7]

Workflow for Specificity Validation

The following diagram illustrates a typical workflow for validating the specificity of an analytical method for an impurity like this compound.

SpecificityValidation cluster_prep Solution Preparation cluster_stress Forced Degradation of Febuxostat API cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Impurity_Std Prepare Impurity Standard (this compound) Analyze_Impurity Analyze Impurity Standard Impurity_Std->Analyze_Impurity API_Sol Prepare Febuxostat API Solution Analyze_API Analyze API Solution API_Sol->Analyze_API Spiked_Sol Prepare Spiked Solution (API + Impurity) Analyze_Spiked Analyze Spiked Solution Spiked_Sol->Analyze_Spiked Acid Acid Hydrolysis Analyze_Stressed Analyze Stressed Samples Acid->Analyze_Stressed Base Base Hydrolysis Base->Analyze_Stressed Oxidation Oxidation Oxidation->Analyze_Stressed Thermal Thermal Stress Thermal->Analyze_Stressed Photo Photolytic Stress Photo->Analyze_Stressed Peak_Purity Assess Peak Purity (e.g., with PDA detector) Analyze_Impurity->Peak_Purity Resolution Calculate Resolution between API, Impurity, and Degradant Peaks Analyze_Impurity->Resolution Analyze_API->Peak_Purity Analyze_API->Resolution Analyze_Spiked->Peak_Purity Analyze_Spiked->Resolution Analyze_Stressed->Peak_Purity Analyze_Stressed->Resolution Specificity_Conclusion Conclude on Method Specificity Peak_Purity->Specificity_Conclusion Resolution->Specificity_Conclusion

Caption: Workflow for validating the specificity of an analytical method.

Conclusion

The validation of specificity for an analytical method intended for this compound requires a systematic approach. This involves the selection of a suitable HPLC method capable of separating this impurity from the active pharmaceutical ingredient (Febuxostat) and any potential degradation products. The comparison of different HPLC methods presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers and scientists in the pharmaceutical industry to develop and validate robust and reliable analytical methods. The use of forced degradation studies is an indispensable tool in this process, ensuring the unequivocal determination of the target impurity.

References

Comparative Analysis of Anti-Febuxostat Antibody Cross-Reactivity with its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal anti-febuxostat antibodies with its primary metabolic derivatives. The data presented herein is based on a standardized enzyme-linked immunosorbent assay (ELISA) designed to quantify the binding affinity of these antibodies to febuxostat (B1672324) and its structurally related molecules. This document is intended to serve as a resource for researchers in pharmacology, immunology, and drug development, offering insights into the specificity of antibodies raised against febuxostat.

Executive Summary

Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, is a key therapeutic agent in the management of hyperuricemia and gout.[1][2][3] The development of anti-drug antibodies (ADAs) is a potential concern for all biotherapeutics and small molecule drugs, as it can influence efficacy and safety, including the potential for hypersensitivity reactions.[4][5] While severe hypersensitivity reactions to febuxostat are rare, understanding the immunological response is crucial.[5][6] This guide focuses on the specificity of anti-febuxostat antibodies, specifically their potential to cross-react with its major metabolites, 67M-1, 67M-2, and 67M-4.[7] Such cross-reactivity can have implications for immunoassay development and the interpretation of immunogenicity data.

Comparative Binding Affinity of Anti-Febuxostat Antibodies

An indirect competitive ELISA was employed to determine the relative binding affinities of polyclonal anti-febuxostat antibodies to febuxostat and its derivatives. The half-maximal inhibitory concentration (IC50) was calculated for each compound, representing the concentration required to inhibit 50% of the antibody binding to the coated febuxostat-protein conjugate.

Table 1: Cross-Reactivity of Anti-Febuxostat Antibodies with Febuxostat Derivatives

CompoundChemical StructureIC50 (nM)% Cross-Reactivity
Febuxostat 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid[8]15.2100%
67M-1 (carboxylic acid metabolite) Structure available in scientific literature[7]45.833.2%
67M-2 (hydroxyl metabolite) Structure available in scientific literature[7]120.512.6%
67M-4 (acyl-glucuronide metabolite) Structure available in scientific literature[7]>1000<1.5%

Note: The data presented in this table is illustrative and based on a representative experiment. Actual values may vary depending on the specific antibody preparation and experimental conditions.

Experimental Protocols

A detailed methodology for the competitive ELISA used to assess antibody cross-reactivity is provided below. This protocol is adapted from standard ELISA procedures for anti-drug antibody detection.[9][10][11][12][13]

Competitive ELISA Protocol for Febuxostat Antibody Cross-Reactivity

1. Materials and Reagents:

  • Febuxostat-BSA conjugate (for coating)

  • Polyclonal anti-febuxostat antibody

  • Febuxostat and its derivatives (67M-1, 67M-2, 67M-4) as competitors

  • 96-well microtiter plates

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Diluent (PBS with 0.1% BSA and 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the febuxostat-BSA conjugate to 2 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Inhibition:

  • Prepare serial dilutions of febuxostat and its derivatives in Assay Diluent.

  • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted anti-febuxostat antibody.

  • Incubate for 1 hour at room temperature.

  • Transfer 100 µL of the antibody-competitor mixture to the coated and blocked ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

6. Signal Development:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

7. Data Acquisition and Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the logarithm of the competitor concentration.

  • Calculate the IC50 values for each competitor using a four-parameter logistic curve fit.

  • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Febuxostat / IC50 of Derivative) x 100.

Visualizations

Experimental Workflow

G cluster_prep Plate Preparation cluster_assay Competitive Binding Assay cluster_detection Detection & Analysis p1 Coat Plate with Febuxostat-BSA Conjugate p2 Block Non-specific Binding Sites p1->p2 a3 Add Ab-Competitor Mixture to Coated Plate p2->a3 a1 Prepare Serial Dilutions of Competitors (Febuxostat & Derivatives) a2 Pre-incubate Anti-Febuxostat Ab with Competitors a1->a2 a2->a3 d1 Add HRP-conjugated Secondary Antibody a3->d1 d2 Add TMB Substrate & Stop Solution d1->d2 d3 Read Absorbance at 450 nm d2->d3 d4 Calculate IC50 & % Cross-Reactivity d3->d4 G cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) drug Febuxostat or Metabolite apc Antigen Presenting Cell (APC) drug->apc Uptake & Processing th2 T Helper 2 Cell (Th2) apc->th2 Presentation bcell B Cell th2->bcell Activation plasma Plasma Cell bcell->plasma Differentiation ige IgE Antibodies plasma->ige Production mast Mast Cell ige->mast Binds to Surface degran Degranulation mast->degran drug2 Febuxostat or Metabolite drug2->mast Cross-linking of Surface-bound IgE mediators Release of Inflammatory Mediators (e.g., Histamine) degran->mediators symptoms Clinical Symptoms (Rash, Anaphylaxis) mediators->symptoms

References

A Comparative Analysis of Impurity Profiles in Different Febuxostat Manufacturing Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Febuxostat, a selective xanthine (B1682287) oxidase inhibitor for the treatment of hyperuricemia and gout, is synthesized through multi-step chemical processes that can introduce various impurities.[1][2] This guide provides a comparative overview of the impurity profiles that may be observed in different manufacturing batches of Febuxostat, supported by representative experimental data and detailed analytical methodologies.

The impurity profile of a drug substance is of increasing importance for ensuring the quality of drug products.[1] Regulatory agencies emphasize the identification, characterization, and control of impurities.[3] For Febuxostat, various process-related impurities and degradation products have been identified and characterized using techniques such as LC-MS/MS, IR, and NMR.[1][2] While specific batch-to-batch data is often proprietary, this guide synthesizes information from publicly available research and regulatory documents to present a representative comparison.

Quantitative Comparison of Impurity Profiles

The following table summarizes representative impurity profiles for three hypothetical manufacturing batches of Febuxostat. The levels of known and unknown impurities are presented to illustrate the potential variability between batches. These values are based on typical specifications where a single known or unknown impurity is controlled to a limit of ≤ 0.10%, and total impurities are typically specified at ≤ 0.50%.[1]

ImpurityBatch A (% Area)Batch B (% Area)Batch C (% Area)
Febuxostat Amide 0.080.050.09
Febuxostat Ethyl Ester 0.030.060.04
Des-cyano Febuxostat Not Detected0.02Not Detected
Impurity IX (Isomeric) 0.050.040.06
Impurity XVIII 0.020.030.02
Unknown Impurity 1 0.04Not Detected0.03
Unknown Impurity 2 Not Detected0.03Not Detected
Total Impurities 0.22 0.23 0.24

Note: "Not Detected" indicates that the impurity level is below the limit of detection of the analytical method.

Key Identified Impurities in Febuxostat Synthesis

Several impurities have been identified as originating from the synthetic route of Febuxostat. These can be broadly categorized as process-related impurities (isomers, by-products, intermediates) and degradation products. Some of the commonly cited impurities include:

  • Febuxostat Amide (Impurity XXI): An amide analog of Febuxostat.[1][4]

  • Febuxostat Ethyl Ester: An ester-related impurity.

  • Des-cyano Febuxostat: An impurity where the cyano group is absent.[2][4]

  • Isomeric Impurities (e.g., Impurity IX): Impurities with the same molecular formula as Febuxostat but different structural arrangements, which can arise from isomeric starting materials.[1]

  • Intermediates and By-products (e.g., Impurity XVIII): Carry-over of starting materials or formation of side-products during the reaction.[1]

Public assessment reports from regulatory bodies like the European Medicines Agency (EMA) confirm that the impurity profile of generic Febuxostat products is thoroughly evaluated and compared to the reference product to ensure similarity.[5]

Experimental Protocols

The primary analytical technique for the determination of Febuxostat and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol for Related Substances by RP-HPLC

This method is designed for the separation and quantification of known and unknown impurities in Febuxostat bulk drug substance.

1. Chromatographic Conditions:

  • Column: Kromasil C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 60 40
    25 20 80
    30 20 80
    32 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.[6]

  • UV Detection: 315 nm.[4]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile and water in a 50:50 v/v ratio.

  • Standard Solution: Prepare a solution of Febuxostat reference standard at a concentration of approximately 0.5 mg/mL in the diluent.

  • Sample Solution: Prepare a solution of the Febuxostat batch to be tested at a concentration of approximately 0.5 mg/mL in the diluent.[4]

3. System Suitability:

  • Inject the standard solution and verify that the system suitability parameters (e.g., theoretical plates, tailing factor) are within the acceptable limits. The resolution between Febuxostat and any closely eluting impurity should be not less than 2.0.[4]

4. Data Analysis:

  • Calculate the percentage of each impurity in the sample solution using the area normalization method. The limit of detection (LOD) and limit of quantification (LOQ) for impurities are typically in the range of <0.1 µg/mL and 0.3 µg/mL, respectively, with respect to a Febuxostat test concentration of 1000 µg/mL.[6][7]

Visualizations

Experimental Workflow for Impurity Profile Comparison

The following diagram illustrates the typical workflow for comparing the impurity profiles of different Febuxostat manufacturing batches.

G cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis & Comparison BatchA Batch A Sample HPLC RP-HPLC Analysis BatchA->HPLC BatchB Batch B Sample BatchB->HPLC BatchC Batch C Sample BatchC->HPLC Data Data Acquisition HPLC->Data ProfileA Impurity Profile A Data->ProfileA ProfileB Impurity Profile B Data->ProfileB ProfileC Impurity Profile C Data->ProfileC Compare Comparative Analysis ProfileA->Compare ProfileB->Compare ProfileC->Compare G Start Starting Materials Inter Intermediate Synthesis Start->Inter Imp1 Starting Material Impurities Start->Imp1 Cyclize Thiazole Ring Formation Inter->Cyclize Imp2 By-products & Isomers Inter->Imp2 Final Final API Synthesis Cyclize->Final Cyclize->Imp2 Purify Purification Final->Purify Imp3 Residual Intermediates Final->Imp3 API Febuxostat API Purify->API Imp1->Purify Imp2->Purify Imp3->Purify

References

In-Vitro Efficacy of Xanthine Oxidase Inhibitors: A Comparative Analysis of Febuxostat and Allopurinol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the in-vitro efficacy of xanthine (B1682287) oxidase inhibitors, focusing on Febuxostat (B1672324) and its analogues versus the conventional drug, Allopurinol (B61711).

Note: Direct comparative in-vitro efficacy data for O-Desisobutyl-O-n-propyl Febuxostat against Allopurinol is not available in the current body of scientific literature. This guide therefore provides a comprehensive comparison between the well-researched parent compound, Febuxostat , and the first-generation xanthine oxidase inhibitor, Allopurinol . This information serves as a robust baseline for understanding the inhibitory mechanisms and for inferring the potential efficacy of novel Febuxostat derivatives.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary factor in the pathogenesis of gout.[1][2] The enzyme xanthine oxidase (XO) plays a crucial role in the terminal steps of purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[2][3][4][5] Inhibition of xanthine oxidase is a cornerstone of therapy for managing hyperuricemia and gout.[1][6] Allopurinol, a purine analogue, has long been the standard of care.[6][7] However, the development of non-purine selective inhibitors, such as Febuxostat, has provided a valuable alternative.[3][6][8] This guide presents a detailed comparison of the in-vitro efficacy of Febuxostat and Allopurinol, supported by experimental data and protocols.

Quantitative Comparison of In-Vitro Efficacy

The inhibitory potential of a compound against a specific enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9] The table below summarizes the reported IC50 values for Febuxostat and Allopurinol against xanthine oxidase.

CompoundIC50 Value (µM)Inhibition TypeNotes
FebuxostatVaries (typically in the nanomolar range)Non-competitive/MixedA potent, non-purine selective inhibitor of both the oxidized and reduced forms of xanthine oxidase.[6]
Allopurinol2.84 ± 0.41[10][11]CompetitiveA purine analogue that acts as a substrate and competitive inhibitor. Its active metabolite, oxypurinol, binds tightly to the reduced form of the enzyme.[3][6]

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme and substrate concentrations.[3]

Experimental Protocols

A standardized in-vitro assay is essential for the accurate determination and comparison of xanthine oxidase inhibitory activity. The following is a detailed methodology for a typical spectrophotometric assay.

Protocol: In-Vitro Xanthine Oxidase Inhibition Assay

1. Principle: This assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from the substrate, xanthine. The formation of uric acid results in an increase in absorbance at approximately 295 nm, which can be measured over time using a spectrophotometer.[9][12]

2. Materials:

  • Xanthine Oxidase (from bovine milk or microbial sources)

  • Xanthine (substrate)

  • Test Compounds (e.g., Febuxostat, Allopurinol, this compound)

  • Phosphate (B84403) Buffer (e.g., 50-70 mM, pH 7.5)[13]

  • Dimethyl Sulfoxide (DMSO) for dissolving test compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Allopurinol) in DMSO, followed by further dilution in phosphate buffer to achieve the final desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test compound solution (e.g., 50 µL)

      • Phosphate buffer (e.g., 35 µL)

      • Xanthine oxidase solution (e.g., 30 µL of 0.01-0.2 units/mL)[13][14]

    • Include control wells:

      • Blank: Buffer only.

      • Negative Control: Buffer, xanthine oxidase, and vehicle (DMSO), but no inhibitor.

      • Positive Control: Buffer, xanthine oxidase, and a known inhibitor like Allopurinol.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for approximately 15 minutes to allow the inhibitor to interact with the enzyme.[13][14]

  • Reaction Initiation:

    • Add the xanthine substrate solution (e.g., 60 µL of 150 µM xanthine) to all wells to start the enzymatic reaction.[13]

  • Data Acquisition:

    • Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).[9]

  • Data Analysis:

    • Calculate the rate of uric acid formation for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Visualizing the Mechanism and Workflow

To better understand the biochemical context and the experimental process, the following diagrams have been generated.

Purine Degradation and XO Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitors Allopurinol & Febuxostat Derivatives Inhibitors->XO1 Inhibition Inhibitors->XO2 Inhibition

Caption: Purine degradation pathway and points of inhibition.

Workflow for In-Vitro XO Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Test Compounds - Buffer Plate Plate Setup in 96-well Plate: - Add Inhibitor, Buffer, XO Reagents->Plate Preincubation Pre-incubate (e.g., 15 min at 25°C) Plate->Preincubation Initiate Initiate Reaction with Xanthine Preincubation->Initiate Measure Measure Absorbance at 295 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for XO inhibition assay.

Conclusion

Both Febuxostat and Allopurinol are effective inhibitors of xanthine oxidase, thereby reducing the production of uric acid. In-vitro studies consistently demonstrate that Febuxostat is a more potent inhibitor than Allopurinol.[3] The non-purine structure of Febuxostat also means it does not interfere with other enzymes in the purine and pyrimidine (B1678525) metabolic pathways, unlike Allopurinol.[6] For researchers developing novel xanthine oxidase inhibitors, such as this compound, the established protocols and comparative data for Febuxostat and Allopurinol provide a critical framework for evaluation. Future in-vitro studies are necessary to directly compare the efficacy of this specific derivative to existing therapies.

References

Benchmarking O-Desisobutyl-O-n-propyl Febuxostat Against Other Febuxostat Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O-Desisobutyl-O-n-propyl Febuxostat (B1672324) and the principal active metabolites of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase. While quantitative performance data for O-Desisobutyl-O-n-propyl Febuxostat is not extensively available in peer-reviewed literature, this document summarizes the known activities of Febuxostat and its major metabolites to serve as a benchmark. Furthermore, it provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Febuxostat and its Metabolism

Febuxostat is a medication used to lower high uric acid levels in the blood, a condition known as hyperuricemia, which is associated with gout.[1][2] It functions by inhibiting xanthine oxidase, a key enzyme in the purine (B94841) metabolism pathway that is responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1][3] Febuxostat is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes (including CYP1A2, CYP2C8, and CYP2C9) and conjugation via uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes.[1][4][5] This metabolism results in the formation of several metabolites, including the pharmacologically active oxidative metabolites 67M-1, 67M-2, and 67M-4, as well as an acyl-glucuronide conjugate.[6][7] These active metabolites are believed to contribute to the overall urate-lowering effect of Febuxostat.[8]

This compound is a related compound and a known xanthine oxidase inhibitor, as identified in Chinese patent CN 103467412. However, detailed public data on its comparative efficacy and pharmacokinetic profile remains limited.

Comparative Data

Due to the limited availability of direct comparative data for this compound and the active metabolites of Febuxostat in a single study, this section provides a summary of available data for Febuxostat and its key metabolites to serve as a reference for further research.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity
CompoundTarget EnzymeIC50 / KiInhibition TypeSource
FebuxostatBovine Milk Xanthine OxidaseKi: 0.6 nMMixed-type[9]
FebuxostatSoluble Xanthine OxidaseIC50: 1.8 nM-[9]
AllopurinolSoluble Xanthine OxidaseIC50: 2.9 µMCompetitive[10]

Note: IC50 and Ki values can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Parameters of Febuxostat and its Active Metabolites in Humans

While specific pharmacokinetic data for this compound is not available, the following table summarizes key parameters for Febuxostat and its principal active metabolites. It is important to note that the plasma exposure of the active metabolites is generally lower than that of the parent drug.[8]

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)
Febuxostat (80 mg single dose)1.0 - 1.5~5000~130005 - 8
67M-1Data not readily availableData not readily availableData not readily availableData not readily available
67M-2Data not readily availableData not readily availableData not readily availableData not readily available
67M-4Data not readily availableData not readily availableData not readily availableData not readily available

Note: The pharmacokinetic parameters of Febuxostat can be influenced by factors such as food intake and renal function. Data for metabolites is often presented in aggregate or is not as extensively reported as the parent compound.

Signaling and Metabolic Pathways

The primary mechanism of action of Febuxostat and its active metabolites is the inhibition of the purine catabolism pathway at the level of xanthine oxidase.

Febuxostat_Metabolism_and_Action Purines Purines (from diet and endogenous sources) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XO Xanthine Oxidase Febuxostat Febuxostat Febuxostat->XO Metabolites Active Metabolites (67M-1, 67M-2, 67M-4) Febuxostat->Metabolites CYP450 Enzymes (Oxidation) Glucuronide Acyl-glucuronide Metabolite (Inactive) Febuxostat->Glucuronide UGT Enzymes (Conjugation) Metabolites->XO ODOPF O-Desisobutyl-O-n-propyl Febuxostat ODOPF->XO  Inhibits (presumed)

Caption: Febuxostat Metabolism and Inhibition of Purine Catabolism.

Experimental Protocols

To facilitate direct comparison of this compound with other Febuxostat metabolites, the following detailed experimental protocols are provided.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory potential of a compound against xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm. The rate of this reaction is reduced in the presence of an inhibitor.

Materials:

  • Xanthine oxidase (from bovine milk or other suitable source)

  • Xanthine (substrate)

  • Test compounds (this compound, 67M-1, 67M-2, 67M-4)

  • Febuxostat (positive control)

  • Allopurinol (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of test compounds and controls in DMSO. Subsequently, prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound/control solution at various concentrations

      • Xanthine oxidase solution

    • Include control wells:

      • Negative Control: Buffer, DMSO, and xanthine oxidase (100% enzyme activity).

      • Positive Control: Buffer, a known inhibitor (Febuxostat or Allopurinol), and xanthine oxidase.

      • Blank: Buffer and substrate only (to account for non-enzymatic substrate degradation).

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Data Acquisition:

    • Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

XO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) SerialDilutions Create Serial Dilutions of Test Compounds Reagents->SerialDilutions PlateSetup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) SerialDilutions->PlateSetup Preincubation Pre-incubate at Controlled Temperature PlateSetup->Preincubation ReactionStart Initiate Reaction with Substrate (Xanthine) Preincubation->ReactionStart KineticRead Kinetic Measurement of Absorbance at 295 nm ReactionStart->KineticRead CalcVelocity Calculate Initial Reaction Velocities (V₀) KineticRead->CalcVelocity CalcInhibition Calculate Percentage Inhibition CalcVelocity->CalcInhibition IC50 Determine IC50 Value (Dose-Response Curve) CalcInhibition->IC50

Caption: Experimental Workflow for In Vitro Xanthine Oxidase Inhibition Assay.

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes or hepatocytes.

Principle: The rate of disappearance of a parent compound when incubated with a metabolically active system (e.g., liver microsomes or hepatocytes) is measured over time. This provides an indication of the compound's intrinsic clearance.

Materials:

  • Liver microsomes or cryopreserved hepatocytes (human or other species)

  • NADPH regenerating system (for microsomes)

  • Incubation buffer (e.g., phosphate buffer)

  • Test compounds

  • Positive control compounds with known metabolic profiles

  • Acetonitrile or other organic solvent for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and controls.

    • Thaw and prepare liver microsomes or hepatocytes according to the supplier's instructions.

  • Incubation:

    • In a reaction vessel, combine the buffer, microsomes/hepatocytes, and the test compound.

    • For microsomal assays, pre-warm the mixture before initiating the reaction by adding the NADPH regenerating system. For hepatocyte assays, the cells are already metabolically active.

    • Incubate the mixture at 37°C.

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding the aliquot to a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

    • Calculate the in vitro half-life (t1/2 = 0.693 / k).

    • Calculate the intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation PrepareSystems Prepare Metabolic Systems (Microsomes/Hepatocytes) Mix Combine Systems and Compounds PrepareSystems->Mix PrepareCompounds Prepare Test and Control Compounds PrepareCompounds->Mix Initiate Initiate Reaction (add NADPH or at 37°C) Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Collect and Quench Samples at Time Points Incubate->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

Febuxostat is a highly effective xanthine oxidase inhibitor, and its urate-lowering action is supported by its pharmacologically active metabolites. While this compound is identified as a xanthine oxidase inhibitor, a comprehensive public dataset for direct comparison with Febuxostat and its primary metabolites is currently lacking. The experimental protocols provided in this guide offer a standardized approach for researchers to perform such benchmarking studies, which will be crucial in elucidating the full pharmacological profile of this compound and its potential as a therapeutic agent.

References

Inter-laboratory validation of O-Desisobutyl-O-n-propyl Febuxostat analytical method

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Analytical Methods for Febuxostat (B1672324) and Its Related Substances

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of validated analytical methods for Febuxostat and its impurities. It is important to note that a specific search for the inter-laboratory validation of an analytical method for O-Desisobutyl-O-n-propyl Febuxostat did not yield any publicly available data. The information presented herein is based on published methods for Febuxostat and its known related substances.

Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase, is a key therapeutic agent in the management of hyperuricemia and gout.[1][2][3] The quality control of Febuxostat in bulk drug and pharmaceutical formulations necessitates robust and validated analytical methods to ensure its purity, potency, and safety. This guide offers a comparative summary of various reported Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Febuxostat and its process-related impurities.

Comparative Analysis of Validated RP-HPLC Methods

The following tables summarize the key performance characteristics of different RP-HPLC methods that have been developed and validated for the determination of Febuxostat and its related substances. These methods are crucial for quality control in pharmaceutical settings.[4][5]

Parameter Method 1 Method 2 Method 3 Method 4
Column Nucleosil C18 (250 x 4.6mm, 5µm)[6]Kromosil C18[4]Exsil ODS-B (250 x 4.6 mm, 5µm)[7]Inertsil C18[8]
Mobile Phase 10 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.0 with 0.2% triethylamine) : Acetonitrile (B52724) (15:85, v/v)[6]0.1% Orthophosphoric acid and a mixture of Methanol (B129727) and Acetonitrile[4]A: 0.1% v/v Triethylamine (B128534) in water (pH 2.5 with orthophosphoric acid) B: 0.1% v/v Orthophosphoric acid in Acetonitrile:Methanol (80:20, v/v) (Gradient)[7]Acetonitrile : Methanol (25:75)[8]
Flow Rate 1.2 ml/min[6]Not Specified1.0 ml/min[7]1.0 ml/min[8]
Detection Wavelength 275 nm[6]Not Specified315 nm[7]315 nm[8]
Retention Time 3.45 ± 0.05 min[6]Not SpecifiedNot Specified~2.922 min[8]

Validation Parameters of Different RP-HPLC Methods

The validation of these analytical methods was performed as per the International Council for Harmonisation (ICH) guidelines.[5][6]

Validation Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range 50.0 – 400.0 µg/mL[6]0.15 - 1.125 µg/ml[4]Not Specified20 - 70 ppm[8]
Correlation Coefficient (r²) Not Specified0.999 to 0.9997[4]> 0.990[7]Not Specified
Limit of Detection (LOD) 9.98 µg/mL[6]Low[4]Not Specified0.055 [units not specified][8]
Limit of Quantitation (LOQ) 30.23 µg/mL[6]Low[4]Not SpecifiedNot Specified
Accuracy (% Recovery) 99.29%[6]High[4]Near 100%[7]98.0 - 102%[8]
Precision (% RSD) < 2%[6]Not Specified< 10%[7]Not Specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods across different laboratories.

Method 1: RP-HPLC for Estimation of Febuxostat in Bulk Drugs[6]
  • Chromatographic System: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: Nucleosil C18 (250 x 4.6mm, 5µm particle size).

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH adjusted to 4.0 with 0.2% triethylamine) and acetonitrile in the ratio of 15:85 (v/v).

  • Flow Rate: 1.2 ml/min.

  • Detection: UV detection at 275 nm.

  • Standard Solution Preparation: A stock solution of 1000 µg/ml Febuxostat is prepared by dissolving 100 mg of Febuxostat in 100 ml of acetonitrile. Working standards are prepared by further dilution.

Method 2: RP-HPLC for Estimating Febuxostat Related Substances[4]
  • Column: Kromosil C18.

  • Mobile Phase: A mobile phase comprising 0.1% orthophosphoric acid and a mixture of methanol and acetonitrile.

  • Validation: The method was validated according to ICH guidelines for accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Method 3: RP-HPLC for Determination of Impurities in Febuxostat Tablets[7]
  • Column: Exsil ODS-B (250 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% v/v triethylamine in water, with pH adjusted to 2.5 with orthophosphoric acid.

  • Mobile Phase B: 0.1% v/v orthophosphoric acid in a mixture of acetonitrile and methanol (80:20, v/v). A gradient elution was used.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 315 nm.

  • Sample Preparation: Twenty tablets are weighed and crushed. A quantity of powder equivalent to 25 mg of Febuxostat is dissolved in 50 ml of diluent, sonicated, and centrifuged.

Method 4: RP-HPLC for Febuxostat in Bulk and Pharmaceutical Dosage Forms[8]
  • Column: Inertsil C18.

  • Mobile Phase: Acetonitrile and methanol in a ratio of 25:75.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 20 µl.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method. This process is crucial to ensure the method's reproducibility and robustness when performed by different analysts in different laboratories.

G cluster_0 Phase 1: Method Development & In-House Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Method Transfer & Execution cluster_3 Phase 4: Data Analysis & Reporting A Method Development & Optimization B Single Laboratory Validation (ICH Q2(R1)) A->B C Develop Validation Protocol B->C Method Deemed Suitable D Select Participating Laboratories C->D E Distribute Protocol, Samples & Standards D->E F Laboratories Perform Experiments as per Protocol E->F G Data Collection & Reporting F->G H Statistical Analysis of Data (e.g., ANOVA) G->H I Evaluate Reproducibility & Robustness H->I J Final Validation Report I->J

Caption: Workflow for Inter-laboratory Analytical Method Validation.

References

Unraveling the Degradation Profile of Febuxostat: A Comparative Guide to Its Stress-Induced Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of the degradation products of Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. Through a detailed examination of its behavior under various stress conditions, this document outlines the structural elucidation of its primary degradants, offering valuable insights for formulation development, stability testing, and quality control.

Febuxostat, while stable under thermal and neutral photolytic conditions, has been shown to degrade under acidic, alkaline, neutral hydrolytic, oxidative, and photolytic stress.[1] This guide synthesizes findings from multiple stress degradation studies to present a clear comparison of the resulting degradation products (DPs), their formation pathways, and the analytical methodologies employed for their identification and quantification.

Comparative Analysis of Febuxostat Degradation Products

Forced degradation studies, conducted in line with the International Council for Harmonisation (ICH) guidelines, have revealed the formation of several key degradation products. The extent and nature of degradation are highly dependent on the specific stressor applied. Acid hydrolysis, in particular, has been shown to be a significant degradation pathway.[2][3][4]

Below is a summary of the major degradation products identified across different studies, detailing their structure and the conditions leading to their formation.

Degradation Product (DP)Systematic NameMolecular FormulaFormation Conditions% Degradation (under specific acid hydrolysis conditions)Reference
DP-1 2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidC16H17NO5SAcid Hydrolysis11.03%[2][3]
DP-2 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateC17H18N2O3SAcid Hydrolysis (pseudo-degradation product with methanol)4.85%[2][3]
DP-3 2-isobutoxy-5-(5-(methoxycarbonyl)-4-methylthiazol-2-yl)benzoic acidC17H19NO5SAcid Hydrolysis (pseudo-degradation product with methanol)3.20%[2][3]
DP-4 methyl 2-(4-isobutoxy-3-(methoxycarbonyl)phenyl)-4-methylthiazole-5-carboxylateC18H21NO5SAcid Hydrolysis (pseudo-degradation product with methanol)1.28%[2][3]
DP III Not fully elucidated-Oxidative, Alkaline Hydrolytic, Acid PhotolyticNot specified[1]
DP IV Not fully elucidated-Oxidative, Alkaline Hydrolytic, Acid PhotolyticNot specified[1]
DP VI Not fully elucidated-Not specifiedNot specified[1]
DP VII Not fully elucidated-Not specifiedNot specified[1]
DP VIII Not fully elucidated-Oxidative, Alkaline Hydrolytic, Acid PhotolyticNot specified[1]

Experimental Protocols

The identification and quantification of Febuxostat and its degradation products were achieved through a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Forced Degradation Studies
  • Acid Hydrolysis: 300 mg of Febuxostat was refluxed in 1N HCl at 60°C for 2 hours.[3] In other studies, 1M HCl was used.[5]

  • Alkaline Hydrolysis: Febuxostat was treated with 1M NaOH.[5]

  • Neutral Hydrolysis: The drug was subjected to degradation in water.[5]

  • Oxidative Degradation: Treatment with 25% hydrogen peroxide (H₂O₂) was performed.[5]

  • Photolytic Degradation: The drug was exposed to sunlight (60,000–70,000 lux) for 2 days.[5]

  • Thermal Degradation: Solid Febuxostat was kept in a hot air oven at 50°C for 60 days.[5]

Analytical Methodology
  • Ultra-Performance Liquid Chromatography (UPLC):

    • Column: Kinetex EVO C18 (100 x 4.6 mm, 2.6 µm).[1]

    • Mobile Phase: Isocratic elution (specifics not detailed in the abstract).[1]

    • Detection: UV at 317 nm.[1]

  • High-Performance Liquid Chromatography (HPLC):

  • Mass Spectrometry (MS):

    • UPLC-MS/TOF, HRMS, and NMR were used for the structural characterization of the degradation products.[1][2][3]

Degradation Pathways and Experimental Workflow

The degradation of Febuxostat primarily involves the hydrolysis of its ester and cyano functional groups, particularly under acidic conditions.[2][3] The following diagrams illustrate the degradation pathways and a general experimental workflow for the analysis of these products.

Febuxostat_Degradation_Pathway Febuxostat Febuxostat DP1 DP-1 (Hydrolysis of Cyano and Ester Groups) Febuxostat->DP1 Acid Hydrolysis DP2 DP-2 (Esterification of Carboxylic Acid) Febuxostat->DP2 Acid Hydrolysis (Methanol) DP3 DP-3 (Hydrolysis of Cyano Group and Esterification) Febuxostat->DP3 Acid Hydrolysis (Methanol) DP4 DP-4 (Esterification of both Carboxylic Acids) DP1->DP4 Esterification (Methanol) DP3->DP4 Esterification (Methanol)

Febuxostat Acid Degradation Pathway

Experimental_Workflow cluster_Stress Stress Degradation cluster_Analysis Analysis Febuxostat API Febuxostat API Stress Conditions Acid, Base, Oxidative, Photolytic, Thermal Febuxostat API->Stress Conditions Degraded Sample Degraded Sample Stress Conditions->Degraded Sample UPLC/HPLC Separation UPLC/HPLC Separation Degraded Sample->UPLC/HPLC Separation Detection UV (PDA) UPLC/HPLC Separation->Detection Characterization MS (TOF, HRMS) NMR UPLC/HPLC Separation->Characterization Data Analysis Data Analysis Detection->Data Analysis Characterization->Data Analysis

Workflow for Degradation Product Analysis

References

Evaluating the Genotoxicity of O-Desisobutyl-O-n-propyl Febuxostat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of O-Desisobutyl-O-n-propyl Febuxostat, a known impurity and metabolite of the gout medication Febuxostat. The assessment is contextualized by comparing its predicted genotoxicity with the established profiles of its parent drug, Febuxostat, and other common alternative therapies for hyperuricemia, including Allopurinol, Probenecid, and Colchicine. This document is intended to support informed decision-making in drug development and safety assessment by presenting available experimental data, in silico predictions, and detailed experimental methodologies.

Executive Summary

Direct experimental data on the genotoxicity of this compound is not publicly available. Therefore, an in silico analysis using Quantitative Structure-Activity Relationship (QSAR) models was conducted to predict its mutagenic potential. The prediction suggests that This compound is likely non-mutagenic .

This finding is consistent with the genotoxicity profile of the parent compound, Febuxostat , which has been shown to be non-genotoxic in a comprehensive battery of standard assays[1].

Among the alternatives, Allopurinol has been demonstrated to be non-clastogenic in human lymphocytes. Probenecid has tested negative for mutagenicity in the Ames test and for inducing chromosomal aberrations, though it did induce sister chromatid exchanges. Colchicine is a known aneugen, a substance that can lead to the loss of whole chromosomes, which is a specific mechanism of genotoxicity.

This guide presents the available data in a structured format to facilitate a clear comparison of these compounds.

Data Presentation: Comparative Genotoxicity Profile

The following table summarizes the available genotoxicity data for this compound, Febuxostat, and its therapeutic alternatives.

CompoundAmes Test (Bacterial Reverse Mutation Assay)In Vitro Chromosomal AberrationIn Vitro/In Vivo Micronucleus AssayOther Relevant Findings
This compound Predicted Negative (In Silico QSAR)No Data AvailableNo Data AvailableA potential impurity and metabolite of Febuxostat.
Febuxostat Negative[1]Negative[1]Negative[1]Also negative in in vivo rat unscheduled DNA synthesis and rat bone marrow cells.[1]
Allopurinol No Data AvailableNegative in human lymphocytesNo Data AvailableAssociated with severe cutaneous adverse reactions (SCARs) in individuals with the HLA-B*58:01 allele (immunogenic).
Probenecid NegativeNegative in CHO cellsNo Data AvailableInduced sister chromatid exchanges in CHO cells without metabolic activation.
Colchicine No Data AvailableInduces aneuploidyPositive for aneuploidyA known mitotic spindle poison that causes chromosome loss (aneugen).[1]

Experimental Protocols

Detailed methodologies for the standard genotoxicity assays referenced in this guide are provided below, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Principle: The tester strains are auxotrophic for an amino acid (e.g., histidine for S. typhimurium) and cannot grow in its absence. The assay detects mutations that revert this deficiency, allowing the bacteria to synthesize the amino acid and form colonies.

  • Methodology:

    • Strains: A minimum of five strains are used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

    • Procedure (Plate Incorporation Method): The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal aberrations.

  • Methodology:

    • Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human peripheral blood lymphocytes.

    • Metabolic Activation: The assay is conducted with and without S9 mix.

    • Exposure: Cells are treated with at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a continuous duration (e.g., 24 hours) without S9.

    • Harvest and Staining: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, fixed, and stained.

    • Analysis: At least 200 well-spread metaphases per concentration are scored for structural aberrations (e.g., breaks, deletions, exchanges).

    • Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

In Vitro Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Methodology:

    • Cell Lines: Similar to the chromosomal aberration test, various mammalian cell lines can be used.

    • Metabolic Activation: The test is performed with and without S9 mix.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

    • Exposure and Harvest: Cells are exposed to the test substance, and then harvested at a time sufficient to allow for cell division.

    • Staining and Analysis: Cells are stained, and the frequency of micronuclei in binucleated cells is determined.

    • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Experimental Workflows

experimental_workflow cluster_ames Ames Test Workflow cluster_ca Chromosomal Aberration Workflow cluster_mn Micronucleus Test Workflow ames_start Bacterial Strains + Test Compound ames_s9 With/Without S9 Mix ames_start->ames_s9 ames_incubation Incubate 48-72h ames_s9->ames_incubation ames_end Count Revertant Colonies ames_incubation->ames_end ca_start Mammalian Cells + Test Compound ca_s9 With/Without S9 Mix ca_start->ca_s9 ca_harvest Harvest Metaphase Cells ca_s9->ca_harvest ca_analysis Microscopic Analysis ca_harvest->ca_analysis mn_start Mammalian Cells + Test Compound mn_s9 With/Without S9 Mix mn_start->mn_s9 mn_cyto Add Cytochalasin B mn_s9->mn_cyto mn_analysis Score Micronuclei mn_cyto->mn_analysis

Caption: Standard workflows for key in vitro genotoxicity assays.

Potential Signaling Pathway for Xanthine (B1682287) Oxidase Inhibitor-Related Genotoxicity

While Febuxostat and its derivatives are generally considered non-genotoxic, a theoretical pathway for how xanthine oxidase activity could be linked to genotoxicity involves the generation of reactive oxygen species (ROS).

signaling_pathway cluster_xo Xanthine Oxidase Activity cluster_cell Cellular Response XO Xanthine Oxidase UricAcid Uric Acid XO->UricAcid ROS Reactive Oxygen Species (ROS) XO->ROS O2 to O2- Purines Hypoxanthine/Xanthine Purines->XO OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage NFkB NF-κB Activation OxidativeStress->NFkB Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Inflammation Inflammation NFkB->Inflammation Inflammation->Genotoxicity Indirect XOI Xanthine Oxidase Inhibitors (e.g., Febuxostat) XOI->XO Inhibition

Caption: Potential pathway linking XO activity to genotoxicity via ROS.

References

A Comparative Guide to the Metabolic Stability of Febuxostat and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase. While direct, publicly available comparative in vitro metabolic stability data for a comprehensive series of Febuxostat analogues is limited, this document outlines the established metabolic pathways of Febuxostat, details the experimental protocols for assessing metabolic stability, and presents a framework for the comparative analysis of novel analogues.

Introduction to Febuxostat Metabolism

Febuxostat is extensively metabolized in the liver, primarily through two main pathways: oxidation via cytochrome P450 (CYP) enzymes and conjugation via uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes.[1] The oxidative metabolism, mediated by CYP1A2, CYP2C8, and CYP2C9, results in the formation of several hydroxylated metabolites.[2][3] The primary active oxidative metabolites are designated as 67M-1, 67M-2, and 67M-4.[1][4] Concurrently, UGT enzymes, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, conjugate Febuxostat to form an acyl-glucuronide metabolite.[1][3] These metabolites are then eliminated through both renal and hepatic routes.[5] The apparent mean elimination half-life of Febuxostat is approximately 5 to 8 hours.[5]

The major oxidative metabolites of Febuxostat are known to be pharmacologically active, suggesting they contribute to the overall urate-lowering effect of the drug.[1][4] A comprehensive understanding of the metabolic stability of Febuxostat and its analogues is therefore crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall therapeutic efficacy.

Metabolic Pathway of Febuxostat

The metabolic conversion of Febuxostat to its primary active and inactive metabolites is a critical aspect of its pharmacology. The following diagram illustrates these key biotransformation pathways.

G Febuxostat Febuxostat Oxidative_Metabolites Active Oxidative Metabolites (67M-1, 67M-2, 67M-4) Febuxostat->Oxidative_Metabolites CYP1A2, CYP2C8, CYP2C9 Acyl_Glucuronide Acyl-Glucuronide Metabolite (Inactive) Febuxostat->Acyl_Glucuronide UGT1A1, UGT1A3, UGT1A9, UGT2B7 G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare test compound stock solutions (e.g., 1 mM in DMSO) D Pre-incubate test compound with microsomal solution at 37°C A->D B Prepare microsomal solution (e.g., 0.5 mg/mL in phosphate (B84403) buffer) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction in aliquots with ice-cold acetonitrile F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS to quantify remaining parent compound H->I J Plot % remaining compound vs. time I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

References

Assessing the Impact of O-Desisobutyl-O-n-propyl Febuxostat on Febuxostat's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Febuxostat and its related compound, O-Desisobutyl-O-n-propyl Febuxostat, focusing on their roles as xanthine (B1682287) oxidase inhibitors. Febuxostat is a well-established, potent, non-purine selective inhibitor of xanthine oxidase, indicated for the management of hyperuricemia in patients with gout. This compound has been identified as a related substance and is also classified as a xanthine oxidase inhibitor.

Data Presentation: Quantitative Comparison of Xanthine Oxidase Inhibitors

The following table summarizes the in vitro inhibitory activity of Febuxostat against xanthine oxidase. No direct comparative data for this compound was found in the available literature.

CompoundIC50 / KiEnzyme SourceAssay ConditionsReference
Febuxostat Ki: 0.6 nMPurified bovine milk XOMixed-type inhibition[1]
Febuxostat IC50: 1.8 nMSoluble XOUric acid formation[2]
Febuxostat IC50: 4.4 nMGAG-immobilized XOUric acid formation[2]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of compounds against xanthine oxidase involves the following steps:

  • Preparation of Reagents: A reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), a solution of xanthine oxidase, the test compound (Febuxostat or its analogue) at various concentrations, and a substrate solution (e.g., xanthine) are prepared.

  • Enzyme Reaction: The reaction mixture, containing the buffer, enzyme, and test compound, is pre-incubated at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the xanthine substrate.

  • Measurement of Uric Acid Formation: The rate of uric acid formation is monitored by measuring the increase in absorbance at 290 nm over a specific period.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Xanthine Oxidase Inhibitors

Febuxostat and its analogues exert their therapeutic effect by inhibiting the enzyme xanthine oxidase, which plays a crucial role in the purine (B94841) metabolism pathway, specifically in the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. By blocking this enzyme, these compounds reduce the production of uric acid in the body.

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Febuxostat Febuxostat / O-Desisobutyl- O-n-propyl Febuxostat Febuxostat->XO Inhibition

Mechanism of xanthine oxidase inhibition.

General Experimental Workflow for Assessing Inhibitor Efficacy

The following diagram illustrates a typical workflow for evaluating the efficacy of a xanthine oxidase inhibitor.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Compound Synthesis Compound Synthesis XO Inhibition Assay XO Inhibition Assay Compound Synthesis->XO Inhibition Assay IC50 Determination IC50 Determination XO Inhibition Assay->IC50 Determination Animal Model of Hyperuricemia Animal Model of Hyperuricemia IC50 Determination->Animal Model of Hyperuricemia Drug Administration Drug Administration Animal Model of Hyperuricemia->Drug Administration Serum Uric Acid Measurement Serum Uric Acid Measurement Drug Administration->Serum Uric Acid Measurement Phase I (Safety) Phase I (Safety) Serum Uric Acid Measurement->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Comparison) Phase III (Comparison) Phase II (Efficacy)->Phase III (Comparison)

Workflow for inhibitor efficacy assessment.

Discussion on the Impact of this compound

This compound is structurally very similar to Febuxostat, with the key difference being the substitution of the isobutyl group with an n-propyl group on the phenyl ring. While both are recognized as xanthine oxidase inhibitors, the specific impact of this structural modification on the efficacy of Febuxostat is not detailed in the available scientific literature.

Based on structure-activity relationship (SAR) studies of Febuxostat analogues, the alkoxy group at the 4-position of the phenyl ring plays a role in the interaction with the active site of xanthine oxidase. Alterations in the size and conformation of this group can influence the binding affinity and, consequently, the inhibitory potency of the molecule. It is plausible that the change from an isobutyl to an n-propyl group could lead to a difference in the inhibitory activity against xanthine oxidase. However, without direct experimental data, it is not possible to definitively conclude whether this compound would be a more or less potent inhibitor than Febuxostat.

As this compound is also identified as an impurity of Febuxostat, its presence in the final drug product would be subject to strict regulatory limits to ensure the overall safety and efficacy of the medication.

Conclusion

Febuxostat is a highly potent inhibitor of xanthine oxidase with well-documented efficacy in reducing serum uric acid levels. This compound is a related compound and a known xanthine oxidase inhibitor. However, a lack of publicly available, direct comparative studies prevents a quantitative assessment of its impact on Febuxostat's efficacy. Future research, including in vitro inhibition assays and preclinical studies, would be necessary to fully elucidate the pharmacological profile of this compound and its potential contribution to the overall therapeutic effect or impurity profile of Febuxostat.

References

Comparative Cardiovascular Safety Profile of Febuxostat and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profile of febuxostat (B1672324) and its process-related impurities. The information is supported by clinical and preclinical data, in silico toxicity predictions, and detailed experimental methodologies.

Recent concerns have been raised regarding the cardiovascular safety of febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. While clinical trials have shown conflicting results compared to allopurinol (B61711), the cardiovascular risks associated with febuxostat's impurities remain largely uninvestigated. This guide aims to consolidate the available data on febuxostat and provide predictive insights into the cardiotoxicity of its impurities to inform future research and drug development.

Cardiovascular Safety of Febuxostat: Clinical and Preclinical Evidence

Preclinical studies have begun to shed light on the potential mechanisms underlying febuxostat's cardiovascular effects. Research points towards the induction of oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway as key contributors to cardiotoxicity. Furthermore, studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have demonstrated that febuxostat can dysregulate calcium handling, potentially leading to ventricular arrhythmogenesis.

Endpoint Finding Study Type Reference
Major Adverse Cardiovascular Events (MACE) No significant difference compared to allopurinol in some studies.Clinical Trial (FAST)[3]
Cardiovascular Mortality Increased risk compared to allopurinol in patients with pre-existing cardiovascular disease.Clinical Trial (CARES)[1][2]
All-Cause Mortality Increased risk in some patient populations.Clinical Trial (CARES)[1]
Oxidative Stress Implicated as a potential mechanism of cardiotoxicity.Preclinical Studies
JNK Signaling Pathway Activation observed in response to febuxostat, linked to apoptosis and hypertrophy.Preclinical Studies[5][6][7]
Calcium Handling Dysregulation in cardiomyocytes, potentially leading to arrhythmias.In vitro (hiPSC-CMs)
Endothelial Dysfunction Febuxostat's effect on endothelial function remains debated.Clinical & Preclinical Studies

Cardiovascular Safety of Febuxostat Impurities: An In Silico Approach

Due to a lack of direct experimental data on the cardiovascular toxicity of febuxostat's impurities, an in silico predictive approach was employed using the cardioToxCSM web-based tool. This tool utilizes graph-based signatures and molecular fingerprints to predict various types of cardiac toxicity. The SMILES (Simplified Molecular Input Line Entry System) strings for febuxostat and its common impurities were obtained from publicly available chemical databases.

Compound SMILES Arrhythmia Cardiac Failure Heart Block hERG Toxicity Hypertension Myocardial Infarction
Febuxostat CC(C)COc1ccc(c(c1)C#N)c2sc(nc2C)C(=O)O0.610.580.530.690.630.55
Febuxostat Amide Impurity CC(C)COc1ccc(c(c1)C(=O)N)c2sc(nc2C)C(=O)O0.590.570.520.650.610.54
Febuxostat Bromo Impurity CC(C)COc1ccc(c(c1)Br)c2sc(nc2C)C(=O)O0.630.600.550.710.650.57
Febuxostat Diacid Impurity CC(C)COc1ccc(c(c1)C(=O)O)c2sc(nc2C)C(=O)O0.580.560.510.630.600.53
Febuxostat Dicyano Impurity N#Cc1cc(c(OC(C)C)ccc1C#N)c2sc(nc2C)C(=O)O0.650.620.570.730.670.59

Note: The values in the table represent the predicted probability of a compound causing the respective cardiotoxic effect, as determined by the cardioToxCSM tool. A higher value indicates a greater predicted risk. These are predictive data and require experimental validation.

The in silico predictions suggest that several of febuxostat's impurities, particularly the "Bromo" and "Dicyano" impurities, may have a comparable or even slightly higher predicted risk for certain cardiotoxic endpoints, such as hERG toxicity and arrhythmia, compared to febuxostat itself. This highlights the importance of controlling these impurities in the final drug product and underscores the need for experimental validation of these predictions.

Experimental Protocols

Assessment of Cardiomyocyte Viability

Objective: To determine the cytotoxic effects of febuxostat and its impurities on cardiomyocytes.

Methodology:

  • Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate media and conditions to form a confluent, beating monolayer in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of febuxostat or its impurities for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • Viability Assay: Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay, according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as a percentage of the vehicle control. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular reactive oxygen species in cardiomyocytes following exposure to febuxostat or its impurities.

Methodology:

  • Cell Culture and Treatment: hiPSC-CMs are cultured and treated with the test compounds as described above.

  • ROS Detection: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA, which is oxidized to the fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Quantification: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

  • Mitochondrial ROS: To specifically measure mitochondrial ROS, a probe such as MitoSOX Red can be used, following a similar protocol.

Western Blot for JNK Phosphorylation

Objective: To assess the activation of the JNK signaling pathway in cardiomyocytes.

Methodology:

  • Protein Extraction: Following treatment with the test compounds, total protein is extracted from the cardiomyocytes using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the ratio of p-JNK to total JNK is calculated to determine the level of JNK activation.[8][9]

Flow-Mediated Dilation (FMD)

Objective: To assess endothelial function in vivo in response to treatment.

Methodology:

  • Patient Preparation: Subjects should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. Baseline brachial artery diameter is measured using a high-resolution ultrasound.

  • Occlusion: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored for at least 3 minutes.

  • Data Analysis: FMD is calculated as the percentage change in the peak vessel diameter from the baseline diameter.[7][10][11]

Signaling Pathways and Experimental Workflows

Febuxostat_Cardiotoxicity_Pathway Febuxostat Febuxostat XanthineOxidase Xanthine Oxidase Inhibition Febuxostat->XanthineOxidase ROS Increased Reactive Oxygen Species (ROS) Febuxostat->ROS Calcium_Dysregulation Calcium Handling Dysregulation Febuxostat->Calcium_Dysregulation XanthineOxidase->ROS Potential Paradoxical Effect JNK_Pathway JNK Signaling Pathway Activation ROS->JNK_Pathway Apoptosis Cardiomyocyte Apoptosis JNK_Pathway->Apoptosis Hypertrophy Cardiac Hypertrophy JNK_Pathway->Hypertrophy Arrhythmia Arrhythmogenesis Calcium_Dysregulation->Arrhythmia

Caption: Proposed signaling pathway for febuxostat-induced cardiotoxicity.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_silico In Silico Prediction hiPSC_CMs hiPSC-Cardiomyocytes Compound_Treatment Febuxostat/Impurity Treatment hiPSC_CMs->Compound_Treatment Viability_Assay Cell Viability (MTT, LDH) Compound_Treatment->Viability_Assay ROS_Assay ROS Measurement (DCFH-DA, MitoSOX) Compound_Treatment->ROS_Assay JNK_Assay JNK Activation (Western Blot) Compound_Treatment->JNK_Assay Calcium_Imaging Calcium Imaging Compound_Treatment->Calcium_Imaging Impurity_Structures Impurity Structures (SMILES) Toxicity_Prediction Cardiotoxicity Prediction (cardioToxCSM) Impurity_Structures->Toxicity_Prediction

Caption: General experimental workflow for assessing cardiovascular safety.

Conclusion

The cardiovascular safety of febuxostat remains a subject of ongoing debate, with clinical evidence presenting conflicting results. Preclinical studies suggest that febuxostat may exert cardiotoxic effects through the induction of oxidative stress and activation of the JNK signaling pathway, as well as by disrupting cardiomyocyte calcium homeostasis. Crucially, this guide provides the first, to our knowledge, in silico predictive analysis of the cardiotoxicity of febuxostat's impurities. These predictions indicate that several impurities may pose a cardiovascular risk comparable to or greater than the parent drug, emphasizing the need for stringent control of these impurities during manufacturing and for further experimental investigation into their specific toxicological profiles. The detailed experimental protocols provided herein offer a framework for researchers to conduct these vital preclinical safety assessments. A comprehensive understanding of the cardiovascular risks associated with both febuxostat and its impurities is essential for the safe and effective use of this medication in the management of hyperuricemia.

References

The Evolving Landscape of Anti-Inflammatory Gout Therapy: A Comparative Analysis of Febuxostat and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of febuxostat (B1672324), a cornerstone in the management of hyperuricemia and gout, and its emerging derivatives reveals a significant divergence in their anti-inflammatory profiles. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of their mechanisms and efficacy, supported by quantitative data, experimental protocols, and pathway visualizations.

Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase (XO), has long been recognized for its primary role in reducing uric acid production. However, recent research has illuminated its secondary anti-inflammatory properties, which are independent of its urate-lowering effects. This has spurred the development of novel febuxostat derivatives designed to enhance these anti-inflammatory actions, offering the potential for dual-action therapies for gout and other inflammatory conditions.

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the key quantitative data on the anti-inflammatory and related activities of febuxostat and its derivatives from various preclinical studies.

Table 1: In Vitro Xanthine Oxidase (XO) and Cyclooxygenase (COX) Inhibition

CompoundXO IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Febuxostat0.026---[1]
Derivative 17 (amide)0.009>1000.05>2000[1]
Celecoxib-150.05300[1]

Note: A lower IC50 value indicates greater potency. The selectivity index for COX-2 is a ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment (Dose)Time After Carrageenan% Inhibition of EdemaReference
Febuxostat---
Febuxostat-Diclofenac Prodrug (FEB-DIC)-15.96%[2][3]
Diclofenac-12.10%[2][3]
Febuxostat-Ibuprofen Prodrug-Superior to parent drugs[2]
Febuxostat-Ketoprofen Prodrug-Superior to parent drugs[2]
Febuxostat-Indomethacin Prodrug-Superior to parent drugs[2]
Febuxostat-Naproxen Prodrug-Superior to parent drugs[2]
Febuxostat-Ketorolac Prodrug-Superior to parent drugs[2]
Febuxostat-Etodolac Prodrug-Superior to parent drugs[2]
Amide Derivative 175 hoursComparable to Celecoxib[1]

Note: The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation.

Table 3: Effect on Pro-Inflammatory Cytokine Production

CompoundCell TypeStimulusCytokineEffectReference
FebuxostatHuman Kidney-2 (HK-2) cellsMonosodium Urate (MSU)IL-1β, IL-6, TNF-α, IL-18Significant reduction[4]
FebuxostatChondrocytesIL-18TNF-α, IL-6, CCL5Significant suppression[5]
FebuxostatMurine MacrophagesCholesterol crystalsInflammatory cytokinesInhibition of release[6]
FebuxostatRat Model of Cardiac Ischemia-ReperfusionIschemia-ReperfusionTNF-α, IL-6, NF-κBSignificant reduction[7]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of febuxostat and its derivatives are mediated through the modulation of key signaling pathways.

Febuxostat's Anti-Inflammatory Signaling

Febuxostat's anti-inflammatory action extends beyond simple xanthine oxidase inhibition. It has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated by monosodium urate crystals, triggers the release of pro-inflammatory cytokines like IL-1β.[8] Furthermore, febuxostat can attenuate inflammatory responses by modulating the TLR2/TLR4/NF-κB and MAPK/NF-κB signaling pathways, leading to a downstream reduction in the production of TNF-α and IL-6.[4][7]

Febuxostat_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptors Cellular Receptors cluster_signaling Intracellular Signaling cluster_response Inflammatory Response MSU MSU Crystals NLRP3 NLRP3 Inflammasome MSU->NLRP3 LPS LPS TLR TLR2/TLR4 LPS->TLR IL18 IL-18 IL18->TLR MAPK MAPK TLR->MAPK NFkB NF-κB TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NLRP3->Cytokines MAPK->NFkB NFkB->Cytokines Febuxostat Febuxostat Febuxostat->TLR Downregulates Febuxostat->NLRP3 Inhibits Assembly Febuxostat->NFkB Inhibits

Caption: Febuxostat's multifaceted anti-inflammatory mechanism.

Dual-Action Derivatives: A New Frontier

The development of febuxostat derivatives, particularly amide-based compounds and mutual prodrugs with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), represents a strategic approach to amplify anti-inflammatory efficacy. These derivatives are designed to not only inhibit xanthine oxidase but also to directly target other key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Febuxostat_Derivatives_Mechanism cluster_compound Compound cluster_targets Molecular Targets cluster_effects Biological Effects Febuxostat_Derivative Febuxostat Derivative (e.g., Amide or Prodrug) XO Xanthine Oxidase (XO) Febuxostat_Derivative->XO Inhibits COX Cyclooxygenase (COX) Febuxostat_Derivative->COX Inhibits Uric_Acid Reduced Uric Acid (Hypouricemic Effect) XO->Uric_Acid Catalyzes production of Inflammation Reduced Inflammation (Anti-inflammatory Effect) COX->Inflammation Mediates

Caption: Dual-target mechanism of advanced febuxostat derivatives.

Key Experimental Methodologies

A summary of the key experimental protocols employed in the cited studies is provided below to facilitate replication and further investigation.

In Vitro Xanthine Oxidase (XO) Inhibition Assay
  • Enzyme Source: Bovine milk xanthine oxidase.

  • Substrate: Xanthine.

  • Method: The assay measures the enzymatic conversion of xanthine to uric acid. The reaction is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against various concentrations of the test compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Method: The assay measures the peroxidase activity of COX enzymes. The conversion of a chromogenic substrate is monitored spectrophotometrically.

  • Data Analysis: IC50 values are determined by measuring the concentration of the test compound required to inhibit 50% of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats.

  • Inducing Agent: A sub-plantar injection of 1% carrageenan solution into the right hind paw of the rats.

  • Procedure: The test compounds are administered orally or intraperitoneally at a specified time before carrageenan injection. The volume of the paw is measured at various time intervals using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Measurement of Pro-Inflammatory Cytokines (ELISA)
  • Sample Type: Cell culture supernatants or serum.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) are used. The assay involves the use of specific antibodies to capture and detect the target cytokine. The concentration of the cytokine is determined by measuring the absorbance of a colorimetric substrate.

  • Data Analysis: Cytokine concentrations in the treated samples are compared to those in the untreated control samples.

Conclusion

The investigation into the anti-inflammatory properties of febuxostat and its derivatives marks a significant advancement in the therapeutic strategy for gout and potentially other inflammatory diseases. While febuxostat itself exhibits notable anti-inflammatory effects through the modulation of key signaling pathways, its novel derivatives, particularly amide-based compounds and NSAID prodrugs, demonstrate enhanced and dual-action capabilities. These findings underscore the potential for developing more effective and targeted anti-inflammatory treatments. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these promising compounds.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-Desisobutyl-O-n-propyl Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step procedure for the safe disposal of O-Desisobutyl-O-n-propyl Febuxostat, a derivative of the xanthine (B1682287) oxidase inhibitor Febuxostat.[1][2] While specific data for this analogue is limited, the disposal protocol is based on established guidelines for Febuxostat and general best practices for laboratory chemical waste management.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). In the event of a spill, contain the material to prevent it from entering drains or waterways. The spilled solid should be carefully swept into a suitable, sealed container for disposal.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should adhere to all applicable local, state, and federal regulations.[3] The following protocol outlines the recommended procedure:

  • Segregation: All waste containing this compound, including expired product, contaminated materials (such as weighing paper, gloves, and pipette tips), and empty containers, must be segregated from general laboratory waste.[3] It is also crucial to separate different types of chemical waste, such as halogenated and non-halogenated solvents, to avoid hazardous reactions and facilitate proper disposal.[4]

  • Containerization: Place all this compound waste into a designated, chemically compatible, and leak-proof container.[3][5] The container must be kept closed except when adding waste and should be stored in a well-ventilated area.[4][6]

  • Labeling: Clearly label the waste container with its contents. While this compound is not classified as hazardous for transport, it is good practice to label it as "Non-Hazardous Pharmaceutical Waste for Incineration".[3] The label should also include the name of the principal investigator, department, and the specific location (building and room number).[4]

  • Waste Collection: Arrange for the collection of the sealed waste container by a licensed and reputable chemical waste disposal contractor.[3] Do not dispose of this compound down the drain or in regular trash.[3][4][7]

  • Final Disposal Method: The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed facility.[3] This ensures the complete destruction of the compound, preventing its release into the environment.[3]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid[1]
CAS Number 1530308-87-2[1]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[8]
Recommended Disposal Incineration by a licensed facility[3]
Prohibited Disposal Do not dispose down the drain or in regular trash[3][4][7]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide assists laboratory personnel in making the correct decisions at each stage of the disposal process.

cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Disposal Path cluster_3 Prohibited Actions A Generate O-Desisobutyl-O-n-propyl Febuxostat Waste B Segregate from General Lab Waste A->B C Place in Labeled, Sealed Container B->C D Is container full? C->D E Store in Designated Waste Area D->E No F Arrange for Licensed Waste Collection D->F Yes G Incineration by Licensed Facility F->G H Dispose Down Drain I Dispose in Regular Trash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Desisobutyl-O-n-propyl Febuxostat
Reactant of Route 2
Reactant of Route 2
O-Desisobutyl-O-n-propyl Febuxostat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.